Product packaging for 6-Quinazolinemethanamine(Cat. No.:CAS No. 933696-71-0)

6-Quinazolinemethanamine

Cat. No.: B1593274
CAS No.: 933696-71-0
M. Wt: 159.19 g/mol
InChI Key: ULKPNIDXDVRTGI-UHFFFAOYSA-N
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Description

6-Quinazolinemethanamine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1593274 6-Quinazolinemethanamine CAS No. 933696-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKPNIDXDVRTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647565
Record name 1-(Quinazolin-6-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933696-71-0
Record name 1-(Quinazolin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quinazoline Scaffold: A Cornerstone in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of 6-Quinazolinemethanamine-Based Kinase Inhibitors

Introduction

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[3][4][5] Among these, this compound serves as a fundamental building block for a clinically significant class of anticancer agents: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][6] This guide will provide an in-depth exploration of the mechanism of action of this compound-based compounds, focusing on their role as EGFR inhibitors in cancer therapy. We will delve into the molecular interactions, the modulation of downstream signaling pathways, and the experimental methodologies used to elucidate their activity.

The Epidermal Growth Factor Receptor (EGFR) and Its Role in Oncogenesis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][6] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are crucial for normal cell function.

In many types of cancer, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers, EGFR is often overexpressed or harbors activating mutations.[6][7] This aberrant EGFR activity leads to sustained and uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), angiogenesis (formation of new blood vessels to feed the tumor), and metastasis (spread of cancer to other parts of the body), which are the hallmarks of cancer.[1] Consequently, targeting the EGFR tyrosine kinase domain has emerged as a key therapeutic strategy.

Mechanism of Action: Competitive ATP Inhibition

Quinazoline-based EGFR inhibitors, derived from the this compound scaffold, function as competitive inhibitors of the EGFR tyrosine kinase.[8] They are designed to bind to the ATP-binding pocket of the EGFR kinase domain.[9] By occupying this site, they prevent the binding of adenosine triphosphate (ATP), the phosphate donor for the autophosphorylation process. This inhibition blocks the activation of the receptor and the subsequent downstream signaling cascades that drive tumor growth.[9]

The 4-anilinoquinazoline moiety is a key pharmacophore in many first-generation EGFR TKIs.[1] Structure-activity relationship (SAR) studies have revealed that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding. Specifically, the N-1 atom forms a hydrogen bond with the methionine residue at position 793 (Met793) in the hinge region of the kinase domain, anchoring the inhibitor in the active site.[1][7] The N-3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr766), further stabilizing the inhibitor-receptor complex.[1]

Generations of Quinazoline-Based EGFR Inhibitors

The development of quinazoline-based EGFR inhibitors has progressed through several generations, each aimed at improving efficacy and overcoming resistance mechanisms:

  • First-Generation (Reversible) Inhibitors: These inhibitors, such as Gefitinib and Erlotinib, bind reversibly to the ATP-binding site of wild-type and certain activating mutant forms of EGFR.[1][10] They have shown significant clinical benefit in patients with EGFR-mutated NSCLC.

  • Second-Generation (Irreversible) Inhibitors: This class, including Afatinib and Dacomitinib, forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[1] This irreversible binding leads to a more sustained inhibition of the receptor and can be effective against some mutations that confer resistance to first-generation inhibitors.

  • Third-Generation (Mutant-Selective) Inhibitors: The emergence of the T790M "gatekeeper" mutation, which confers resistance to both first- and second-generation inhibitors, prompted the development of third-generation TKIs like Osimertinib.[7][10] These drugs are designed to selectively target EGFR with the T790M mutation while sparing the wild-type receptor, thereby reducing off-target toxicities.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P P EGFR->P Autophosphorylation Ras Ras P->Ras Activation PI3K PI3K P->PI3K Activation ATP ATP ADP ADP ATP->ADP Quinazoline This compound -based Inhibitor Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: EGFR signaling pathway and inhibition by this compound-based compounds.

Experimental Protocols for Characterizing Mechanism of Action

Elucidating the precise mechanism of action of a potential EGFR inhibitor requires a series of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: A recombinant EGFR kinase domain is incubated with a substrate peptide, ATP (often radiolabeled or coupled to a reporter system), and the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare solutions of recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the EGFR kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.

      • Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase reaction.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cells that are dependent on EGFR signaling.

Principle: Cancer cell lines with known EGFR status (e.g., A431 for EGFR overexpression, NCI-H1975 for L858R/T790M mutation) are treated with the test compound. The number of viable cells is measured after a period of incubation to determine the compound's antiproliferative effect.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor).

    • Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a suitable method, such as:

      • MTT assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

      • Resazurin assay: A fluorescent assay where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

      • Cell counting: Using a hemocytometer or an automated cell counter.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the compound inhibits EGFR signaling within the cell by examining the phosphorylation status of downstream proteins.

Principle: Cells are treated with the test compound and then stimulated with EGF. Cell lysates are then prepared, and the levels of phosphorylated EGFR (p-EGFR), phosphorylated ERK (p-ERK), and phosphorylated Akt (p-Akt) are detected by Western blotting using specific antibodies.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in larger culture dishes and grow to a suitable confluency.

    • Starve the cells in serum-free medium for several hours to reduce basal EGFR activity.

    • Pre-treat the cells with the test compound for a specific duration.

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-ERK, total ERK, p-Akt, and total Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • The intensity of the bands corresponding to the phosphorylated proteins will decrease in the presence of an effective inhibitor.

Quantitative Data Summary

The following table provides a hypothetical example of the kind of quantitative data that would be generated for a novel this compound-based EGFR inhibitor.

CompoundEGFR Kinase IC50 (nM)A431 Cell GI50 (nM)NCI-H1975 (T790M) Cell GI50 (nM)
Gefitinib 2530>10,000
Osimertinib 11510
Test Compound X 52015

Conclusion

The this compound scaffold is a cornerstone in the design of potent and selective EGFR tyrosine kinase inhibitors. These compounds exert their anticancer effects by competitively binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling pathways that drive malignant cell growth. The systematic evaluation of these compounds through a combination of in vitro kinase assays, cellular proliferation assays, and Western blot analysis is essential to fully characterize their mechanism of action and to guide the development of the next generation of targeted cancer therapies.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). International Journal of Molecular Sciences.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Biomolecular Structure and Dynamics.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information.
  • Novel quinazoline derivatives: key pharmacological activities. (2024, October 16). Journal of Pharmaceutical Research International.
  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). Journal of Hematology & Oncology.
  • Gefitinib. (n.d.). Wikipedia.
  • Study on quinazolinone derivative and their pharmacological actions. (2024, December 19). Journal of Drug Delivery and Therapeutics.

Sources

The Rising Profile of 6-Quinazolinemethenamine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, those functionalized at the 6-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of 6-Quinazolinemethenamine derivatives, a promising subclass of 6-substituted quinazolines. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a range of diseases, particularly in oncology.[3] The biological activity of quinazoline derivatives can be finely tuned by substitutions at various positions of the quinazoline ring, with the 2, 4, and 6-positions being of particular interest.[2][4]

This guide focuses specifically on derivatives bearing a methanamine (-CH₂NHR) or aminomethyl (-CH₂NH₂) moiety at the 6-position. While direct literature on "6-quinazolinemethenamine" is emerging, the well-established biological significance of other 6-substituted quinazolines provides a strong rationale for exploring this particular chemical space.

Synthetic Pathways to 6-Quinazolinemethenamine Derivatives

The synthesis of 6-quinazolinemethenamine derivatives typically proceeds through a multi-step sequence, with the formation of a 6-aminoquinazoline intermediate being a key transformation. A common and effective strategy involves the reductive amination of this intermediate.

General Synthetic Scheme

A representative synthetic route begins with a suitably substituted 2-aminobenzonitrile, which undergoes cyclization to form the quinazoline core, followed by reduction of a nitro group and subsequent reductive amination to yield the target 6-quinazolinemethenamine derivatives.

Synthesis of 6-Quinazolinemethenamine Derivatives cluster_0 Quinazoline Core Formation cluster_1 Intermediate Functionalization cluster_2 Final Product Formation A 2-Amino-5-nitrobenzonitrile B (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide A->B DMF-DMA, Toluene, 110°C C 6-Nitro-4-anilinoquinazoline B->C ArNH2, Acetic Acid, 120°C D 6-Amino-4-anilinoquinazoline C->D Fe, NH4Cl, i-PrOH/H2O, 110°C F 6-(N-Substituted aminomethyl)-4-anilinoquinazoline (6-Quinazolinemethenamine derivative) D->F NaBH(OAc)3, TFA, i-PrOAc, 90°C E Aldehyde (R-CHO) E->F

Figure 1: General synthetic pathway to 6-(N-Substituted aminomethyl)-4-anilinoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of 6-(N-Substituted aminomethyl)-4-anilinoquinazolines[5]

Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide

  • To a solution of 2-amino-5-nitrobenzonitrile in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at 110°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 6-Nitro-4-anilinoquinazoline

  • Dissolve the crude product from Step 1 in acetic acid.

  • Add the desired aniline derivative (ArNH₂).

  • Heat the reaction mixture at 120°C for 7 hours.

  • After cooling, pour the mixture into water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield the 6-nitro-4-anilinoquinazoline.

Step 3: Synthesis of 6-Amino-4-anilinoquinazoline

  • Suspend the 6-nitro-4-anilinoquinazoline in a mixture of isopropanol and water (10:1).

  • Add iron powder and ammonium chloride.

  • Heat the mixture at 110°C for 4 hours.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 6-amino-4-anilinoquinazoline.

Step 4: Synthesis of 6-(N-Substituted aminomethyl)-4-anilinoquinazoline (Reductive Amination)

  • To a solution of the 6-amino-4-anilinoquinazoline in isopropyl acetate, add the desired aldehyde (R-CHO) and trifluoroacetic acid.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Heat the reaction mixture at 90°C for 3 hours.

  • Cool the mixture, quench with a saturated solution of sodium bicarbonate, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the final 6-(N-substituted aminomethyl)-4-anilinoquinazoline derivative.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore for the development of anticancer agents, with many derivatives targeting protein kinases involved in cancer cell proliferation and survival.[3][5] While specific data for 6-quinazolinemethenamine derivatives is limited, the known activities of other 6-substituted quinazolines suggest a strong potential for anticancer efficacy, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases.

Mechanism of Action: Kinase Inhibition

Many 6-substituted quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline 6-Quinazolinemethenamine Derivative Quinazoline->Dimerization Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: Proposed mechanism of action of 6-Quinazolinemethenamine derivatives as EGFR inhibitors.

Structure-Activity Relationship (SAR)

For 4-anilinoquinazolines, the nature of the substituent at the 6-position significantly influences their anticancer activity. Generally, the presence of small, hydrophobic, or hydrogen-bonding groups at this position can enhance the binding affinity to the EGFR kinase domain. The aminomethyl group in 6-quinazolinemethenamine derivatives introduces a basic center that can form additional hydrogen bonds with amino acid residues in the active site, potentially increasing potency.

Quantitative Data

While specific IC₅₀ values for 6-quinazolinemethenamine derivatives as anticancer agents are not widely reported, data from closely related 6-substituted quinazolines provide valuable insights.

Compound ClassTargetCell LineIC₅₀ (µM)Reference
4-Anilino-6-aminoquinazoline derivativeMERS-CoVVero0.157[8]
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolineG-QuadruplexK5627-14[9]
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolineG-QuadruplexHeLa0.50[9]

Table 1: Biological activity data for selected aminomethyl-related quinazoline and quinoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][10][11] The incorporation of different substituents on the quinazoline nucleus has been a successful strategy to enhance their antimicrobial potency.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.

  • Disruption of DNA Replication: Quinazolines can intercalate with bacterial DNA or inhibit enzymes essential for DNA replication, such as DNA gyrase.

  • Enzyme Inhibition: They can target specific bacterial enzymes involved in metabolic pathways necessary for survival.

The presence of an aminomethyl group at the 6-position could enhance the interaction with negatively charged components of the bacterial cell envelope or with the phosphate backbone of DNA, thereby contributing to the antimicrobial effect.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 6-quinazolinemethenamine derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Quinazoline derivatives have emerged as promising candidates with potent anti-inflammatory properties.[12][13]

Targeting Inflammatory Mediators

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[14] This is often achieved by targeting key enzymes and transcription factors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).

Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage Inflammatory_Stimuli->Cell NFkB_Activation NF-κB Activation Cell->NFkB_Activation COX2_Expression COX-2 Expression Cell->COX2_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, TNF-α) NFkB_Activation->Pro_inflammatory_Mediators COX2_Expression->Pro_inflammatory_Mediators Quinazoline 6-Quinazolinemethenamine Derivative Quinazoline->NFkB_Activation Inhibition Quinazoline->COX2_Expression Inhibition

Figure 3: Potential anti-inflammatory mechanism of 6-Quinazolinemethenamine derivatives.

Conclusion and Future Perspectives

6-Quinazolinemethenamine derivatives represent a promising, yet underexplored, area of medicinal chemistry. Based on the established biological activities of the broader class of 6-substituted quinazolines, this specific scaffold holds significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization of the methanamine group, offers a rich platform for lead optimization.

Future research should focus on the systematic synthesis and biological evaluation of a library of 6-quinazolinemethenamine derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(21), 6136-6140.
  • Chen, J., et al. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 21(11), 1467.
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  • Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127355.
  • Ciardiello, F. (2000). Pharmacological background of EGFR targeting. Annals of Oncology, 11(Suppl 3), 29-34.
  • Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(8), 1773-1778.
  • Singh, A., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 58(1), 123-130.
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  • Guédou, F., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8765.
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  • Patel, M. B., & Shaikh, M. S. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research Journal of Pharmacy and Technology, 16(6), 2841-2847.
  • Pulakhandam, S. K., et al. (2019). Design and synthesis of novel 6-substituted quinazoline-2-thiols. Molecular Diversity, 23(2), 351-360.
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  • Vorona, M., et al. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 31(3), 346-365.
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Sources

6-Quinazolinemethanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Quinazolinemethanamine: A Core Scaffold for Modern Drug Discovery

Executive Summary

This compound represents a pivotal molecular scaffold in contemporary medicinal chemistry. While not a therapeutic agent in itself, its true value lies in its role as a versatile synthetic intermediate for the development of highly potent and selective drug candidates. The quinazoline core, a fused heterocycle of benzene and pyrimidine, is a well-established "privileged structure," found in numerous FDA-approved drugs. The strategic placement of an aminomethyl group at the 6-position provides a chemically reactive handle, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, a robust synthetic pathway, and the profound applications of this scaffold, with a primary focus on its role in the generation of targeted kinase inhibitors for oncology.

The Quinazoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone in the development of therapeutic agents.[1] First synthesized in 1903, its therapeutic potential was not fully realized until the mid-20th century.[1] This discovery spurred decades of research, leading to a multitude of clinical drugs targeting a wide array of biological pathways.[1] The scaffold's "privileged" status stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for high-affinity interactions with diverse biological targets.[1]

The approval of Gefitinib in 2003, a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer, marked a watershed moment, cementing the scaffold's importance in modern oncology.[1] Subsequently, numerous quinazoline derivatives have been developed as potent inhibitors of various kinases, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects.[2][3] The aminomethyl group at the 6-position is a particularly valuable site for chemical modification, allowing for the synthesis of extensive compound libraries to probe biological targets and develop novel therapeutics.[1]

Physicochemical and Structural Properties

Precise characterization of a core scaffold is fundamental to its application in a rational drug design program. While this compound is primarily a synthetic intermediate, understanding its core properties is essential for developing synthetic routes and predicting the characteristics of its derivatives.

Core Identity and Properties
PropertyValueSource
Chemical Name (Quinazolin-6-yl)methanamineN/A
Synonyms 6-(Aminomethyl)quinazolineN/A
CAS Number 933696-71-0
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Boiling Point 323.0 ± 17.0 °CPredicted
Density 1.224 ± 0.06 g/cm³Predicted
Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound have been identified. However, a predictive analysis based on the known spectra of quinazoline and related substituted derivatives allows for a reliable estimation of its characteristic NMR signals.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

  • H2 (~9.5 ppm, s): The proton at position 2 is typically the most deshielded proton on the pyrimidine ring, appearing as a sharp singlet.

  • H4 (~9.3 ppm, s): The proton at position 4 is also significantly deshielded due to the adjacent nitrogen atoms and appears as a singlet.

  • H5 (~8.2 ppm, d): This proton on the benzene ring is ortho to the fused ring junction and will appear as a doublet.

  • H7 (~8.0 ppm, s): The proton at position 7, adjacent to the aminomethyl substituent, would likely appear as a singlet or a narrow doublet.

  • H8 (~7.8 ppm, d): This proton, ortho to H7, will show coupling to H7 and appear as a doublet.

  • -CH₂- (~4.0 ppm, s): The two protons of the aminomethyl group are expected to appear as a singlet.

  • -NH₂ (~2.5 ppm, br s): The two amine protons would appear as a broad singlet, and the chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

  • C4 (~161 ppm): A quaternary carbon deshielded by two adjacent nitrogen atoms.

  • C2 (~160 ppm): The second most deshielded carbon in the pyrimidine ring.

  • C8a (~151 ppm): The quaternary carbon at the ring fusion.

  • C6 (~140 ppm): The carbon bearing the aminomethyl substituent.

  • C5, C7, C8 (~123-135 ppm): Aromatic carbons of the benzene ring.

  • C4a (~127 ppm): The second quaternary carbon at the ring fusion.

  • -CH₂- (~45 ppm): The carbon of the aminomethyl group.

Synthesis of this compound

A robust and reliable synthesis of this compound is critical for its use in creating derivative libraries. While direct synthesis methods are not widely published, a logical and chemically sound approach involves the reduction of a 6-cyanoquinazoline precursor. This two-step strategy provides a versatile route starting from commercially available materials.

Synthetic Pathway Start 6-Bromoquinazoline Intermediate 6-Cyanoquinazoline Start->Intermediate   Pd₂(dba)₃, dppf, Zn(CN)₂      DMF, 120 °C    Product This compound Intermediate->Product   1. LiAlH₄, THF      2. H₂O/NaOH Workup   

Plausible synthetic route to this compound.
Experimental Protocol: Reduction of 6-Cyanoquinazoline

This protocol describes the reduction of the nitrile functional group to a primary amine using Lithium Aluminium Hydride (LAH), a powerful reducing agent suitable for this transformation.[4][5][6]

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions, including the use of a fume hood, personal protective equipment, and adherence to all institutional safety guidelines. Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere.

Materials:

  • 6-Cyanoquinazoline

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Celite®

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminium Hydride (1.5 equivalents) and suspend it in anhydrous THF (10 volumes relative to the nitrile).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 6-cyanoquinazoline (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • Water (volume equal to the mass of LAH in grams).

    • 10% aqueous NaOH solution (volume equal to 1.5 times the mass of LAH in grams).

    • Water (volume equal to 3 times the mass of LAH in grams).

    • Causality: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup.[4][5]

  • Workup: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Application in Drug Discovery: Targeting EGFR Kinase

The primary application of this compound is as a building block for EGFR tyrosine kinase inhibitors (TKIs).[3] EGFR is a transmembrane receptor that plays a critical role in cell proliferation and survival. Its aberrant activation is a key driver in many cancers.[7]

Mechanism of Action

Quinazoline-based TKIs function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to an inhibition of tumor cell growth and proliferation.[7]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Derivative of This compound Inhibitor->EGFR Inhibits ATP Binding

EGFR signaling and inhibition by a quinazoline derivative.
Structure-Activity Relationship (SAR)

The aminomethyl group at the C6-position serves as a crucial linker. By acylating or alkylating this amine, medicinal chemists can introduce a variety of side chains. These side chains are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the solvent-exposed region of the EGFR active site. This strategy has been instrumental in developing second and third-generation inhibitors that are not only potent but also selective for mutant forms of EGFR, such as the T790M resistance mutation.

Key Protocols for Biological Evaluation

Evaluating the biological activity of novel quinazoline derivatives requires robust and reproducible assays. The following protocols outline standard methods for determining both enzymatic inhibition and cellular anti-proliferative activity.

Kinase Assay Workflow A Prepare serial dilutions of test compound C Add test compound and incubate A->C B Add Kinase & Substrate to 384-well plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction & deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP (Kinase Detection Reagent) F->G H Measure luminescence G->H

Workflow for a luminescent-based kinase assay.
Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%. Dispense 1 µL of each compound dilution into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.

  • ATP Addition: To initiate the reaction, add 2 µL of ATP solution to all wells. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Pharmacokinetic (ADME) and Safety Profile

While specific ADME data for this compound is not available, the general class of quinazoline derivatives has been studied extensively.

ADME ParameterGeneral Characteristics of Quinazoline DerivativesReference Compounds
Solubility Often poor aqueous solubility, requiring formulation strategies or chemical modification.Quinazolin-4(1H)-one analogs
Permeability Generally good cell permeability, allowing them to reach intracellular targets.Quinazolin-4(1H)-one analogs
Metabolic Stability Can be susceptible to metabolism by cytochrome P450 enzymes. The quinazoline ring itself is relatively stable, but substituents are common sites of metabolism.Quinazoline antifolates
Excretion Biliary excretion can be a major route of elimination.[9]ICI D1694
Transporter Interaction Some derivatives are known inhibitors of efflux transporters like P-glycoprotein (P-gp), which can impact drug resistance.[10]Gefitinib-derived quinazolinamines

In Silico Prediction: Tools like SwissADME and admetSAR are invaluable for early-stage assessment of the likely pharmacokinetic and toxicity profiles of novel derivatives based on the this compound scaffold.[11][12]

Safety and Handling: As a heterocyclic amine, this compound should be handled with standard laboratory precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its own biological activity may be unremarkable, its true significance is that of a foundational building block. The quinazoline core provides the necessary framework for high-affinity binding to important therapeutic targets, and the 6-aminomethyl group offers the synthetic gateway to potency, selectivity, and optimized pharmacokinetic properties. For drug discovery teams, particularly in oncology, this compound is not merely a chemical reagent but a key starting point on the path to developing next-generation targeted therapies. Continued exploration of novel derivatives from this versatile scaffold holds significant promise for addressing unmet medical needs.

References

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  • Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines.
  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021).
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  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • ACS Omega. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ACS Omega, 7(22), 18469–18492.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
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  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 108.
  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100829.
  • Design and synthesis of novel 6-substituted quinazoline-2-thiols. (2020). Monatshefte für Chemie - Chemical Monthly, 151(1), 123-130.
  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 741217.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). Journal of Medicinal Chemistry, 38(18), 3660-3668.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). Journal of the Brazilian Chemical Society, 33(9), 946-966.
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  • ResearchGate. (n.d.). List of ADMET properties of the newly synthesized molecules.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115682.
  • ResearchGate. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents.
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  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2015). Molecules, 20(8), 13836-13864.
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An In-depth Technical Guide to the Synthesis and Characterization of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of 6-Quinazolinemethanamine, a crucial building block for the development of novel therapeutics, particularly in oncology and antiviral research.[4][5] We will move beyond a simple recitation of protocols to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for robust scientific outcomes. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important molecule.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has proven remarkably effective for interacting with diverse biological targets.[2] Its rigid, planar nature and the specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile template for designing enzyme inhibitors and receptor antagonists.

Historically, the therapeutic potential of quinazolines was established with the development of drugs like Prazosin for hypertension.[4] However, the landscape was revolutionized by the emergence of quinazoline-based tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, which marked a new era in targeted cancer therapy.[1][6] The aminomethyl substituent at the C6 position, as in this compound, provides a critical chemical handle for further elaboration, enabling chemists to explore structure-activity relationships (SAR) by introducing a variety of functional groups.[5][7] This makes a reliable and well-characterized supply of this compound essential for any drug discovery program targeting this chemical space.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reduction of a nitrile precursor, 6-Cyanoquinazoline. This approach is favored due to the relative stability of the nitrile group to various reaction conditions used in the construction of the quinazoline core and the high efficiency of its subsequent reduction.

Rationale for the Synthetic Route

The chosen pathway involves two primary stages: the construction of the 6-cyano-substituted quinazoline ring, followed by the catalytic reduction of the nitrile to the primary amine.

  • Causality in Precursor Synthesis: Starting with 2-amino-5-cyanobenzoic acid allows for the direct incorporation of the required cyano-functionality at the correct position. The Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide (in this case, formamide), is a classic and reliable method for forming the pyrimidine ring.[2] This reaction is often thermally driven and provides a direct route to the 4-oxo-quinazoline intermediate.

  • Rationale for Reduction: Catalytic hydrogenation is selected for the nitrile reduction due to its high chemoselectivity. Reagents like Raney Nickel or Palladium on carbon (Pd/C) can effectively reduce the nitrile to an amine without affecting the aromatic quinazoline core, under optimized conditions of temperature and pressure.[4] This method is generally clean, high-yielding, and avoids the use of metal hydride reagents which can sometimes lead to over-reduction or side reactions.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Quinazolinone Formation cluster_1 Part B: Chlorination cluster_2 Part C: Dechlorination cluster_3 Part D: Nitrile Reduction A 2-Amino-5-cyanobenzoic Acid C 6-Cyanoquinazolin-4(3H)-one A->C Heat (180°C) Niementowski Reaction B Formamide B->C D 6-Cyano-4-chloroquinazoline C->D POCl3, DIPEA Reflux E 6-Cyanoquinazoline D->E H2, Pd/C EtOAc, Et3N F This compound E->F H2, Raney Ni NH3/MeOH

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Cyanoquinazolin-4(3H)-one

  • Combine 2-amino-5-cyanobenzoic acid (1.0 eq) and formamide (10.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180°C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Add water to the flask and stir vigorously. Collect the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to yield 6-cyanoquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 4-Chloro-6-cyanoquinazoline

  • Suspend 6-cyanoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

  • Heat the mixture to reflux (approx. 110°C) for 3 hours. Monitor completion by TLC.

  • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 6-Cyanoquinazoline

  • Dissolve 4-chloro-6-cyanoquinazoline (1.0 eq) in ethyl acetate.

  • Add triethylamine (Et₃N, 1.5 eq) and 10% Palladium on carbon (Pd/C, 0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 6-cyanoquinazoline.

Step 4: Synthesis of this compound

  • Prepare a solution of 6-cyanoquinazoline (1.0 eq) in methanol saturated with ammonia.

  • Add a slurry of Raney Nickel (approx. 50% w/w) to the solution under an inert atmosphere.

  • Hydrogenate the mixture in a Parr apparatus at 50 psi H₂ for 6 hours at room temperature.

  • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the catalyst through Celite. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Comprehensive Characterization: A Self-Validating System

The identity, purity, and structure of the synthesized this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques, where each method provides complementary information, creating a self-validating dataset.

Characterization Workflow

Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis Start Crude Product (from Synthesis) Purification Purification (Chromatography/Recrystallization) Start->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purification->Structure Final Validated Compound (>95% Purity) Purity->Final Purity Confirmed Structure->Final Structure Confirmed NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry (ESI-MS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR

Caption: Workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for each unique proton. The protons on the quinazoline core (H2, H4, H5, H7, H8) will appear in the aromatic region (δ 7.5-9.5 ppm). The benzylic protons of the CH₂ group will appear as a singlet around δ 4.0 ppm, and the amine (NH₂) protons will appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the benzylic carbon (around δ 45 ppm) and the various aromatic carbons of the quinazoline ring (δ 120-160 ppm).

B. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[8]

  • Expected Ion: The analysis in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Molecular Weight: C₉H₉N₃, MW = 159.19 g/mol .

  • Expected [M+H]⁺: m/z = 160.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[9][10]

C. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR provides information about the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • C=N and C=C Stretch: Characteristic absorptions in the 1500-1650 cm⁻¹ region, typical for the quinazoline ring system.[11]

D. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound.

  • Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is typically used.

  • Detection: UV detection at a wavelength where the quinazoline core absorbs strongly (e.g., 254 nm).

  • Result: A pure sample (>95%) should show a single major peak in the chromatogram.

Summary of Characterization Data
Technique Parameter Expected Result Purpose
¹H NMR Chemical Shift (δ)~9.4 (s, 1H), 9.2 (s, 1H), 8.2-7.8 (m, 3H), 4.0 (s, 2H), 2.5 (br s, 2H)Structural Elucidation
¹³C NMR Chemical Shift (δ)~160, 155, 150, 135, 130, 128, 125, 122, 45Carbon Skeleton Confirmation
ESI-MS [M+H]⁺m/z = 160.08Molecular Weight Confirmation
FTIR Wavenumber (cm⁻¹)3300-3500 (N-H), >3000 (Ar C-H), 1500-1650 (C=N, C=C)Functional Group Identification
HPLC Purity (%)> 95%Purity Assessment

Conclusion and Future Outlook

This guide has detailed a robust and reliable pathway for the synthesis of this compound via the reduction of a 6-cyanoquinazoline precursor. The causality behind each synthetic step has been explained, and a comprehensive, self-validating characterization workflow has been established to ensure the production of a high-purity, structurally confirmed final product.

The availability of well-characterized this compound is a critical enabling step for drug discovery programs. Its primary amine functionality serves as a versatile anchor point for techniques like parallel synthesis or "click chemistry" to rapidly generate libraries of novel compounds for biological screening.[12] As researchers continue to explore the vast chemical space around the quinazoline scaffold, the methods and principles outlined herein will provide a solid foundation for the innovation of next-generation therapeutics.[13]

References

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. ResearchGate.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Design, synthesis, and enzymatic characterization of quinazoline-based CYP1A2 inhibitors. PubMed.
  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa.
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  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PubMed Central.
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.
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  • Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry. PubMed Central.
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The Pharmacological Profile of 6-Quinazolinemethenamine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1] This guide delves into the pharmacological landscape of a specific, yet promising, class of quinazoline derivatives: 6-Quinazolinemethenamine compounds. While the broader family of quinazolines has yielded numerous clinically approved drugs, particularly in oncology, the focused exploration of the 6-methanamine substitution pattern offers a unique opportunity for the development of novel therapeutics with potentially enhanced potency and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this intriguing compound class.

The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a focal point of pharmaceutical research for decades.[2][3] Its rigid, planar structure provides an ideal framework for the spatial presentation of various pharmacophoric groups, enabling precise interactions with the active sites of enzymes and receptors. The inherent synthetic tractability of the quinazoline ring system allows for systematic structural modifications, facilitating the optimization of pharmacological properties.

The therapeutic significance of quinazoline derivatives is underscored by the number of approved drugs that incorporate this scaffold. These agents span a wide range of indications, including cancer, hypertension, and infectious diseases, demonstrating the broad biological activity of this chemical class.[1][4] A notable example is the class of 4-anilinoquinazoline derivatives, which includes gefitinib and erlotinib, potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase that have revolutionized the treatment of certain cancers.[5]

The Strategic Importance of the 6-Position

Structure-activity relationship (SAR) studies of numerous quinazoline-based inhibitors have consistently highlighted the critical role of substituents at the 6-position in modulating their biological activity.[5] This position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases, providing a vector for introducing functionalities that can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

The introduction of a methanamine group at the 6-position (6-quinazolinemethenamine) is a strategic choice for several reasons:

  • Introduction of a Basic Center: The primary amine provides a basic center that can engage in hydrogen bonding and ionic interactions with acidic residues in the target protein.

  • Rotatable Bond: The methylene linker introduces a degree of conformational flexibility, allowing the amino group to optimally position itself for binding.

  • Versatile Handle for Derivatization: The primary amine serves as a versatile synthetic handle for the introduction of a wide array of substituents, enabling the exploration of a broad chemical space to fine-tune the pharmacological profile.

Synthetic Strategies for 6-Quinazolinemethenamine Derivatives

A robust and versatile synthetic route is paramount for the exploration of any new chemical scaffold. While a single, definitive protocol for the synthesis of 6-quinazolinemethenamine is not extensively documented, a plausible and efficient pathway can be constructed based on established synthetic methodologies for quinazoline derivatives. The following proposed synthesis outlines a logical progression from commercially available starting materials to the target 6-quinazolinemethenamine core, which can then be further derivatized.

Proposed Synthetic Workflow

The synthesis of 6-quinazolinemethenamine derivatives can be envisioned to proceed through a multi-step sequence, commencing with the construction of a suitably functionalized quinazoline core. A key intermediate is a quinazoline bearing a functional group at the 6-position that can be readily converted to a methanamine. A 6-cyano or 6-formyl quinazoline would be an ideal precursor.

G cluster_0 Synthesis of 6-Cyanoquinazoline Intermediate cluster_1 Conversion to 6-Quinazolinemethenamine cluster_2 Derivatization A 2-Amino-5-nitrobenzonitrile C (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide A->C Toluene, reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 6-Nitroquinazoline C->E Reflux D Ammonium chloride / Formamide D->E G 6-Aminoquinazoline E->G Reduction F Iron powder / NH4Cl F->G I 6-Cyanoquinazoline G->I Diazotization followed by cyanation H Sandmeyer Reaction (NaNO2, HCl, CuCN) H->I J 6-Cyanoquinazoline L 6-Quinazolinemethenamine J->L K Reduction (e.g., LiAlH4, H2/Raney Ni) K->L M 6-Quinazolinemethenamine O N-Substituted-6-quinazolinemethenamine Derivatives M->O N Acyl chlorides, Sulfonyl chlorides, Aldehydes (reductive amination), etc. N->O

Figure 1: Proposed synthetic workflow for 6-Quinazolinemethenamine derivatives.
Detailed Experimental Protocols
  • Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide. To a solution of 2-amino-5-nitrobenzonitrile in toluene, add N,N-dimethylformamide-dimethyl acetal (DMF-DMA). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture and collect the precipitated product by filtration.

  • Step 2: Synthesis of 6-Nitroquinazoline. Treat the product from Step 1 with acetic acid and an appropriate source of ammonia, such as ammonium chloride in formamide, and heat at 120 °C. Upon completion, cool the reaction and pour it into ice water. Collect the precipitate and purify as necessary.

  • Step 3: Synthesis of 6-Aminoquinazoline. To a solution of 6-nitroquinazoline in a mixture of isopropyl alcohol and water, add iron powder and ammonium chloride. Heat the mixture at 100 °C. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite and concentrate the filtrate to obtain 6-aminoquinazoline.

  • Dissolve 6-aminoquinazoline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Cool the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Method A: Lithium Aluminum Hydride (LiAlH4) Reduction. To a suspension of LiAlH4 in anhydrous THF at 0 °C, add a solution of 6-cyanoquinazoline in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude 6-quinazolinemethenamine. Purify by column chromatography.

Pharmacological Profile: Targeting Protein Kinases

The vast body of literature on quinazoline derivatives strongly suggests that 6-quinazolinemethenamine compounds are likely to exhibit potent inhibitory activity against various protein kinases.[5][6][7] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Predicted Therapeutic Targets

Based on the established pharmacology of related quinazoline scaffolds, the primary targets for 6-quinazolinemethenamine derivatives are anticipated to be members of the tyrosine kinase and serine/threonine kinase families.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target for quinazoline-based inhibitors.[5] The 6-position of the quinazoline ring is known to be a key interaction point within the ATP-binding site of EGFR. The methanamine group could potentially form hydrogen bonds with key residues, contributing to high-affinity binding.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a crucial strategy in cancer therapy to block angiogenesis. Several quinazoline derivatives have shown potent anti-VEGFR activity.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a promising approach for cancer treatment.[3][9] The flexible methanamine linker could allow for optimal positioning of substituents to interact with the unique features of the CDK active site.

  • Other Kinases: The versatility of the quinazoline scaffold suggests that 6-quinazolinemethenamine derivatives could also inhibit other kinases implicated in disease, such as Src family kinases, Abl kinase, and various serine/threonine kinases.

Signaling Pathway Interactions

The primary mechanism of action of quinazoline-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain. This prevents autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by 6-Quinazolinemethenamine A Growth Factor (e.g., EGF) B EGFR A->B Binds to C Dimerization & Autophosphorylation B->C D RAS-RAF-MEK-ERK Pathway C->D Activates E PI3K-AKT-mTOR Pathway C->E Activates F Cell Proliferation, Survival, Angiogenesis D->F E->F G 6-Quinazolinemethenamine Compound H ATP-Binding Site of EGFR G->H Competitively Binds to H->C Inhibits

Figure 2: Proposed mechanism of action of 6-Quinazolinemethenamine compounds via inhibition of the EGFR signaling pathway.

In Vitro and In Vivo Evaluation

A systematic evaluation of the pharmacological profile of novel 6-quinazolinemethenamine compounds requires a battery of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

The primary assessment of a putative kinase inhibitor is its ability to inhibit the enzymatic activity of the target kinase in a cell-free system.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in a kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound, the purified recombinant kinase, and the specific substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • Detection: Add a reagent that converts the ADP generated during the kinase reaction to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The intensity of the signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the compounds on cellular processes and for assessing their therapeutic potential.[11][12]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate IC50 values to determine the concentration of the compound that inhibits cell growth by 50%.

In Vivo Efficacy Studies

Promising compounds identified from in vitro assays should be evaluated in animal models of disease to assess their in vivo efficacy and pharmacokinetic properties.[13]

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Structure-Activity Relationship (SAR) and Future Directions

The derivatization of the primary amine of the 6-quinazolinemethenamine scaffold will be the cornerstone of future SAR studies. The goal will be to identify substituents that enhance potency, improve selectivity, and optimize drug-like properties.

Substituent at 6-Methanamine Rationale Potential Impact
Small alkyl groups Explore steric tolerance in the binding pocket.May improve lipophilicity and cell permeability.
Aromatic and heteroaromatic rings Introduce additional π-stacking or hydrogen bonding interactions.Could significantly enhance potency and selectivity.
Polar groups (e.g., hydroxyl, amides) Improve aqueous solubility and form additional hydrogen bonds.May improve pharmacokinetic properties.
Constrained cyclic amines Reduce conformational flexibility.Can lead to increased potency and selectivity.

Table 1: Proposed Derivatization Strategy for 6-Quinazolinemethenamine Compounds.

Conclusion

The 6-Quinazolinemethenamine scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the established importance of the quinazoline core and the strategic placement of a versatile methanamine group at the 6-position, there is a significant opportunity to develop novel and potent inhibitors of protein kinases and other therapeutically relevant targets. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting chemical space. Through systematic SAR studies and rigorous biological evaluation, the full therapeutic potential of 6-quinazolinemethenamine compounds can be unlocked, paving the way for the next generation of targeted therapies.

References

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  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One. 2013;8(3):e58544.
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  • NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica - Drug Research. 2002;59(5):355-362.
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6-Quinazolinemethanamine: A Technical Guide to its Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone of modern medicinal chemistry. First synthesized in 1903, the therapeutic potential of this scaffold began to be seriously explored in the mid-20th century.[1] Over the decades, the versatility of the quinazoline framework has led to the development of a multitude of clinically significant drugs targeting a wide array of biological pathways.[1] This has earned it the designation of a "privileged structure," signifying its ability to serve as a versatile backbone for ligands that can interact with diverse biological targets.[2][3][4] The success of quinazoline-based drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib in oncology, has cemented the importance of this heterocyclic system in the development of targeted therapies.[5][6][7]

This technical guide provides an in-depth review of a specific, yet highly significant, derivative: 6-Quinazolinemethanamine. We will delve into its historical context, explore its synthetic pathways, and illuminate its burgeoning role in drug discovery, particularly in the realm of oncology. The aminomethyl group at the 6-position offers a critical vector for chemical modification, enabling the synthesis of extensive compound libraries for screening against various diseases.[2]

Historical Development

While the parent quinazoline was first synthesized in the early 20th century, the specific history of this compound is less explicitly documented in seminal, early publications. Its emergence is intrinsically linked to the broader exploration of substituted quinazolines as pharmacologically active agents. The strategic importance of substitutions at the 6-position of the quinazoline ring became increasingly apparent as researchers sought to modulate the pharmacokinetic and pharmacodynamic properties of this scaffold. Structure-activity relationship (SAR) studies have consistently shown that modifications at positions 2, 6, and 8 are significant for a range of pharmacological activities.

The development of synthetic methodologies to introduce functional groups at the 6-position, such as the nitro group, paved the way for further chemical transformations. The reduction of a 6-nitroquinazoline to a 6-aminoquinazoline is a key step, and from this 6-amino precursor, the synthesis of this compound and its derivatives became feasible. While a singular "first synthesis" paper for this compound is not readily apparent in the historical literature, its preparation is a logical extension of established quinazoline chemistry, likely emerging from the systematic exploration of this scaffold in various academic and industrial drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of a functionalized one-carbon unit at the 6-position of a pre-formed quinazoline ring or the construction of the quinazoline ring from a correspondingly substituted benzene derivative.

Route 1: Reduction of 6-Cyanoquinazoline

A common and efficient method for the preparation of aminomethyl groups on aromatic rings is the reduction of a nitrile. This can be applied to the synthesis of this compound starting from 6-cyanoquinazoline.

Step 1: Synthesis of 6-Bromoquinazoline A plausible starting point is a 6-haloquinazoline, such as 6-bromoquinazoline. This can be synthesized via a Skraup-type reaction from 4-bromoaniline.

Step 2: Cyanation of 6-Bromoquinazoline The bromo group at the 6-position can be displaced by a cyanide group through a nucleophilic aromatic substitution reaction, typically using a metal cyanide salt like copper(I) cyanide.

Step 3: Reduction of 6-Cyanoquinazoline The nitrile group of 6-cyanoquinazoline can then be reduced to the primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Experimental Protocol: Reduction of 6-Cyanoquinazoline with LiAlH4

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Addition of Substrate: Dissolve 6-cyanoquinazoline in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel.

Route 2: From 6-Carboxaldehyde or 6-Carboxylic Acid

Another viable synthetic strategy involves the reductive amination of a quinazoline-6-carboxaldehyde or the conversion of a quinazoline-6-carboxylic acid to the corresponding amine.

Step 1: Synthesis of Quinazoline-6-carboxylic acid or -carboxaldehyde These intermediates can be prepared from appropriately substituted anthranilic acids or through the oxidation of a 6-methylquinazoline.

Step 2: Reductive Amination of Quinazoline-6-carboxaldehyde The aldehyde can be reacted with an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to yield this compound.

Step 3: Conversion of Quinazoline-6-carboxylic acid The carboxylic acid can be converted to an amide, which can then undergo a Hofmann rearrangement or be reduced to the amine.

Diagram of Synthetic Pathways

Synthesis_of_6_Quinazolinemethanamine cluster_route1 Route 1: From 6-Bromoquinazoline cluster_route2 Route 2: From 6-Functionalized Precursors Bromo 6-Bromoquinazoline Cyano 6-Cyanoquinazoline Bromo->Cyano CuCN Amine1 This compound Cyano->Amine1 Reduction (e.g., LiAlH4) Carboxylic Quinazoline-6-carboxylic acid Aldehyde Quinazoline-6-carboxaldehyde Carboxylic->Aldehyde Reduction Amine2 This compound Aldehyde->Amine2 Reductive Amination

Caption: Synthetic routes to this compound.

Chemical Properties and Reactivity

This compound possesses the characteristic properties of a primary aromatic amine and the quinazoline heterocyclic system. The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. These reactions are fundamental to the use of this compound as a scaffold in the synthesis of more complex molecules for drug discovery.

The quinazoline ring itself is a relatively stable aromatic system. The pyrimidine ring is generally more susceptible to nucleophilic attack than the benzene ring, particularly at the 2- and 4-positions, especially if they bear a good leaving group like a halogen.[8][9] The benzene ring can undergo electrophilic substitution, with the position of substitution being influenced by the existing substituents.

Applications in Drug Development

The primary interest in this compound lies in its utility as a building block for the synthesis of novel therapeutic agents, particularly in the field of oncology. The aminomethyl group at the 6-position serves as a versatile handle for the introduction of various pharmacophores, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Kinase Inhibitors in Oncology

A significant body of research has focused on the development of 6-substituted quinazoline derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[10] Modifications at the 6-position have been extensively explored to enhance potency and selectivity, and to overcome resistance to first-generation inhibitors. The aminomethyl group of this compound can be derivatized to introduce side chains that can interact with specific residues in the ATP-binding pocket of EGFR.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The quinazoline scaffold has also been employed in the design of ALK inhibitors for the treatment of non-small cell lung cancer (NSCLC).[2] Derivatives of this compound can be synthesized to target the unique structural features of the ALK kinase domain.

  • Other Kinase Targets: The versatility of the 6-substituted quinazoline scaffold has led to its investigation as an inhibitor of other kinases implicated in cancer, such as Aurora kinases.[4]

Table 1: Examples of Biologically Active 6-Substituted Quinazoline Derivatives

Derivative ClassTargetTherapeutic AreaReference
6-Aryl substituted 4-anilinoquinazolinesPI3K-α/mTORCancer[3]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesAurora KinasesCancer[4]
6-Substituted-amide-4-amino-quinazolinesEGFRCancer[10]
6-(2-Aminobenzo[d]thiazol-5-yl)quinazolinonesALK/PI3K/AKTCancer[2]

Biological Activity & Mechanism of Action

While the specific biological activity of the parent this compound is not extensively characterized in the literature, the activities of its derivatives provide strong evidence for the importance of the 6-aminomethyl-quinazoline scaffold.

Derivatives of this compound primarily exert their anticancer effects through the inhibition of key protein kinases involved in tumor cell proliferation, survival, and angiogenesis.[6] By competing with ATP for binding to the kinase domain, these compounds can block downstream signaling pathways.

For example, 6-substituted quinazoline-based EGFR inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting the PI3K/Akt and MAPK/Erk signaling cascades. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[10] Similarly, ALK inhibitors bearing a modified 6-aminomethyl-quinazoline core can block the constitutive activation of the ALK fusion protein in certain cancers, leading to tumor regression.[2]

Diagram of a Generic Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Substrate Substrate Protein Receptor->Substrate phosphorylates ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->Receptor Binds to ATP pocket

Caption: Inhibition of a receptor tyrosine kinase by a this compound derivative.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. While its own historical narrative is intertwined with the broader story of quinazoline-based drug discovery, its significance as a scaffold for generating novel therapeutic agents is undeniable. The aminomethyl group at the 6-position provides a crucial point of attachment for a wide range of chemical moieties, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. The continued success of 6-substituted quinazoline derivatives as kinase inhibitors in oncology highlights the enduring potential of this chemical class. Future research will likely focus on developing more selective and potent inhibitors, overcoming mechanisms of drug resistance, and exploring the application of this compound-based compounds in other therapeutic areas beyond cancer. The inherent versatility of this scaffold ensures that it will remain a key player in the ongoing quest for new and improved medicines.

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  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide.
  • ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Nucleophilic Substitution and Elimination in Synthesis.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives.
  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.

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An In-depth Technical Guide to Investigating the In Vitro Cytotoxicity of 6-Quinazolinemetanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating 6-Quinazolinemetanamine within the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This nitrogen-containing heterocyclic structure is present in both natural alkaloids and FDA-approved drugs, highlighting its therapeutic potential.[1] Notably, many quinazoline derivatives have demonstrated significant anticancer and cytotoxic properties.[2][4][5] These compounds can act as multi-target agents, influencing cellular processes like proliferation, apoptosis, and cell cycle progression.[4]

Given this context, a novel derivative such as 6-Quinazolinemetanamine warrants a thorough investigation of its cytotoxic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro cytotoxicity assessment of this compound. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a scientifically rigorous evaluation.

Mechanistic Considerations: Potential Pathways of Cytotoxicity

While specific data on 6-Quinazolinemetanamine is emerging, the extensive research on analogous quinazoline derivatives provides a strong foundation for hypothesizing its potential mechanisms of action.

Kinase Inhibition: A Primary Target

A predominant mechanism of cytotoxicity for many quinazoline derivatives is the inhibition of protein kinases.[4] Kinases are pivotal enzymes that regulate a vast array of cellular functions, including growth, survival, and proliferation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One of the most well-established targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][5] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that function as EGFR inhibitors.[1][5] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Hypothesized EGFR Inhibition Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazolinemetanamine 6-Quinazolinemetanamine Quinazolinemetanamine->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway by 6-Quinazolinemetanamine.

Other Potential Mechanisms

Beyond kinase inhibition, quinazoline derivatives have been reported to exert cytotoxic effects through various other mechanisms:

  • Topoisomerase Inhibition: Some derivatives can interfere with topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[4]

  • DNA Cleavage: Certain quinoxaline derivatives, which are structurally related to quinazolines, have been shown to induce DNA cleavage.[4]

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the progression of the cell cycle, often at the G1 or G2/M phases.[4]

  • Induction of Apoptosis: Many cytotoxic agents, including quinazoline derivatives, ultimately trigger programmed cell death, or apoptosis.

A Strategic Approach to In Vitro Cytotoxicity Assessment

A robust evaluation of 6-Quinazolinemetanamine's cytotoxicity requires a multi-faceted approach, beginning with careful cell line selection and employing a battery of assays to elucidate both the extent and nature of the cytotoxic effect.

Cell Line Selection: The Foundation of Meaningful Data

The choice of cell lines is a critical first step. It is advisable to use a panel of cell lines to obtain a broader understanding of the compound's activity.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast CancerA commonly used, well-characterized human breast adenocarcinoma cell line.[4][6]
HeLa Cervical CancerOne of the oldest and most commonly used human cell lines, known for its robustness.[4][7]
HCT-116 Colon CancerA human colon cancer cell line that is well-suited for cytotoxicity and apoptosis studies.[6][8]
HepG2 Liver CancerA human liver cancer cell line, useful for assessing potential hepatotoxicity.[6]
WRL-68 Normal LiverA non-tumorigenic human liver cell line to assess selectivity.[6]
MRC-5 Normal LungA normal human fetal lung fibroblast cell line to evaluate general cytotoxicity.[5]

The inclusion of non-cancerous cell lines like WRL-68 or MRC-5 is crucial for determining the selectivity of 6-Quinazolinemetanamine.[5][6] A compound that is highly toxic to cancer cells but shows minimal effect on normal cells has a more promising therapeutic window.

Experimental Workflow: From Initial Screening to Mechanistic Insights

The following workflow provides a logical progression for characterizing the in vitro cytotoxicity of 6-Quinazolinemetanamine.

Experimental Workflow for Cytotoxicity Assessment

workflow Start Start: 6-Quinazolinemetanamine Cell_Culture Cell Line Culture & Seeding Start->Cell_Culture MTT_Assay Primary Screening: MTT Assay Cell_Culture->MTT_Assay Dose_Response Dose-Response Curve & IC50 Determination MTT_Assay->Dose_Response Mechanistic_Assays Mechanistic Assays Dose_Response->Mechanistic_Assays Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanistic_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic_Assays->Cell_Cycle_Assay Western_Blot Western Blot (e.g., for EGFR signaling proteins) Mechanistic_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Sources

The Compass and the Map: A Technical Guide to Target Identification and Validation for 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to engage a wide array of biological targets.[1] This has led to the development of numerous therapeutic agents for conditions ranging from cancer to hypertension.[1] The specific derivative, 6-Quinazolinemethanamine, with its reactive aminomethyl group at the 6-position, represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive, technically-grounded framework for the de novo target identification and subsequent validation of this compound. We will traverse a multi-pronged strategy, beginning with in silico hypothesis generation and moving through rigorous experimental target discovery and validation phases. This document is intended for researchers, scientists, and drug development professionals seeking a robust, field-proven workflow for elucidating the mechanism of action of novel small molecules.

Introduction: The Quinazoline Promise and the 6-Substituent Question

Quinazoline derivatives have a rich history of yielding clinically significant drugs, including anticancer agents like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1][2] The versatility of the quinazoline core allows for extensive chemical modifications, with substitutions at the 6-position being particularly fruitful in generating compounds with potent biological activities.[3] Studies have shown that 6-substituted quinazolines can act as inhibitors of critical cellular players such as PI3Kα, the epigenetic reader BRD9, and the lysine-specific demethylase KDM6B.[4][5][6]

This compound presents a unique starting point for investigation. The primary amine offers a handle for either direct interaction with a biological target or for further chemical derivatization to explore structure-activity relationships (SAR). The central challenge, and the focus of this guide, is to systematically identify which protein or proteins in the vast cellular landscape are the specific binding partners of this molecule and are responsible for its potential therapeutic effects.

Our approach is built on the principles of scientific integrity, emphasizing self-validating experimental systems and a logical progression from hypothesis to confirmation.

Phase I: In Silico Target Hypothesis Generation

Before embarking on resource-intensive wet lab experiments, a computational pre-screening is essential to narrow the field of potential targets. This initial phase leverages the known chemical space of quinazoline derivatives to predict likely biological interactions for this compound.

Reverse Pharmacophore Screening and Molecular Docking

The first step is to perform a reverse pharmacophore screen using the structure of this compound against a database of protein structures. This method identifies proteins with binding pockets that are sterically and electrostatically complementary to the query molecule.

Following the initial screen, molecular docking simulations will be conducted on the top-ranked potential targets. This will provide a more detailed prediction of the binding mode and an estimation of the binding affinity.

Table 1: Hypothetical Top-Ranked Potential Targets from In Silico Screening

Target ClassSpecific Target ExampleRationale for Inclusion
KinasesPI3Kα, EGFRKnown targets of quinazoline derivatives.[2][4]
Epigenetic ReadersBRD96-methylquinazolines have shown activity.[5]
DemethylasesKDM6BA novel target for quinazoline derivatives.[6]
G-QuadruplexesTelomeric G4A potential nucleic acid target.[7]
Pathway and Network Analysis

The list of potential targets from docking studies should be subjected to pathway and network analysis. This involves mapping the identified proteins to known signaling and metabolic pathways to identify any functional clusters. This can provide insights into the potential phenotypic effects of this compound.

Phase II: Experimental Target Identification

With a prioritized list of potential targets from the in silico phase, we now move to experimental methods to identify direct binding partners of this compound in a biological context. A multi-pronged approach, utilizing both affinity-based and label-free methods, is recommended to increase the probability of success and to provide orthogonal validation.

Affinity-Based Target Identification: The "Bait and Hook" Approach

This classical method involves immobilizing the small molecule to "fish" for its binding partners in a cell lysate.

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker (e.g., polyethylene glycol) attached to the primary amine, terminating in a biotin tag. A control molecule, structurally similar but biologically inactive, should also be synthesized.

  • Immobilization: The biotinylated probe and control are immobilized on streptavidin-coated magnetic beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under conditions that preserve protein complexes.[2]

  • Incubation and Pulldown: Incubate the immobilized probe and control with the cell lysate.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

AffinityPulldown cluster_synthesis Probe Synthesis cluster_pulldown Pulldown Assay cluster_analysis Analysis Mol This compound Linker Linker Attachment Mol->Linker Biotin Biotinylation Linker->Biotin Probe Affinity Probe Biotin->Probe Beads Streptavidin Beads Probe->Beads Incubate Incubation Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute MS LC-MS/MS Elute->MS Hits Potential Targets MS->Hits

Caption: Workflow for affinity-based target identification.

Label-Free Target Identification: Capturing Engagement in a Native State

Label-free methods avoid chemical modification of the small molecule, reducing the risk of altering its binding properties.

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Subject the samples to limited proteolysis with a non-specific protease (e.g., pronase).

  • Quenching: Stop the digestion.

  • Analysis: Analyze the protein bands by SDS-PAGE and Coomassie staining. Proteins that are stabilized by binding to this compound will be protected from digestion and will appear as more intense bands compared to the control.

  • Identification: Excise the protected bands and identify the proteins by mass spectrometry.

DARTS cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis cluster_result Result Lysate Cell Lysate Drug This compound Lysate->Drug Vehicle Vehicle Control Lysate->Vehicle Protease Add Protease Drug->Protease Vehicle->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Excise Protected Bands Target Identified Target MS->Target

Caption: Logical flow of the DARTS experiment.

Phase III: Target Validation

Identifying a binding partner is not sufficient; we must validate that the interaction is specific, occurs in a cellular context, and is responsible for the observed biological activity.

Direct Target Engagement Assays

These assays confirm the direct binding of this compound to the putative target protein.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting. A target protein that is stabilized by the compound will have a higher melting temperature.

Genetic Validation of Target

Genetic methods provide the strongest evidence for a target's role in the mechanism of action of a compound.

  • Gene Silencing: Use siRNA or a CRISPR-Cas9 system to specifically knock down the expression of the putative target gene in a relevant cell line.

  • Phenotypic Assay: Treat the knockdown cells and control cells with this compound and measure a relevant phenotypic endpoint (e.g., cell viability, apoptosis).

  • Analysis: If knockdown of the target protein confers resistance to the compound, it strongly suggests that the protein is required for the compound's activity.

GeneticValidation cluster_cells Cell Lines cluster_treatment Treatment cluster_outcome Expected Outcome WT_Cells Wild-Type Cells WT_Drug WT + Drug WT_Cells->WT_Drug KD_Cells Target Knockdown Cells KD_Drug KD + Drug KD_Cells->KD_Drug WT_Effect Phenotypic Effect WT_Drug->WT_Effect KD_No_Effect Reduced/No Effect KD_Drug->KD_No_Effect Validation Target Validated KD_No_Effect->Validation

Caption: Validating a target using gene knockdown.

In Vitro Functional Assays

Once a target is validated, its functional modulation by this compound should be confirmed in a purified system.

  • Reagents: Purified recombinant kinase, substrate, ATP, and this compound.

  • Reaction: Set up kinase reactions with varying concentrations of the compound.

  • Detection: Measure kinase activity (e.g., by quantifying substrate phosphorylation).

  • Analysis: Determine the IC50 value of this compound for the target kinase.

Conclusion: From Molecule to Mechanism

The journey from a promising small molecule like this compound to a well-understood biological mechanism is a systematic and multi-faceted endeavor. The workflow presented in this guide, combining in silico prediction with orthogonal experimental approaches, provides a robust framework for target identification and validation. By adhering to these principles of rigorous scientific inquiry, researchers can confidently elucidate the mode of action of novel chemical entities, paving the way for their development as next-generation therapeutics.

References

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate.
  • Novel Quinazoline Derivatives Target KDM6B Selectively. BIOENGINEER.ORG.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC.

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An Integrated Spectroscopic Guide to the Structural Elucidation of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for Novel Quinazolines

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anticancer drugs like gefitinib to antihypertensives.[1] As researchers synthesize novel derivatives such as 6-Quinazolinemethanamine, a robust and unambiguous analytical strategy is paramount to confirm its molecular structure, assess purity, and provide the foundational data required for subsequent drug development phases.

This technical guide provides an in-depth, integrated approach to the spectroscopic analysis of this compound. Moving beyond a simple recitation of techniques, this document is structured from a problem-solving perspective. It explains the causal relationships behind experimental choices and data interpretation, grounding every step in established scientific principles. While a comprehensive, published dataset for this specific molecule is not consolidated in a single source, this guide establishes the expected spectral characteristics based on extensive data from structurally related quinazoline derivatives and fundamental spectroscopic theory.[2][3][4] This predictive and methodological framework ensures that researchers can confidently validate their synthesis and characterization efforts.

Molecular Structure and Analytical Workflow

A comprehensive analysis relies on the integration of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow below illustrates the synergistic relationship between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for the complete characterization of this compound.

G cluster_structure Target Analyte cluster_techniques Spectroscopic Techniques cluster_output Integrated Analysis Analyte This compound C9H9N3 NMR NMR Spectroscopy (¹H, ¹³C) Provides skeletal framework & atom connectivity Analyte->NMR MS Mass Spectrometry (EI-MS) Determines molecular weight & fragmentation Analyte->MS IR Infrared Spectroscopy (FTIR) Identifies functional groups (C=N, N-H, C-H) Analyte->IR UV UV-Vis Spectroscopy Confirms conjugated system (aromatic rings) Analyte->UV Result Unambiguous Structural Elucidation & Purity Assessment NMR->Result MS->Result IR->Result UV->Result

Figure 2: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra will provide definitive information on the number and environment of protons and carbons, respectively.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts are predicted based on the known spectra of the quinazoline core and standard substituent effects. [3][5][6]The quinazoline ring protons typically appear in the aromatic region (δ 7.0-9.5 ppm), with the protons on the pyrimidine ring (H2, H4) being the most downfield due to the deshielding effect of the adjacent nitrogen atoms. [2] Table 1: Predicted NMR Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H NMR H2 ~9.3 Singlet (s) Deshielded proton between two N atoms.
H4 ~9.2 Singlet (s) Deshielded proton adjacent to N3.
H5 ~8.1 Doublet (d) Ortho coupling to H7.
H7 ~7.9 Doublet of doublets (dd) Ortho coupling to H5, meta to H8.
H8 ~7.7 Doublet (d) Meta coupling to H7.
-CH₂- ~4.0 Singlet (s) Benzylic protons.
-NH₂ ~1.5-2.5 Broad Singlet (br s) Exchangeable protons; integral = 2H.
¹³C NMR C2 ~160 CH Highly deshielded due to N atoms.
C4 ~159 CH Highly deshielded due to N atoms.
C4a ~151 Quaternary C Bridgehead carbon.
C8a ~149 Quaternary C Bridgehead carbon.
C6 ~138 Quaternary C Carbon bearing the methanamine group.
C5 ~134 CH Aromatic carbon.
C7 ~128 CH Aromatic carbon.
C8 ~127 CH Aromatic carbon.

| | -CH₂- | ~45 | CH₂ | Aliphatic carbon. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol is crucial for generating reproducible and accurate data. This methodology includes checks for sample integrity and instrument performance.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. [7] * Allow the sample to equilibrate to the magnet's temperature for at least 5 minutes. Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for sharp, symmetrical peaks. [8] * For ¹H NMR , acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (~0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integral).

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. [9]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons at each position (e.g., the aromatic protons and the CH₂ protons should integrate in a ratio consistent with the structure).

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to a specific proton in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte and offers structural clues through its fragmentation pattern. Electron Impact (EI) is a common ionization technique that induces reproducible fragmentation.

Predicted Fragmentation Pattern

The molecular ion (M⁺˙) for this compound (C₉H₉N₃) is expected at m/z 159. The fragmentation of the quinazoline core is well-documented and typically involves the sequential loss of two molecules of hydrogen cyanide (HCN). [10]The fragmentation of the 6-methanamine substituent will also produce characteristic ions.

Table 2: Predicted EI-MS Fragmentation for this compound

m/z Value Proposed Fragment Formula of Loss Notes
159 [M]⁺˙ - Molecular Ion
158 [M-H]⁺ Loss of a hydrogen radical, likely from the CH₂ group.
144 [M-NH]⁺ NH Loss of the amino group radical.
132 [M-HCN]⁺˙ HCN Characteristic loss from the pyrimidine ring. [10]
131 [M-CH₂NH₂]⁺ ˙CH₂NH₂ Loss of the methanamine side chain (benzylic cleavage).

| 104 | [M-2HCN]⁺˙ | 2 x HCN | Sequential loss of a second HCN molecule. [10]|

Experimental Protocol: Mass Spectrometry
  • Sample Preparation & Introduction:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for purified samples.

  • Instrument Parameters (EI-MS):

    • Set the ionization energy to a standard value of 70 eV to induce fragmentation and ensure comparability with library spectra.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

    • Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) at m/z 159. The presence of this peak confirms the molecular weight.

    • Analyze the fragmentation pattern, identifying major peaks and the corresponding neutral losses (e.g., loss of 1, 15, 27).

    • Compare the observed fragmentation pattern with the predicted pathways to support the proposed structure. [11][12]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic structure of the molecule.

Predicted IR and UV-Vis Data

IR spectroscopy identifies specific covalent bonds based on their vibrational frequencies. UV-Vis spectroscopy provides information about the conjugated π-electron system.

Table 3: Predicted IR and UV-Vis Data for this compound

Technique Predicted Absorption Functional Group / Transition Reference
IR 3400-3250 cm⁻¹ (two bands) N-H stretch (primary amine) [13]
3100-3000 cm⁻¹ Aromatic C-H stretch [4]
2950-2850 cm⁻¹ Aliphatic C-H stretch (-CH₂-) [4]
~1620 cm⁻¹ C=N stretch (quinazoline ring) [2][13]
~1580, 1480 cm⁻¹ C=C stretch (aromatic ring) [2][13]
~1600 cm⁻¹ N-H bend (scissoring) [13]
UV-Vis ~240-300 nm π → π* transition (aromatic system) [14]

| | ~310-350 nm | n → π* transition (heterocyclic system) | [14][15]|

Experimental Protocols

Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in this compound. [16] UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). [14]A typical concentration is in the micromolar range.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum over a range of approximately 200-600 nm, using a cuvette containing only the solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The observed absorption bands confirm the presence of the conjugated heterocyclic aromatic system. [17][18]

Conclusion: A Synergistic Approach to Structural Validation

The unambiguous characterization of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation. IR and UV-Vis spectroscopy rapidly confirm the presence of key functional groups and the core conjugated system, respectively. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and integrity of their synthesized compounds, ensuring a solid analytical foundation for further investigation.

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  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • National Institutes of Health. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PMC.
  • PubMed. (2011). Mass spectrometry based approach to study the kinetics of O6-alkylguanine DNA alkyltransferase-mediated repair of O6-pyridyloxobutyl-2'-deoxyguanosine adducts in DNA.
  • JOCPR. (n.d.). Phytochemical analysis of Mentha spicata plant extract using UV-VIS, FTIR and GC/MS technique.
  • ResearchGate. (2025). Spiropyran Based Recognitions of Amines: UV-Vis Spectra and Mechanisms.
  • ResearchGate. (2022). (PDF) Synthesis and characterization of some metal complexes...

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Methodological & Application

Protocol for the In Vitro Application of 6-Quinazolinemethanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a recurring motif in medicinal chemistry, recognized for its ability to form the structural basis of potent and selective kinase inhibitors.[1][2] This bicyclic heterocyclic system serves as a versatile scaffold for the development of therapeutics targeting a range of signaling pathways implicated in proliferative diseases, most notably cancer. 6-Quinazolinemethanamine, as a functionalized quinazoline derivative, represents a key starting point for the synthesis of targeted libraries of enzyme inhibitors. Its primary amine provides a reactive handle for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

A significant body of research has focused on 4-anilinoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is a critical regulator of cell proliferation, differentiation, and survival.[1][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime therapeutic target.[4] This document provides a detailed protocol for the initial in vitro characterization of this compound and its derivatives in cell culture, with a focus on assessing its potential as an EGFR inhibitor.

Physicochemical Properties and Handling of this compound

A foundational understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
CAS Number 933696-71-0[5][6][7]
Molecular Formula C₉H₉N₃[5]
Molecular Weight 159.19 g/mol [5]
Boiling Point 323.0±17.0 °C at 760 mmHg[5]
Flash Point 175.2±8.1 °C[5]
Density 1.2±0.1 g/cm³[5]
LogP -0.24[5]

Solubility and Stock Solution Preparation:

Quinazoline-based compounds often exhibit limited aqueous solubility. Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for the preparation of high-concentration stock solutions.

Protocol for Stock Solution Preparation:

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.59 mg of the compound in 1 mL of DMSO.

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 40°C).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[8]

The EGFR Signaling Pathway: The Primary Target

EGFR activation initiates a cascade of downstream signaling events that drive cell proliferation and survival. Understanding this pathway is crucial for interpreting the effects of potential inhibitors.

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of major signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

Inhibition of EGFR autophosphorylation is the primary mechanism of action for quinazoline-based EGFR inhibitors, leading to the suppression of these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Dimerized & Activated) EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Recruits GRB2_SOS GRB2/SOS pEGFR->GRB2_SOS Recruits Inhibitor This compound Derivative Inhibitor->pEGFR Inhibits Proliferation Cell Proliferation, Survival, Growth Inhibitor->Proliferation Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene Transcription mTOR->Gene_Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Gene_Transcription->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

I. Cell Line Selection and Culture

The choice of cell line is critical for studying EGFR inhibitors. It is recommended to use cell lines with well-characterized EGFR expression and mutation status.

  • High EGFR Expression: A431 (epidermoid carcinoma) cells are known for their high levels of wild-type EGFR expression.

  • EGFR-mutant: NCI-H1975 (non-small cell lung cancer) cells harbor the L858R and T790M mutations, the latter conferring resistance to first-generation EGFR inhibitors. PC-9 and HCC827 cells are examples of NSCLC lines with activating EGFR mutations that are sensitive to EGFR TKIs.[9]

  • Normal/Control: A non-cancerous cell line, such as HEK293 (human embryonic kidney) or WI-38 (human lung fibroblast), can be used to assess general cytotoxicity.[4][8]

General Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells upon reaching 70-80% confluency to maintain exponential growth.

II. In Vitro Cytotoxicity Assay (MTT/CCK-8)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀). The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on studies of related quinazoline derivatives, a starting concentration range of 0.01 µM to 100 µM is recommended.[1][4][9] Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Signal Measurement: For MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

III. Western Blot Analysis of EGFR Phosphorylation

This protocol allows for the direct assessment of the inhibitory effect of this compound on EGFR autophosphorylation.[10][11]

Western_Blot_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobing Reprobing (Normalization) A Seed cells and grow to 70-80% confluency B Serum starve cells (optional, 12-24h) A->B C Treat with this compound (various concentrations and times) B->C D Stimulate with EGF (optional, 5-15 min) C->D E Wash with ice-cold PBS D->E F Lyse cells with RIPA buffer (+ protease/phosphatase inhibitors) E->F G Clarify lysate by centrifugation F->G H Quantify protein (BCA assay) G->H I Prepare samples with Laemmli buffer & Boil H->I J SDS-PAGE I->J K Protein transfer to PVDF membrane J->K L Block with 5% BSA in TBST K->L M Incubate with primary antibody (anti-p-EGFR) L->M N Wash with TBST M->N O Incubate with HRP-secondary antibody N->O P Wash with TBST O->P Q Detect with ECL substrate & Image P->Q R Strip membrane Q->R S Re-block with 5% BSA R->S T Incubate with primary antibody (anti-total EGFR or loading control) S->T U Repeat detection steps T->U

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation. Pre-treat with various concentrations of this compound for 1-4 hours. If desired, stimulate with EGF (e.g., 100 ng/mL) for 5-15 minutes.

  • Protein Extraction: Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature by boiling at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and reprobed for total EGFR and/or a loading control protein like β-actin or GAPDH.

Data Interpretation and Further Studies

A dose-dependent decrease in the ratio of phosphorylated EGFR to total EGFR following treatment with this compound would indicate successful inhibition of the target. These initial findings can be correlated with the cytotoxicity data to establish a link between EGFR inhibition and cell death.

Further mechanistic studies could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: (e.g., Annexin V/PI staining) to confirm if cell death is occurring via apoptosis.

  • Downstream Signaling Analysis: Western blotting for key downstream proteins like p-AKT and p-ERK to confirm pathway inhibition.

Conclusion

This document provides a comprehensive framework for the initial in vitro evaluation of this compound in a cell culture setting. By following these protocols, researchers can systematically assess its cytotoxic effects and its potential to inhibit the EGFR signaling pathway. It is important to note that as with any novel compound, optimization of concentrations, incubation times, and cell line-specific conditions is essential for robust and reproducible results.

References

  • Zhang, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676589. [Link]
  • Kuttan, G., et al. (2019). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget, 10(54), 5643–5658. [Link]
  • Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472. [Link]
  • Pfreundschuh, M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13548. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(4), 134-142. [Link]
  • Yamamoto, S., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(6), 3131-3138. [Link]
  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?.
  • Roskoski, R. Jr. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 194, 106833. [Link]
  • Jantan, I., et al. (2022). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules, 27(19), 6537. [Link]
  • Kim, D., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472. [Link]
  • Chen, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111571. [Link]
  • Eldehna, W. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 16001. [Link]
  • Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 17(1), 105436. [Link]
  • Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(13), 5133. [Link]
  • ResearchGate. (n.d.). Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors.
  • Engelhardt, H., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]
  • Wang, Y., et al. (2024). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 142, 106938. [Link]

Sources

using 6-Quinazolinemethanamine in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vivo Use of 6-Quinazolinemethanamine Derivatives: Protocols and Methodologies Featuring Lapatinib

Authored by Senior Application Scientist

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Its versatile structure allows for substitutions that can confer high affinity and selectivity for the ATP-binding pockets of various protein kinases. While this compound represents a foundational structure, its direct application in animal models is not extensively documented. Instead, its derivatives have been profoundly impactful. This guide focuses on the preclinical application of these derivatives, using Lapatinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazolin-4-amine) as a primary, well-characterized exemplar. Lapatinib is a potent, orally active dual tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), making it a cornerstone in the study of HER2-positive and other solid tumors.[1][2]

This document provides researchers, scientists, and drug development professionals with a detailed framework for utilizing Lapatinib and similar quinazoline-based inhibitors in animal models, emphasizing the rationale behind protocol design to ensure scientific rigor and reproducibility.

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib exerts its anti-tumor activity by reversibly binding to the intracellular ATP-binding pocket of both EGFR and HER2.[2][3] This competitive inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades critical for cell proliferation, survival, and migration. The two primary pathways blocked by Lapatinib are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.[2]

  • PI3K/AKT/mTOR Pathway: A crucial pathway for promoting cell survival and inhibiting apoptosis (programmed cell death).[2][4]

By acting on the intracellular kinase domain, Lapatinib can be effective even in scenarios where extracellular-targeting antibodies like trastuzumab may be less effective.[2][5] This dual-targeting mechanism provides a comprehensive blockade of HER2-driven signaling.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits ATP Binding Lapatinib->HER2 Inhibits ATP Binding experimental_workflow cluster_setup Phase 1: Study Setup & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Collection & Analysis Model 1. Animal Model Selection (e.g., Nude Mice) Implant 4. Tumor Cell Implantation Model->Implant Cells 2. Cell Line Culture (e.g., BT474) Cells->Implant Formulation 3. Drug Formulation (Vehicle & Lapatinib) Treat 7. Treatment (Oral Gavage) Formulation->Treat Monitor 5. Tumor Growth Monitoring Implant->Monitor Randomize 6. Randomization into Cohorts Monitor->Randomize Randomize->Treat Measure 8. Efficacy Measurement (Tumor Volume, Body Weight) Treat->Measure Harvest 9. Endpoint & Tissue Harvest Measure->Harvest Analysis 10. Downstream Analysis (PK, Western, IHC) Harvest->Analysis Report 11. Data Interpretation & Reporting Analysis->Report

Sources

Application Notes and Protocols for 6-Quinazolinemethanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Quinazolinemethanamine, a promising quinazoline-based compound, in cancer research. This document outlines the hypothesized mechanism of action, provides detailed protocols for in vitro evaluation, and offers insights into its potential therapeutic applications.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1][2] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is frequently dysregulated in various cancers.[1][2][3] The structural versatility of the quinazoline ring allows for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]

This compound, featuring a methanamine substituent at the 6-position, belongs to a class of derivatives where modifications at this position have been shown to be critical for biological activity.[5][6][7] While specific data for this compound is emerging, this guide synthesizes the established knowledge of C6-substituted quinazolines to provide a robust framework for its investigation as a potential anti-cancer agent.

Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway

Based on the extensive literature on quinazoline derivatives, it is hypothesized that this compound acts as an inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[1][3]

The proposed mechanism involves the quinazoline core of this compound binding to the ATP-binding site within the kinase domain of EGFR. This competitive inhibition prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The ultimate consequence of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Hypothesized EGFR signaling pathway inhibition by this compound.

In Vitro Evaluation: Protocols and Methodologies

A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound. The following protocols are designed to assess its cytotoxicity, and effects on cell cycle progression and apoptosis.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Representative Data (Hypothetical):

Cell LineIC50 (µM) of this compound (72h)
A5495.8
MCF-712.3
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Cell Collection: Collect and wash cells with cold PBS.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) A Stock Solution Preparation of This compound C Cell Viability Assay (MTT) A->C B Cell Culture (e.g., A549, MCF-7) B->C D Determine IC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) D->F G Western Blot (EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) D->G I Tumor Growth Inhibition Study G->I H Xenograft Mouse Model H->I

Caption: A comprehensive workflow for the evaluation of this compound.

Western Blot Analysis for Pathway Validation

To confirm the hypothesized mechanism of action, Western blot analysis should be performed to examine the phosphorylation status of key proteins in the EGFR pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK.

  • Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

A significant decrease in the levels of p-EGFR, p-Akt, and p-ERK following treatment with this compound would provide strong evidence for its role as an EGFR pathway inhibitor.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation in cancer research. The protocols outlined in these application notes provide a solid foundation for characterizing its in vitro anticancer activity. Based on the well-established pharmacology of the quinazoline scaffold, it is reasonable to hypothesize that this compound targets the EGFR signaling pathway.

Future studies should focus on expanding the panel of cancer cell lines to determine its spectrum of activity. In vivo studies using xenograft models are a critical next step to evaluate the therapeutic efficacy and safety of this compound in a preclinical setting. Further medicinal chemistry efforts could also be employed to optimize the structure for enhanced potency and drug-like properties.

References

  • Ghorab, M. M., et al. (2021). Synthesis of some new iodo-quinazolinone derivatives bearing benzenesulfonamide moiety as potent human carbonic anhydrase inhibitors and anticancer evaluation. Bioorganic Chemistry, 115, 105230.
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel quinazoline derivatives as dual EGFR and CAIX inhibitors for the treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 219, 113437.
  • Thomas, W. G., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 64(14), 10327-10347.
  • Zhang, L., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. European Journal of Medicinal Chemistry, 130, 349-361.
  • Wiese, M., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(11), 2959.
  • Wei, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 663438.
  • Hartmann, R. W., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1469-1479.
  • Mishra, R., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 15(12), 1500.
  • Pop, O. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6608.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83.

Sources

Application Notes & Protocols for In Vivo Evaluation of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Establishing Preclinical Dosing and Administration

I. Introduction and Statement of Purpose

6-Quinazolinemethanamine belongs to the quinazoline class of heterocyclic compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, notably as kinase inhibitors in oncology.[1] The development of new therapeutic agents, particularly for diseases like cancer, is driven by the need for more targeted and effective treatments with fewer side effects.[1] When a novel compound like this compound is transitioned from in vitro characterization to in vivo animal models, a systematic and rigorous approach to determine its dosage, administration route, and basic pharmacokinetic properties is paramount.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies for this compound. Given the absence of established public data for this specific molecule, this guide provides a foundational framework based on established pharmacological principles and best practices for novel chemical entities. The protocols herein are designed to be self-validating systems, enabling the establishment of a safe and therapeutically relevant dosing window.

II. Pre-clinical Experimental Workflow: A First-in-Animal Strategy

The initial in vivo evaluation of a novel compound is a multi-stage process. The primary goals are to establish safety, determine the maximum tolerated dose (MTD), and select a preliminary dosing schedule for subsequent efficacy studies. The workflow is designed to move from broad safety assessments to more refined pharmacokinetic and pharmacodynamic evaluations.

G cluster_0 Phase 1: Formulation & Feasibility cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Model Dosing A Solubility & Stability Assessment B Vehicle Selection & Formulation Development A->B Informs C Single Dose Escalation (MTD Study) B->C Proceed to In Vivo D Clinical Observation & Body Weight Monitoring C->D E Gross Necropsy & Histopathology (Optional) C->E F Single Dose PK Study (at Tolerated Doses) C->F MTD informs PK dose G Blood/Plasma Sampling (Time Course) F->G H Bioanalytical Method (LC-MS/MS) G->H I Calculate PK Parameters (Cmax, Tmax, AUC, T½) H->I J Select Doses for Efficacy Studies I->J PK informs efficacy regimen

Figure 1: In Vivo Dosing Strategy Workflow. A logical progression from formulation to safety and pharmacokinetic studies to inform dose selection for efficacy models.

III. Part 1: Vehicle Formulation and Administration Route Selection

The choice of administration route and vehicle is critical and depends on the compound's physicochemical properties and the intended therapeutic application.

A. Rationale for Route Selection

The most common routes for initial animal studies are oral (PO), intravenous (IV), and intraperitoneal (IP).[2][3]

  • Oral (PO): The most convenient and clinically relevant route.[3] However, it is subject to limitations like poor absorption and first-pass metabolism in the liver, which can reduce bioavailability.[3] It is often preferred for drugs intended for chronic outpatient use.

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.[4] It is used to understand the intrinsic properties of the drug without the confounder of absorption. However, it is less convenient and more invasive.

  • Intraperitoneal (IP): Often used in rodent studies as a practical alternative to IV administration. It allows for systemic exposure, bypassing the gastrointestinal tract, though absorption can be variable.

  • Subcutaneous (SC): Used for drugs that require slower, more sustained release.[5] The drug's molecular size and formulation are key considerations for this route.[5]

For a novel agent like this compound, parallel evaluation of both an oral and an intravenous formulation is recommended to determine oral bioavailability.

B. Protocol: Vehicle Screening and Formulation

Objective: To identify a safe and effective vehicle that solubilizes this compound for the desired concentration range.

Materials:

  • This compound

  • Solvents: DMSO, N,N-Dimethylacetamide (DMA), Ethanol

  • Co-solvents/Surfactants: PEG300, PEG400, Tween® 80, Kolliphor® EL (Cremophor® EL)

  • Aqueous components: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)

Step-by-Step Protocol:

  • Initial Solubility Screen:

    • Determine the intrinsic solubility of this compound in various individual solvents (e.g., DMSO, water, ethanol).

    • Use a small amount of the compound (e.g., 1-5 mg) and add the solvent incrementally until dissolution is achieved or the solvent limit is reached.

  • Develop Co-Solvent Systems:

    • For IV administration, the percentage of organic solvent should be minimized to prevent toxicity. A common starting point is a ternary system (e.g., 10% DMSO / 40% PEG300 / 50% Saline).

    • For PO administration, a wider range of vehicles can be used. A common choice is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water, which can suspend the compound if it is not fully soluble.

  • Formulation Preparation (Example for a 5 mg/mL solution):

    • Weigh 50 mg of this compound into a sterile glass vial.

    • Add 1 mL of DMSO (10% of final volume). Vortex until fully dissolved.

    • Add 4 mL of PEG300 (40% of final volume). Vortex to mix.

    • Slowly add 5 mL of saline (50% of final volume) while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

  • Stability Check:

    • Leave the formulation at room temperature for 4-6 hours and observe for any signs of precipitation. A stable formulation is crucial for accurate dosing.

IV. Part 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity in a specific animal model (e.g., mice).

A. Experimental Design and Rationale

An acute single-dose escalation study is performed in a small cohort of animals. The FDA's guidance for converting animal doses to human equivalent doses often relies on body surface area (BSA) scaling, making these initial rodent studies a critical first step.[6]

  • Animal Model: CD-1 or C57BL/6 mice are commonly used. Use a single sex (e.g., female) to reduce variability.

  • Dose Selection: Doses should be spaced logarithmically (e.g., 10, 30, 100, 300 mg/kg). The starting dose is often based on in vitro efficacy data (e.g., 100-1000x the IC50) or in silico toxicity predictions.

  • Group Size: n=2-3 animals per dose group is sufficient for an initial MTD screen.

B. Step-by-Step Protocol: Single Dose MTD Study (Mouse)
  • Animal Acclimation: Allow animals to acclimate for at least 5-7 days before the study begins.

  • Baseline Measurement: Record the body weight of each animal on Day 0, immediately before dosing.

  • Dose Preparation: Prepare fresh formulations for each dose level according to the protocol in Part 1. Ensure the dosing volume is appropriate for the animal and route (e.g., for mice, 5-10 mL/kg for PO; 5 mL/kg for IV).

  • Administration: Administer a single dose of this compound or vehicle control to the respective groups.

  • Clinical Monitoring:

    • Observe animals continuously for the first 4 hours post-dose for any acute signs of toxicity (e.g., lethargy, ataxia, labored breathing, seizures).

    • Continue observations at least once daily for 7-14 days.

  • Data Collection:

    • Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Record any clinical signs of toxicity using a scoring system (see Table 1).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or severe, persistent clinical signs of distress.

C. Data Presentation: MTD Study Observations

Table 1: Example Data Summary for MTD Study

Dose Group (mg/kg) n Route Morbidity/Mortality Mean Body Weight Change (Nadir) Key Clinical Signs MTD Assessment
Vehicle 3 PO 0/3 +2.5% None Observed (NO) -
30 3 PO 0/3 -1.8% NO Tolerated
100 3 PO 0/3 -8.2% Mild, transient lethargy (2-4h) Tolerated
300 3 PO 1/3 -21.5% Severe lethargy, hunched posture Exceeded MTD

| 1000 | 3 | PO | 3/3 | - | Severe lethargy, ataxia, mortality | Exceeded MTD |

Based on this example, the single-dose MTD would be estimated at 100 mg/kg PO.

V. Part 3: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

A. Rationale and Design

A sparse sampling design is often used in mice to construct a composite PK profile. A tolerated dose (e.g., at or below the MTD) is selected.

  • Animal Model: C57BL/6 or CD-1 mice.

  • Dose Level: A single, well-tolerated dose (e.g., 50 mg/kg PO) determined from the MTD study.

  • Sampling: Blood samples are collected from different animals at each time point (e.g., 3 mice per time point) to avoid excessive blood loss from any single animal.

  • Time Points:

    • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Route: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.

B. Step-by-Step Protocol: Mouse PK Study
  • Dosing: Administer this compound to a cohort of mice (e.g., 24 mice for 8 time points).

  • Blood Collection: At each designated time point, collect blood (~50-100 µL) from a group of 3 mice via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately place blood tubes on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store immediately at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix® WinNonlin® to perform non-compartmental analysis (NCA) and determine key PK parameters.

C. Data Presentation: Key Pharmacokinetic Parameters

Table 2: Example Pharmacokinetic Parameters for this compound

Parameter Definition Example Value (PO) Example Value (IV)
Tmax Time to reach maximum plasma concentration 1.5 h 0.083 h (5 min)
Cmax Maximum observed plasma concentration 1250 ng/mL 8500 ng/mL
AUC(0-t) Area under the concentration-time curve 7800 h*ng/mL 15600 h*ng/mL
Elimination half-life 6.2 h 5.8 h

| F% | Oral Bioavailability (AUC-PO / AUC-IV) * 100 | 50% | - |

VI. Conclusion and Transition to Efficacy Studies

This guide outlines a systematic, data-driven approach to establish the foundational dosage and administration parameters for this compound in vivo. By sequentially determining the optimal formulation, the maximum tolerated dose, and the basic pharmacokinetic profile, researchers can proceed to efficacy studies with a rational, evidence-based dosing strategy. The doses selected for tumor models or other disease models should be well-tolerated (at or below the MTD) and should achieve plasma exposures that are relevant to the in vitro potency of the compound.

VII. References

  • Administration Routes. Provincial Health & Home Care.

  • Drug Administration. MSD Manual Consumer Version.

  • Route of Administration. U.S. Food and Drug Administration (FDA).

  • This compound | 933696-71-0. Benchchem.

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

  • Using an animal model to predict the effective human dose for oral multiple sclerosis drugs. Clinical and Translational Science.

  • Medicilon Routes of Drug Administration Platform. Medicilon.

  • The Routes of Administration for Acute Postoperative Pain Medication. Journal of Clinical Medicine.

Sources

analytical methods for 6-Quinazolinemethanamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 6-Quinazolinemethanamine

Abstract

This comprehensive guide provides detailed application notes and validated starting protocols for the quantitative analysis of this compound. As a key structural motif in medicinal chemistry and drug development, the accurate quantification of quinazoline derivatives is paramount for pharmacokinetic studies, quality control, and metabolic profiling.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering a deep dive into two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex biological matrices. The protocols herein are presented as self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure robust, reliable, and reproducible results.

Introduction: The Analytical Imperative for this compound

The quinazoline scaffold is a foundational component in numerous therapeutic agents, including several USFDA-approved cancer treatments like Gefitinib and Erlotinib.[2] this compound, as a functionalized derivative, represents a critical building block or potential metabolite in the synthesis and metabolism of novel drug candidates. Its accurate quantification is therefore not merely a procedural step but a cornerstone of preclinical and clinical development, enabling precise characterization of a compound's behavior and purity.

This guide presents two complementary analytical approaches. HPLC-UV serves as a workhorse method—robust, cost-effective, and ideal for analyzing drug substances and formulated products where analyte concentrations are relatively high.[3] In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying trace levels of the analyte in complex biological matrices such as plasma or urine, where matrix effects can be significant.[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

HPLC-UV is a powerful technique for separating and quantifying compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] Detection is achieved by measuring the analyte's absorbance of ultraviolet light at a specific wavelength. The quinazoline ring system possesses a strong chromophore, making it well-suited for UV detection. This method is ideal for determining the purity of a drug substance, quantifying the active pharmaceutical ingredient (API) in tablets, and assessing stability.[7]

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is the logical first choice. The non-polar C18 chains will interact with the relatively hydrophobic quinazoline core, providing good retention and separation from more polar impurities.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is employed to protonate the amine group on this compound. This ensures a single ionic species, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.

  • Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution using a diode-array detector (DAD). For many quinazoline derivatives, this falls in the 250-350 nm range.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & QC Preparation HPLC HPLC System (Pump, Injector, Column) Standard_Prep->HPLC Inject Sample_Prep Sample Preparation Sample_Prep->HPLC Inject UV_Detector UV Detector HPLC->UV_Detector Elution CDS Chromatography Data System (CDS) UV_Detector->CDS Signal Report Quantification & Reporting CDS->Report Integration & Calibration

Caption: General workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

A. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrument and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with UV/DAD detector
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determine λmax via DAD scan (start at 254 nm if unknown)

C. Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Perform serial dilutions from the stock solution to prepare a calibration curve ranging from 1 µg/mL to 200 µg/mL. Use the initial mobile phase composition as the diluent.

  • Sample Preparation (e.g., for API): Accurately weigh an amount of sample expected to contain ~10 mg of this compound and prepare as described for the stock solution. Dilute as necessary to fall within the calibration range.

  • Analysis Sequence: Set up the instrument sequence. Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, then quality control (QC) samples and the unknown samples.

  • Data Processing: Integrate the peak area corresponding to this compound. Construct a linear regression calibration curve (Peak Area vs. Concentration). Quantify the unknown samples using the generated curve.

Typical Method Validation Parameters

The following table summarizes expected performance characteristics for a validated HPLC-UV method, based on data for similar heterocyclic compounds.[6][7][8]

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) ~1.0 µg/mL (Signal-to-Noise ratio of 10:1)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day ≤ 2.0%; Inter-day ≤ 3.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4] This technique is the definitive standard for quantifying analytes in complex biological matrices like plasma, serum, and urine.[9] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering provides exceptional specificity, effectively eliminating interference from endogenous matrix components.[10]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice. The basic amine functionality of this compound is readily protonated in the ESI source, leading to a strong [M+H]⁺ signal.

  • Sample Preparation: Biological samples cannot be injected directly. A sample cleanup step is mandatory to remove proteins and phospholipids that would otherwise contaminate the system and cause ion suppression.[11]

    • Protein Precipitation (PPT): A fast and simple method where a cold organic solvent (like acetonitrile) is added to denature and precipitate proteins. It is suitable for high-throughput screening but may leave other interferences in the supernatant.[5]

    • Solid Phase Extraction (SPE): A more selective and rigorous technique where the analyte is retained on a solid sorbent while interferences are washed away. SPE provides a much cleaner extract, leading to lower matrix effects and better sensitivity.[12]

Experimental Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Matrix (e.g., Plasma) Cleanup Extraction (PPT or SPE) Biological_Sample->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon UPLC UPLC System Evap_Recon->UPLC Inject MSMS Tandem Mass Spectrometer (MRM) UPLC->MSMS Ionization Software Mass Spec Software MSMS->Software Signal Report Quantification & Reporting Software->Report Integration & Calibration

Caption: High-level workflow for LC-MS/MS bioanalytical quantification.

Detailed Protocol: Sample Preparation for Bioanalysis

The choice between PPT and SPE depends on the required sensitivity and the complexity of the matrix.

A. Protocol for Protein Precipitation (PPT):

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard (IS). The IS should be a structurally similar molecule, ideally a stable-isotope labeled version of the analyte.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

B. Protocol for Solid Phase Extraction (SPE):

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol) - Remove Interferences Load->Wash Elute 5. Elute (e.g., 5% NH4OH in Methanol) - Collect Analyte Wash->Elute

Caption: Step-by-step Solid Phase Extraction (SPE) process.

  • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water. Add internal standard.

  • Condition Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with 1 mL of methanol.

  • Equilibrate Cartridge: Equilibrate with 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Detailed Protocol: LC-MS/MS Quantification

A. Instrument and Conditions:

ParameterRecommended Setting
LC System UHPLC system for fast, high-resolution separations
MS System Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 3 minutes, hold for 1 minute, return to 2% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive

B. MS/MS Detection (MRM):

  • Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺.

  • Fragmentation: Perform a product ion scan to identify the most stable and abundant fragment (product) ions.

  • MRM Transition: Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). Optimize collision energy for maximum signal intensity.

C. Procedure:

  • Standard and QC Preparation: Prepare calibration standards and QCs by spiking known amounts of this compound into a blank biological matrix (e.g., control plasma).

  • Sample Extraction: Process all standards, QCs, and unknown samples using the chosen sample preparation protocol (PPT or SPE).

  • Analysis: Analyze the reconstituted extracts using the defined LC-MS/MS method.

  • Data Processing: Integrate the peak areas for the analyte and internal standard. Calculate the peak area ratio (Analyte/IS). Construct a weighted (1/x²) linear regression curve of Peak Area Ratio vs. Concentration. Quantify unknown samples from this curve.

Typical Bioanalytical Method Validation Parameters

The following table summarizes expected performance characteristics based on regulatory guidelines for bioanalytical method validation.[10]

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 0.1 - 1000 ng/mL (Matrix dependent)
Lower LOQ (LLOQ) Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized factor between 0.85 and 1.15
Recovery Consistent, precise, and reproducible

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025).
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. [Link]
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent Technologies. [Link]
  • Bioanalytical Sample Prepar
  • Ghamghami, M., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences. [Link]
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). Journal of Pharmaceutical Analysis. [Link]
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]
  • Current Development in Bioanalytical Sample Preparation Techniques. (2023). Baghdad Journal of Biochemistry and Applied Biological Sciences. [Link]
  • Green sample preparations for the bioanalysis of drugs of abuse in complex m
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
  • Validation Report 19. (n.d.). EURL-Pesticides. [Link]
  • Lee, S., et al. (2023).
  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides. (2013). Agilent Technologies. [Link]
  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).

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Application Notes & Protocols for the Preclinical Evaluation of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2] This nitrogen-containing heterocyclic compound is featured in a wide array of drugs with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The clinical success of quinazoline-based kinase inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), in treating specific cancers has cemented this scaffold's importance in modern drug discovery.[1][5]

6-Quinazolinemethanamine, a specific derivative of this class, represents a promising candidate for investigation as a novel therapeutic agent. Its structural similarity to known bioactive molecules suggests potential as a modulator of key cellular pathways, likely through the inhibition of enzymes like protein kinases.[6][7]

This guide provides a comprehensive experimental framework for the preclinical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step progression from initial biochemical characterization to in vivo efficacy and safety profiling. The protocols herein are designed not just as a list of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Section 1: Initial Characterization and Target Hypothesis Generation

Rationale: Before committing to extensive and costly biological assays, it is imperative to establish the identity and purity of the test compound, this compound. Concurrently, computational methods can provide valuable, data-driven hypotheses about its likely biological targets and potential liabilities. This initial phase ensures that subsequent experiments are built on a solid foundation, saving resources and guiding the research trajectory.[8][9]

Protocol 1.1: Physicochemical and Purity Assessment

Objective: To confirm the chemical identity, purity, and stability of the this compound batch being studied.

Methodology:

  • Structural Confirmation: Utilize Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy to confirm the chemical structure matches that of this compound.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The compound should ideally exhibit a single major peak, with purity calculated to be >95% for use in biological assays.

  • Mass Verification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.

  • Solubility Assessment: Determine the solubility in common laboratory solvents, particularly DMSO for stock solutions and aqueous buffers (like PBS) for final assay concentrations. This is critical for preventing compound precipitation in biological assays.

Protocol 1.2: In Silico Target Prediction and Toxicity Profiling

Objective: To computationally screen this compound against databases of known protein targets to generate a ranked list of potential biological targets and to identify potential structural alerts for toxicity.[9]

Methodology:

  • Target Prediction: Use computational platforms (e.g., SwissTargetPrediction, SuperPred) that employ 2D and 3D similarity algorithms to predict protein targets. Given the quinazoline core, kinases are expected to be a prominent predicted target class.[10]

  • Molecular Docking: Perform molecular docking studies of this compound against the crystal structures of top-predicted targets (e.g., EGFR, VEGFR-2, LSD1) to visualize potential binding modes and estimate binding affinity.[5][11]

  • Toxicity Prediction: Utilize online tools like SwissADME or ProTox-II to screen for Pan-Assay Interference Compounds (PAINS) alerts, predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, and estimate potential toxicities such as mutagenicity or cardiotoxicity.[9]

G cluster_0 Phase 1: Foundation A Compound Synthesis (this compound) B Protocol 1.1: Physicochemical Characterization (NMR, LC-MS, HPLC >95%) A->B C Protocol 1.2: In Silico Screening (Target & Toxicity Prediction) A->C D Data-Driven Hypothesis: Primary Target(s) & Potential Liabilities B->D C->D

Caption: Initial characterization and in silico screening workflow.

Section 2: In Vitro Biochemical Assays - Direct Target Engagement

Rationale: Cell-free biochemical assays are the gold standard for confirming a direct interaction between a compound and its purified protein target.[12] This approach eliminates the complexities of a cellular environment (e.g., membrane transport, off-target effects), allowing for the precise determination of inhibitory potency (IC₅₀) and binding affinity (Kᵢ). For quinazolines, which are often kinase inhibitors, profiling against a panel of kinases is crucial to also determine selectivity.[6][13]

Protocol 2.1: In Vitro Kinase Inhibition Assay (TR-FRET Format)

Objective: To quantify the inhibitory activity of this compound against a primary target kinase and assess its selectivity across a panel of related kinases. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust, high-throughput method.[14]

Materials:

  • Purified recombinant kinase(s) of interest.

  • Biotinylated peptide substrate for the specific kinase.

  • Europium (Eu)-labeled anti-phospho-specific antibody.

  • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin, APC).

  • ATP, MgCl₂, DTT, and assay buffer.

  • This compound, serially diluted in DMSO.

  • Low-volume 384-well assay plates.

  • TR-FRET-capable plate reader.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Reaction:

    • To each well of a 384-well plate, add 2.5 µL of 4X kinase solution.

    • Add 2.5 µL of 4X peptide substrate/ATP mixture. The ATP concentration should be set at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination for competitive inhibitors.[10][12]

    • Add 5 µL of 2X test compound (this compound) or DMSO vehicle control.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of 4X Stop/Detection buffer containing EDTA (to stop the kinase reaction), the Eu-labeled antibody, and the Streptavidin-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme or a known potent inhibitor).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile
Kinase TargetIC₅₀ (nM) of this compound
Primary Target (e.g., EGFR) 15.2
Kinase 2 (e.g., VEGFR2)250.6
Kinase 3 (e.g., HER2)89.4
Kinase 4 (e.g., SRC)>10,000
Kinase 5 (e.g., CDK2)>10,000

Section 3: In Vitro Cell-Based Assays - Cellular Efficacy and Mechanism of Action

Rationale: Once direct target inhibition is confirmed, the next critical step is to determine if the compound is active in a more physiologically relevant system.[15] Cell-based assays assess the compound's ability to cross the cell membrane, engage its target in the cellular milieu, and elicit a functional downstream response, such as inhibiting cell proliferation or inducing cell death.[16][17]

G cluster_1 Phase 2: Cellular Mechanism of Action (MoA) A Protocol 3.1: Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀ across cell lines B Protocol 3.2: Target Engagement (Western Blot) Confirm pathway inhibition A->B C Protocol 3.3: Apoptosis Assay (Annexin V / PI) Quantify cell death A->C D Protocol 3.4: Cell Cycle Analysis (Propidium Iodide) Identify cell cycle arrest A->D E Comprehensive Cellular Profile B->E C->E D->E

Caption: Workflow for elucidating the cellular mechanism of action.

Protocol 3.1: Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)

Objective: To measure the effect of this compound on the proliferation and viability of a panel of cancer cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[18]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well, white-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 100 µM to 1 nM) for 72 hours. Include DMSO vehicle controls.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to DMSO controls and plot the dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).[11]

Protocol 3.2: Western Blot for Pathway Modulation

Objective: To confirm that this compound inhibits the intended signaling pathway within the cell. For a kinase inhibitor, this typically involves measuring the phosphorylation status of the target kinase and/or its key downstream substrates.

Methodology:

  • Cell Treatment: Culture cells to ~70-80% confluency and treat with this compound at relevant concentrations (e.g., 1x and 10x the GI₅₀) for a short duration (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • After imaging, strip the membrane and re-probe for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-protein signal relative to the total protein indicates target engagement.

Protocol 3.3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis.[19]

Methodology:

  • Treatment: Treat cells with this compound at 1x and 10x GI₅₀ for 24-48 hours.

  • Staining: Harvest cells (including supernatant) and wash with cold PBS. Resuspend in Annexin V Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Section 4: In Vivo Preclinical Evaluation

Rationale: In vivo studies are the definitive step to assess a compound's therapeutic potential in a complex biological system.[20] These experiments evaluate the compound's efficacy in a disease model and provide critical information on its pharmacokinetic (PK) profile and overall safety, which are essential for any potential clinical translation.[8][21]

G cluster_2 Phase 3: In Vivo Preclinical Pipeline A Protocol 4.1: Pharmacokinetics (PK) in Rodents (ADME Profile) B Protocol 4.3: Preliminary Toxicity (Dose Range Finding) A->B C Protocol 4.2: Efficacy Study in Xenograft Model (Anti-tumor Activity) A->C B->C D Go/No-Go Decision for IND-Enabling Studies C->D

Caption: A streamlined workflow for in vivo preclinical studies.

Protocol 4.1: Pharmacokinetic (PK) Profiling in Mice

Objective: To determine the key PK parameters of this compound after administration to understand its absorption, distribution, and clearance.[22]

Methodology:

  • Dosing: Administer a single dose of this compound to a cohort of mice (e.g., BALB/c or CD-1) via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterOral (PO) DosingIntravenous (IV) Dosing
Cₘₐₓ (ng/mL) - Max Concentration12503500
Tₘₐₓ (hr) - Time to Max Concentration1.00.25
AUC₀-t (hr*ng/mL) - Drug Exposure78009500
t₁/₂ (hr) - Half-life4.54.2
F (%) - Bioavailability82.1N/A
Protocol 4.2: Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing a human tumor.[19]

Methodology:

  • Model Establishment: Subcutaneously implant a relevant human cancer cell line (e.g., one that was sensitive in vitro, like NCI-H1975 for an EGFR inhibitor) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control). This step must be blinded to avoid bias.[23]

  • Treatment: Administer treatment daily (or as determined by PK data) for a set period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and record their final weights. Tumors can be processed for pharmacodynamic analysis (e.g., Western blot) to confirm target inhibition in vivo.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
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Application of 6-Quinazolinemethanamine in Kinase Inhibition Assays: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates targeting a range of kinases, particularly in oncology.[1][2][3] This document provides a detailed guide to the application of 6-Quinazolinemethanamine, a representative quinazoline-based compound, in in vitro kinase inhibition assays. While specific biological data for this compound is not extensively documented in publicly available literature, this guide leverages the well-established principles of quinazoline-based kinase inhibition to provide robust protocols for its characterization.[4][5] The protocols detailed herein are designed to be adaptable for various kinase targets and are grounded in established, reliable assay technologies.

Introduction to Quinazolines as Kinase Inhibitors

Quinazoline-containing compounds represent a significant class of small molecule kinase inhibitors.[3] Their rigid, heterocyclic structure provides an excellent scaffold for presenting functional groups that can interact with the ATP-binding pocket of protein kinases.[4] This competitive inhibition of ATP binding effectively blocks the kinase's ability to phosphorylate its downstream substrates, thereby disrupting cellular signaling pathways that are often hyperactivated in diseases like cancer.[4]

Prominent examples of FDA-approved quinazoline-based kinase inhibitors include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and lapatinib, a dual inhibitor of EGFR and HER2.[2] The therapeutic success of these agents has spurred extensive research into novel quinazoline derivatives with improved potency, selectivity, and resistance profiles.

Mechanism of Action:

The primary mechanism of action for most quinazoline kinase inhibitors is competitive inhibition of ATP at the kinase's active site.[4] The quinazoline ring system typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. Substitutions at various positions on the quinazoline core allow for the exploration of other regions of the ATP-binding pocket, leading to enhanced potency and selectivity for specific kinases.

This compound: A Representative Scaffold

While this compound itself is not a widely characterized kinase inhibitor in the scientific literature, its structure embodies the core quinazoline scaffold. The methanamine group at the 6-position offers a potential vector for interaction with the solvent-exposed region of the kinase active site or for further chemical modification to enhance target engagement.

Given the prevalence of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as targets for quinazoline-based inhibitors, this application note will focus on protocols for assessing the inhibitory activity of this compound against these two representative tyrosine kinases.[1][3]

In Vitro Kinase Inhibition Assay: General Principles and Workflow

The following sections provide detailed protocols for determining the in vitro inhibitory potency (typically as an IC50 value) of this compound against EGFR and VEGFR2. The protocols are based on the widely used and robust ADP-Glo™ Kinase Assay technology, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6][7][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - this compound Dilutions A1 Dispense this compound and Kinase to Assay Plate P1->A1 Reagents A2 Initiate Kinase Reaction by Adding ATP/Substrate Mix A1->A2 Plate with Inhibitor & Kinase A3 Incubate at Room Temperature A2->A3 Reaction Mixture D1 Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A3->D1 Completed Kinase Reaction D2 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) D1->D2 Reaction with Depleted ATP D3 Measure Luminescence D2->D3 Luminescent Reaction AN1 Plot Luminescence vs. [Inhibitor] D3->AN1 Raw Data AN2 Calculate IC50 Value AN1->AN2 Dose-Response Curve

Figure 1. General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Detailed Protocols

Reagent Preparation

Table 1: Reagent Stock Solutions

ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO-20°C
Recombinant Kinase (EGFR/VEGFR2)Varies (see supplier)Varies (see supplier)-80°C
ATP10 mMNuclease-free water-20°C
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)10 mg/mLNuclease-free water-20°C
5x Kinase Buffer5xNuclease-free water-20°C
ADP-Glo™ Reagent1xProvided with kit-20°C
Kinase Detection Reagent1xProvided with kit-20°C

Protocol for Working Solutions:

  • 1x Kinase Buffer: Prepare a sufficient volume of 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.

  • This compound Serial Dilutions:

    • Create a top concentration of 100 µM by diluting the 10 mM stock 1:100 in 1x Kinase Buffer.

    • Perform a serial 1:3 or 1:5 dilution series in 1x Kinase Buffer to generate a range of concentrations (e.g., 100 µM, 20 µM, 4 µM, 0.8 µM, etc.). Include a "no inhibitor" control containing only DMSO at the same final concentration as the test wells.

  • Kinase Working Solution: Dilute the recombinant kinase (EGFR or VEGFR2) to the desired working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

  • ATP/Substrate Master Mix: Prepare a master mix containing ATP and the appropriate kinase substrate at 2x the final desired concentration in 1x Kinase Buffer. The final ATP concentration should be close to the Km for the specific kinase, if known.

Assay Procedure (96-well plate format)

Table 2: Pipetting Scheme for Kinase Inhibition Assay

StepReagentVolume per wellTarget Wells
1This compound dilutions5 µLTest wells
1x Kinase Buffer with DMSO5 µLPositive and Negative Control wells
2Kinase Working Solution10 µLTest and Positive Control wells
1x Kinase Buffer10 µLNegative Control (Blank) wells
3Incubate for 10 minutes at room temperature
4ATP/Substrate Master Mix10 µLAll wells
5Incubate for 60 minutes at room temperature
6ADP-Glo™ Reagent25 µLAll wells
7Incubate for 40 minutes at room temperature
8Kinase Detection Reagent50 µLAll wells
9Incubate for 30 minutes at room temperature
10Measure LuminescenceAll wells
Data Analysis
  • Subtract Background: Subtract the average luminescence signal of the negative control (blank) wells from all other wells.

  • Calculate Percent Inhibition:

    • The positive control (kinase + ATP/substrate, no inhibitor) represents 0% inhibition.

    • The negative control represents 100% inhibition.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_positive_control - Signal_blank))

  • Determine IC50:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Self-Validating Systems and Best Practices

To ensure the trustworthiness and reliability of the assay results, the following controls and validation steps are essential:

  • Z'-factor Calculation: For each assay plate, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_blank)) / |Mean_positive_control - Mean_blank|

  • Reference Inhibitor: Include a known inhibitor for the target kinase (e.g., gefitinib for EGFR, sorafenib for VEGFR2) as a positive control for inhibition. The IC50 value obtained for the reference inhibitor should be consistent with literature values.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. It is crucial to state the ATP concentration used when reporting IC50 values.

  • Enzyme Titration: The concentration of the kinase should be optimized to ensure that the reaction is in the linear range and that substrate depletion is minimal during the assay incubation time.

Troubleshooting

Table 3: Common Issues and Solutions in Kinase Assays

IssuePotential CauseSuggested Solution
Low Signal or High Variability Inactive enzymeUse a fresh aliquot of kinase; ensure proper storage.
Suboptimal assay conditionsOptimize buffer components, pH, and incubation times.
Pipetting errorsUse calibrated pipettes; ensure proper mixing.
High Background Signal Contaminating ATPase/kinase activityUse high-purity reagents and enzyme preparations.
Reagent instabilityPrepare reagents fresh; follow manufacturer's storage recommendations.
Inconsistent IC50 Values Compound precipitationCheck the solubility of this compound in the assay buffer.
Inaccurate dilutionsPrepare fresh serial dilutions for each experiment.

Conclusion

This application note provides a comprehensive framework for the evaluation of this compound as a potential kinase inhibitor. By following the detailed protocols and incorporating the principles of assay validation, researchers can generate reliable and reproducible data to characterize the inhibitory activity of this and other quinazoline-based compounds. The adaptability of these protocols allows for their application to a wide range of kinase targets, facilitating the discovery and development of novel therapeutic agents.

References

  • Cell Signaling Technology. (n.d.). Methods EGFR Biochemical Assays.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • BenchChem. (n.d.). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BenchChem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • BenchChem. (n.d.). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • Promega Corporation. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
  • El-Sayed, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3047.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Jean, M., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present).
  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • Al-Ghorbani, M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 639.

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Application Notes and Protocols for Antimicrobial Activity Testing of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Quinazoline Scaffold in Antimicrobial Research

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] The urgent global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.[2] Quinazoline derivatives have emerged as promising candidates, with some exhibiting potent inhibitory effects against various microbial pathogens, including multidrug-resistant strains.[2][4] Their mechanism of action can be diverse, with some acting as DNA gyrase inhibitors, a pathway crucial for bacterial survival.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct antimicrobial susceptibility testing for a specific derivative, 6-Quinazolinemethanamine. While extensive data exists for the broader quinazoline class, this guide offers a robust framework for the initial antimicrobial evaluation of this and other novel, untested derivatives. The protocols herein are grounded in established methodologies and international standards to ensure scientific rigor and data reproducibility.

PART 1: Foundational Protocols and Preliminary Compound Assessment

Safety First: Handling Novel Chemical Entities

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, compounds of a novel or unevaluated nature should be handled with caution. Assume the compound is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life.[5]

Standard Laboratory Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.[5]

  • Prevent release into the environment.[5]

The Critical First Step: Solubility Determination

Accurate antimicrobial testing is contingent on the complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide array of organic compounds for in vitro screening due to its ability to dissolve both polar and nonpolar substances and its miscibility with water and culture media.[6][7] However, the concentration of DMSO in the final test medium should be kept to a minimum (typically ≤1%) as it can exhibit antimicrobial activity at higher concentrations.

Protocol for Solubility Testing:

  • Preparation of a High-Concentration Stock: Accurately weigh 10 mg of this compound and attempt to dissolve it in 1 mL of 100% DMSO to prepare a 10 mg/mL stock solution.

  • Vortexing and Sonication: Vortex the mixture vigorously. If the compound does not fully dissolve, use a sonicator to aid dissolution.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Serial Dilution in Media: Perform serial dilutions of the DMSO stock solution in the intended microbiological broth (e.g., Mueller-Hinton Broth) to determine the highest concentration at which the compound remains in solution without precipitation. This will inform the upper limit of your test concentrations for the antimicrobial assays.

PART 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][8][9][10][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12]

Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution: Based on the solubility test, prepare a stock solution of this compound in DMSO at a concentration that is 100-fold higher than the highest desired final test concentration.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of MHB to the wells in column 11 (sterility control).

    • Add 2 µL of the compound stock solution to the first well of each row (column 1) to achieve a 2X starting concentration.

  • Serial Dilutions:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process up to column 10.

    • Discard 100 µL from the wells in column 10 after mixing. This results in a gradient of compound concentrations across the plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Plates:

    • Inoculate each well (except the sterility control in column 11) with 100 µL of the prepared bacterial suspension.

    • The wells in column 12 will serve as the growth control (broth and inoculum only).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[12]

    • Validate the assay by checking for no growth in the sterility control and robust growth in the growth control wells.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock_sol Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in Plate stock_sol->serial_dilution plate_prep Prepare 96-well plate with Mueller-Hinton Broth plate_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Agar Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Compound Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound.

    • Apply a specific volume (e.g., 10 µL) of a high-concentration stock solution onto each disk and allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a lawn of bacteria.

  • Application of Disks:

    • Aseptically place the prepared compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Include a positive control disk (a standard antibiotic like ciprofloxacin) and a negative control disk (impregnated with DMSO only).

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_disks Prepare Compound-impregnated Paper Disks apply_disks Apply Disks to Inoculated Agar Surface prepare_disks->apply_disks prepare_plates Inoculate MHA Plates with Bacterial Lawn prepare_plates->apply_disks incubation Incubate Plates at 37°C for 18-24 hours apply_disks->incubation measure_zones Measure Diameter of Zones of Inhibition (mm) incubation->measure_zones interpret_results Compare Zone Sizes to Controls measure_zones->interpret_results

Caption: Workflow for Agar Disk Diffusion Assay.

PART 3: Data Presentation and Interpretation

For quantitative data, such as that generated from the MIC assay, a clear and structured table is essential for comparison and analysis.

Table 1: Sample MIC Data for this compound

MicroorganismStrain IDGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusATCC 29213Positive[Insert Value][Insert Value]
Escherichia coliATCC 25922Negative[Insert Value][Insert Value]
Pseudomonas aeruginosaATCC 27853Negative[Insert Value][Insert Value]
Candida albicansATCC 90028N/A (Fungus)[Insert Value][Insert Value - e.g., Fluconazole]

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound framework for the initial evaluation of the antimicrobial properties of this compound. By adhering to established standards and incorporating appropriate controls, researchers can generate reliable and reproducible data. This foundational screening is a critical step in the drug discovery pipeline, enabling the identification of promising new quinazoline-based antimicrobial agents to combat the growing threat of infectious diseases. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity of promising candidates.

References

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
  • Taylor & Francis Online. (n.d.).
  • Bentham Science. (2020, August 18).
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]
  • ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]
  • PMC - NIH. (n.d.).
  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Biomed Pharmacol J. (2008).
  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
  • Semantic Scholar. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Quinazolinemethenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Quinazolinemethenamine. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your synthesis yield and overcome common experimental hurdles. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction

6-Quinazolinemethenamine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Achieving a high yield of this compound can be challenging due to the sensitive nature of the quinazoline core and the reactive aminomethyl group. This guide will walk you through potential issues and their solutions, focusing on two primary synthetic strategies: the reduction of 6-cyanoquinazoline and the reductive amination of 6-formylquinazoline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-Quinazolinemethenamine and provides actionable solutions.

Issue 1: Low Yield in the Conversion of 6-Bromoquinazoline to 6-Cyanoquinazoline

Symptoms:

  • Incomplete consumption of the starting 6-bromoquinazoline as observed by TLC or LC-MS.

  • Formation of significant side products, such as the corresponding quinazolinone from hydrolysis.

  • Low isolated yield of the desired 6-cyanoquinazoline.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Catalyst Activity Palladium-catalyzed cyanation reactions (e.g., using Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) are common. The catalyst's activity can be diminished by impurities or improper activation.Ensure your palladium catalyst is fresh or has been properly stored under an inert atmosphere. Consider using a more active ligand, such as Xantphos, which has been shown to be effective in similar cross-coupling reactions.[1]
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.For palladium-catalyzed cyanations, polar aprotic solvents like DMF or DMSO are generally preferred. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material or product.
Base Incompatibility The choice of base is crucial for the catalytic cycle. An inappropriate base may not be strong enough or may cause side reactions.Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The choice may depend on the specific catalyst and ligand system.[2]
Cyanide Source Reactivity The reactivity of the cyanide source can vary. Common sources include KCN, NaCN, and Zn(CN)₂.Zinc cyanide (Zn(CN)₂) is often a good choice as it is less nucleophilic and can reduce the formation of side products. However, it may require higher reaction temperatures.
Issue 2: Incomplete Reduction of 6-Cyanoquinazoline to 6-Quinazolinemethenamine

Symptoms:

  • Persistence of the starting nitrile in the reaction mixture.

  • Formation of the corresponding aldehyde or carboxylic acid due to partial or over-reduction and subsequent hydrolysis during workup.

  • Complex product mixtures that are difficult to purify.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action | | :--- | :--- | | Inadequate Reducing Agent | The quinazoline ring can be sensitive to certain reducing agents, and the nitrile group may be sterically hindered or electronically deactivated. | Lithium aluminum hydride (LAH) is a powerful reducing agent for nitriles.[3] However, if the quinazoline ring is being reduced, a milder reagent like borane-THF complex (BH₃·THF) could be a better alternative. The NiCl₂/NaBH₄ system is also reported to be effective for nitrile reductions.[3] | | Reaction Temperature Too Low | Some reducing agents require elevated temperatures to achieve a reasonable reaction rate. | If using a milder reducing agent like BH₃·THF, refluxing in THF may be necessary. Monitor the reaction progress by TLC to avoid over-reduction. | | Hydrolysis of Intermediates | The imine intermediate formed during reduction is susceptible to hydrolysis, especially during acidic workup, which can lead to the formation of an aldehyde. | A careful aqueous workup at low temperature is recommended. Using a basic workup (e.g., with NaOH solution) can help to avoid hydrolysis of the desired amine. |

Issue 3: Low Yield in the Reductive Amination of 6-Formylquinazoline

Symptoms:

  • Incomplete conversion of the starting aldehyde.

  • Formation of the corresponding alcohol as a side product from the reduction of the aldehyde.

  • Presence of the intermediate imine in the final product.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action | | :--- | :--- | | Inefficient Imine Formation | The first step of reductive amination is the formation of an imine. This equilibrium may not favor the imine, especially if water is not removed. | Conduct the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation. | | Premature Reduction of the Aldehyde | The reducing agent can reduce the starting aldehyde before it has a chance to form the imine. | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB).[4] Sodium cyanoborohydride (NaBH₃CN) is also a good option but is highly toxic. | | Incorrect pH | The pH of the reaction is critical. Acidic conditions are needed to catalyze imine formation, but a pH that is too low will protonate the amine, making it non-nucleophilic. | A slightly acidic pH (around 5-6) is generally optimal. This can be achieved by adding a small amount of acetic acid.[4] |

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to 6-Quinazolinemethenamine is generally higher yielding?

Both the nitrile reduction and reductive amination pathways are viable. The choice often depends on the availability of the starting materials. Reductive amination of 6-formylquinazoline can be a very efficient one-pot reaction if optimized correctly.[5] The nitrile reduction route involves an additional step but can also provide high yields if the cyanation and reduction steps are well-controlled.

Q2: How can I purify the final 6-Quinazolinemethenamine product?

6-Quinazolinemethenamine is a basic compound. Purification can typically be achieved by:

  • Acid-base extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.

  • Column chromatography: Silica gel chromatography can be used. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/DCM) is often necessary to prevent tailing of the amine product on the acidic silica gel.[6][7]

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for 6-Quinazolinemethenamine?

While specific literature data for 6-Quinazolinemethenamine is scarce, based on analogs like 6-methylquinoline and other substituted quinazolines, the following are expected characteristic signals:[8][9][10]

  • ¹H NMR:

    • Singlets for the protons at C2 and C4 of the quinazoline ring (typically > 9.0 ppm).

    • A singlet for the benzylic protons of the -CH₂NH₂ group (around 4.0-4.5 ppm).

    • A broad singlet for the -NH₂ protons (variable, depending on solvent and concentration).

    • Signals for the aromatic protons on the benzene ring portion of the quinazoline.

  • ¹³C NMR:

    • Signals for the quinazoline ring carbons (typically in the range of 120-160 ppm).

    • A signal for the benzylic carbon of the -CH₂NH₂ group (around 45-55 ppm).

It is highly recommended to perform full characterization (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure of the synthesized compound.

Q4: Can I use catalytic hydrogenation for the reduction of 6-cyanoquinazoline?

Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can be an effective method for nitrile reduction.[3] However, there is a risk of reducing the quinazoline ring itself, especially under harsh conditions (high pressure or temperature). Careful optimization of the catalyst, solvent, and reaction conditions is necessary to achieve selective reduction of the nitrile group.

Experimental Workflows

Workflow 1: Synthesis via Nitrile Reduction

workflow1 start 6-Bromoquinazoline step1 Cyanation (e.g., Pd(PPh₃)₄, Zn(CN)₂) DMF, heat start->step1 intermediate 6-Cyanoquinazoline step1->intermediate step2 Reduction (e.g., LAH or BH₃·THF) Anhydrous THF intermediate->step2 end 6-Quinazolinemethenamine step2->end

Caption: Synthetic workflow from 6-bromoquinazoline.

Workflow 2: Synthesis via Reductive Amination

workflow2 start 6-Formylquinazoline step1 Reductive Amination (e.g., NH₄OAc, STAB) DCE, rt start->step1 end 6-Quinazolinemethenamine step1->end

Caption: One-pot reductive amination workflow.

References

  • Synthesis of 6-cyano quinazoline-2-thiol.ResearchGate.
  • ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones.ResearchGate.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.SciSpace.
  • Nitrile reduction issues.Reddit.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.Journal of Medicinal Chemistry.
  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles.PubMed Central.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?Reddit.
  • Quinazoline synthesis.Google Patents.
  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.ResearchGate.
  • Synthesis of quinazolines.Organic Chemistry Portal.
  • Synthesis of quinazolines through reductive amination and oxidative amination of C(sp³)-H bond.ResearchGate.
  • Design and synthesis of novel 6-substituted quinazoline-2-thiols.PubMed.
  • Reductive Amination.ACS GCI Pharmaceutical Roundtable.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.MDPI.
  • In situ or one-pot hydrogenation and reductive amination process.Google Patents.
  • What's wrong with my reductive amination? I barely got any product.Reddit.
  • Products of the reductive amination of 16 with 2‐aminomackinazolinone (6).ResearchGate.
  • Synthesis of Quinazoline Derivatives.Bentham Science.
  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo...ResearchGate.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.PubMed Central.
  • How can I a cyclize quinazoline ring through reaction of amines and anilines using methods other than glacial acetic acid/reflux in 2 hrs?!ResearchGate.
  • Purification and characterization of amine oxidase from pea seedlings.PubMed.
  • Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles.Nature.
  • Purification and characterization of amine oxidase from soybean seedlings.PubMed.
  • Reactions of Nitriles.Chemistry Steps.
  • Amine synthesis by nitrile reduction.Organic Chemistry Portal.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.MDPI.
  • Purification, Characterization, and Fractionation of the δ-Aminolevulinic Acid Synthesizing Enzymes from Light-Grown Chlamydomonas reinhardtii Cells.PubMed Central.
  • Synthesis and Characterization of Magnetic Molecularly Imprinted Polymer for the Monitoring of Amoxicillin in Real Samples Using the Chromatographic Method.MDPI.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.MDPI.

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troubleshooting 6-Quinazolinemethanamine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Quinazolinemethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accurate and reproducible use of this compound in your research.

Section 1: Foundational Principles & Stock Solution Preparation

This section addresses the fundamental properties of this compound and provides a standard protocol for preparing a primary stock solution.

Q1: What are the key chemical properties of this compound that influence its solubility?

Answer: The solubility behavior of this compound is primarily dictated by two structural features: the quinazoline core and the methanamine side chain.

  • Quinazoline Core: The quinazoline ring system is a bicyclic aromatic heterocycle. Like many multi-ring aromatic structures, it is largely nonpolar and hydrophobic, which contributes to poor solubility in aqueous solutions.[1][2]

  • Methanamine Group (-CH₂NH₂): This primary aliphatic amine group introduces a basic center to the molecule.[3] The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), making the molecule's solubility highly dependent on pH.[4][5][6] In acidic conditions, the amine group becomes protonated to form an ammonium salt (-CH₂NH₃⁺), which is significantly more polar and thus more soluble in water.[4] Conversely, in neutral or basic conditions, the amine remains in its less soluble, uncharged free base form.

Understanding this pH-dependent ionization is critical for troubleshooting. The molecule is a weak base, and its solubility profile will change dramatically across a physiological pH range.[2][7]

Diagram illustrating the effect of pH on the ionization and relative solubility of this compound.

pH_Effect_on_Solubility cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph Neutral / High pH (e.g., > 7.0) Protonated Protonated Form (R-CH₂NH₃⁺) - Polar - More Water Soluble Uncharged Uncharged (Free Base) (R-CH₂NH₂) - Less Polar - Poorly Water Soluble Protonated->Uncharged + H⁺ (Decreasing pH) Uncharged->Protonated - H⁺ (Increasing pH)

Caption: pH-dependent equilibrium of this compound.

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

Answer: For initial solubilization and the preparation of high-concentration primary stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8][9] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[10]

It is critical to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[9] Do not use aqueous buffers like PBS or water to prepare primary stock solutions, as the compound is expected to be insoluble or sparingly soluble in these.[8][9]

Table 1: Solubility Profile of this compound in Common Laboratory Solvents

SolventExpected SolubilityRationale & Notes
DMSO High Recommended for primary stock solutions (e.g., ≥10 mM).[8][10]
EthanolLow to ModerateMay be used for some applications, but the risk of precipitation upon dilution is higher than with DMSO.[8][11]
MethanolLowGenerally less effective than DMSO for solubilizing complex hydrophobic molecules.[12]
Water / PBSInsolubleThe hydrophobic quinazoline core prevents dissolution in neutral aqueous media.[8][9]
Q3: How do I prepare a 10 mM stock solution of this compound in DMSO?

Answer: Adhering to a precise and consistent protocol for stock solution preparation is the first step in ensuring experimental reproducibility.[13][14]

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[9]

  • Calibrated analytical balance

  • Sterile, amber-colored glass vial or microcentrifuge tube

  • Vortex mixer

  • Calibrated pipettes and sterile, low-retention tips

Procedure:

  • Determine Molecular Weight (MW): First, confirm the MW from the manufacturer's certificate of analysis. For this example, we will assume a hypothetical MW of 159.18 g/mol .

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you need to calculate the mass required:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 159.18 g/mol × 1000 mg/g = 1.59 mg

  • Weighing: Tare a sterile, amber vial on the analytical balance. Carefully weigh out 1.59 mg of the this compound powder into the vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid material has completely dissolved.

    • Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[9] However, always check the compound's stability information before applying heat.

  • Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Section 2: Troubleshooting Common Solubility Issues

This section provides solutions for the most frequent problems encountered after the primary stock solution has been prepared.

Q4: My this compound stock solution (in DMSO) is precipitating upon storage at -20°C. What should I do?

Answer: Precipitation of a compound from its DMSO stock solution during cold storage is a common issue and typically indicates that the concentration is at or near its saturation point at that temperature.[2]

Troubleshooting Steps:

  • Warm and Re-dissolve: Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly until the precipitate is completely re-dissolved. Always visually inspect for full dissolution before use.

  • Prepare a Lower Concentration Stock: The most reliable solution is to prepare a new stock solution at a lower concentration (e.g., 5 mM instead of 10 mM).

  • Store at Room Temperature: If the compound is stable, storing the DMSO stock in a desiccator at room temperature can prevent cold-induced precipitation. However, you must verify the compound's stability at this temperature with the supplier, as degradation may occur.

Q5: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How can I prevent this?

Answer: This phenomenon, often called "solvent shock," is the most common solubility problem for hydrophobic compounds.[15] When the DMSO stock is added to an aqueous environment, the DMSO rapidly diffuses, leaving the compound in a solvent (water) where it is not soluble, causing it to crash out of solution.[16]

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay to a level below its aqueous solubility limit.[15]

  • Optimize the Dilution Method:

    • Pre-warm the Media/Buffer: Always pre-warm your cell culture media or aqueous buffer to 37°C before adding the compound.[15] Temperature shifts can cause salts and other components to precipitate.

    • Add Dropwise While Mixing: Add the DMSO stock solution slowly, drop-by-drop, to the vortexing or swirling media.[15] This promotes rapid dispersal and avoids localized high concentrations that trigger precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution of the stock solution directly in the final aqueous medium.[15] This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Increase Final DMSO Concentration (with caution): If your assay can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[13][17]

A workflow diagram to guide researchers through troubleshooting precipitation upon dilution into aqueous media.

Troubleshooting_Precipitation Start Start: Compound precipitates in aqueous media Check_Conc Is the final working concentration essential? Start->Check_Conc Lower_Conc Action: Lower the final concentration and re-test. Check_Conc->Lower_Conc No Optimize_Dilution Action: Optimize dilution method. - Pre-warm media to 37°C. - Add stock dropwise while vortexing. - Perform serial dilutions. Check_Conc->Optimize_Dilution Yes Success Success: Compound is soluble. Lower_Conc->Success Still_Precipitates1 Does it still precipitate? Optimize_Dilution->Still_Precipitates1 Check_pH Is pH adjustment compatible with the assay? Still_Precipitates1->Check_pH Yes Still_Precipitates1->Success No Adjust_pH Action: Lower the pH of the aqueous buffer (e.g., to pH 6.0-6.5) to protonate the amine. Check_pH->Adjust_pH Yes Advanced_Methods Action: Consider advanced methods. - Use co-solvents (e.g., PEG). - Use surfactants (e.g., Tween-80). - Use cyclodextrins (e.g., HP-β-CD). Check_pH->Advanced_Methods No Still_Precipitates2 Does it still precipitate? Adjust_pH->Still_Precipitates2 Still_Precipitates2->Advanced_Methods Yes Still_Precipitates2->Success No Advanced_Methods->Success

Caption: Troubleshooting workflow for aqueous precipitation.

Q6: Can I improve the aqueous solubility of this compound by adjusting the pH?

Answer: Yes, this is a highly effective strategy. Given the presence of the basic methanamine group, lowering the pH of your aqueous buffer will increase the compound's solubility.[2][5][6] By preparing your buffer at a slightly acidic pH (e.g., pH 6.0-6.5), you promote the protonation of the amine to its more soluble cationic form (R-CH₂NH₃⁺).

Important Considerations:

  • Assay Compatibility: Ensure that the altered pH does not affect the activity of your target protein, cell viability, or other assay components.[2]

  • Buffering Capacity: Your buffer must have sufficient capacity to handle the addition of the DMSO stock without a significant pH shift.[16]

Section 3: Advanced Solubilization Strategies

If standard methods are insufficient, more advanced formulation techniques can be employed, provided they are compatible with your experimental system.

Q7: What alternative solubilization strategies can I try if pH adjustment and co-solvents are not effective or compatible with my assay?

Answer: When facing persistent solubility issues, several formulation excipients can be used to enhance aqueous solubility.[1]

  • Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be added to the aqueous medium.[2] These molecules form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[1] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Pre-incubating your compound with the cyclodextrin before final dilution can significantly improve solubility.[1][2]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the maximum recommended final DMSO concentration in cell-based assays?

Generally, the final DMSO concentration should be kept at or below 0.5% (v/v).[13] For sensitive cell lines or long-term incubation assays, a concentration of <0.1% is often recommended.[8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.[17]

FAQ 2: How can I quickly determine the kinetic solubility of this compound in my specific buffer?

You can perform a simple kinetic solubility test to estimate the maximum concentration that will remain in solution under your experimental conditions.[15]

  • Prepare a series of dilutions of your 10 mM DMSO stock solution in DMSO (e.g., 10, 5, 2, 1, 0.5, 0.1 mM).

  • Dispense 98 µL of your experimental aqueous buffer (pre-warmed to the assay temperature) into wells of a 96-well plate.

  • Add 2 µL of each DMSO concentration from step 1 into separate wells of the buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Visually inspect each well for precipitation or cloudiness against a light source or measure the absorbance at ~620 nm using a plate reader. The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.[15]

We trust this guide will serve as a valuable resource in your research endeavors. For further assistance, please consult the references below or contact your chemical supplier.

References

  • Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.AAPS PharmSciTech, 20(3), 112.
  • Properties of amines. (2024). Chemistry LibreTexts.
  • Physical Properties of Amines. (2026). CK-12 Foundation.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.PubMed.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.AAPS PharmSciTech.
  • Physical Properties of Amines. (n.d.). BYJU'S.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
  • Katt, W. P. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?ResearchGate.
  • Shapiro, A. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?ResearchGate.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Unknown Source.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • 6-Quinolinamine (CAS 580-15-4) - Chemical & Physical Properties. (n.d.). Cheméo.
  • Di, L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.ACS Medicinal Chemistry Letters.
  • Thabit, S. S. (2021). Solubility of drugs in ethanol and dmso.ResearchGate.
  • Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.Pharmaceutics.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical Company.
  • Rounaghi, G. H., et al. (2018). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6.Russian Journal of Physical Chemistry A.

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Technical Support Center: Optimizing 6-Quinazolinemethanamine Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Quinazolinemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on dosage optimization for in vitro assays. Here, you will find scientifically grounded, field-proven insights to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

Introduction to this compound

The quinazoline scaffold is a foundational structure in medicinal chemistry, recognized for its role in developing targeted anticancer agents, particularly as tyrosine kinase inhibitors.[1][2][3] Compounds like gefitinib and erlotinib, which are based on this core, have been successfully used to treat various cancers by inhibiting key signaling proteins like the epidermal growth factor receptor (EGFR).[4] this compound, as a derivative of this important class, holds potential for research in oncology and other fields where kinase signaling is a critical therapeutic target.[2][5]

Optimizing the dosage of any small molecule is paramount for the success of in vitro studies. An incorrect concentration can lead to misleading results, such as false negatives due to insufficient potency or confounding cytotoxic effects that mask the intended biological activity. This guide provides a systematic approach to determining the optimal concentration of this compound for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you start your experiments with confidence.

Q1: What is the best solvent and storage condition for this compound?

Answer: Like many heterocyclic organic compounds, this compound is often best dissolved in a polar aprotic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of quinazoline-based compounds.[6][7] It is miscible with a wide range of aqueous media used in cell culture.[8][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal volumes to be added to your assay medium, reducing the final DMSO concentration.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[10] Protect from light.

Q2: What is a good starting concentration range for a first experiment?

Answer: A broad concentration range is recommended for initial range-finding experiments to identify the active window of the compound.

  • Typical Starting Range: For novel kinase inhibitors or compounds with unknown potency, a common starting point is a wide logarithmic dilution series, for example, from 100 µM down to 1 nM.

  • Rationale: Many quinazoline derivatives exhibit potent activity, with IC50 values in the nanomolar to low micromolar range.[1] A broad initial screen ensures that you capture the full dose-response curve, from maximal effect to no effect.

Q3: What vehicle control should I use in my assays?

Answer: The vehicle control is critical for ensuring that any observed effects are due to the compound itself and not the solvent.

  • Recommended Vehicle Control: You must use a vehicle control that contains the same final concentration of DMSO as your highest compound concentration wells. For example, if the highest concentration of this compound requires a 0.5% final DMSO concentration in the well, your vehicle control wells must also contain 0.5% DMSO.

  • Why it's important: DMSO can have biological effects on its own, especially at concentrations above 1%.[11] Keeping the DMSO concentration consistent and as low as possible (ideally ≤0.5%) across all wells, including controls, is essential for valid data.[11]

Section 2: Core Protocols for Dosage Optimization

Here we provide step-by-step methodologies for the foundational experiments required to determine the optimal dosage of this compound.

Protocol 2.1: Determining the IC50/EC50 Value

The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is the most crucial parameter for quantifying a compound's potency.[12] This protocol describes a typical cell-based assay to determine this value.

Objective: To determine the concentration of this compound that elicits a 50% response (inhibition or effect) in a given biological assay.

Materials:

  • Cells of interest plated in 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • Assay-specific detection reagents (e.g., for measuring protein phosphorylation, cell proliferation, etc.)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate your cells at an optimized density in a 96-well plate and allow them to adhere and stabilize overnight.[13]

  • Compound Dilution: Prepare a serial dilution series of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series spanning a range from 100 µM to 1 nM. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration relevant to your biological question (e.g., 24, 48, or 72 hours).[10]

  • Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., add reagents to measure kinase activity or cell number).

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability (or 0% inhibition) and a "no cells" or "maximum inhibition" control as 0% viability.[12]

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a non-linear regression curve (sigmoidal, 4PL model) using software like GraphPad Prism to calculate the IC50/EC50 value.[12][14]

Protocol 2.2: Assessing Compound-Induced Cytotoxicity

It is crucial to distinguish between a desired biological effect (e.g., inhibition of proliferation) and general cytotoxicity. A cytotoxicity assay helps determine the concentration at which this compound is toxic to the cells, which can confound your results.

Objective: To determine the concentration range in which this compound causes cell death.

Recommended Assay: MTT Assay The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[15][16] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[17][18]

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the IC50 protocol (2.1), treating cells with a range of this compound concentrations.

  • Incubation: Incubate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS, diluted 1:10 in media) to each well and incubate for 2-4 hours at 37°C.[17] During this time, living cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100% DMSO) to each well to dissolve the purple formazan crystals.[10][16] Mix thoroughly by gentle shaking.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.[17]

  • Analysis: Plot absorbance vs. compound concentration. A significant drop in absorbance indicates a loss of metabolic activity and, therefore, cytotoxicity. The concentration that causes a 50% reduction in signal is the CC50 (cytotoxic concentration 50).

Data Interpretation: Compare the IC50 from your primary assay with the CC50. A good therapeutic window exists if the IC50 is significantly lower than the CC50. If they are very close, the observed effect in your primary assay might be due to cell death rather than the specific intended mechanism.

Section 3: Visualization & Workflow Diagrams

Visual aids can clarify complex experimental processes. The following diagrams illustrate the recommended workflows for dosage optimization and troubleshooting.

Workflow for Dosage Optimization

This diagram outlines the logical progression from initial preparation to final data analysis for determining the optimal dose of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision A Prepare 10-50 mM Stock in 100% DMSO B Aliquot & Store at -80°C A->B C Range-Finding Experiment (1 nM to 100 µM) B->C D Definitive IC50 Assay (Narrowed Concentration Range) C->D E Cytotoxicity Assay (MTT) (Same Concentration Range) D->E F Calculate IC50/EC50 D->F G Calculate CC50 E->G H Compare IC50 vs. CC50 Is there a therapeutic window? F->H G->H I Select Optimal Dose (e.g., 2-5x IC50, well below CC50) H->I Yes

Caption: Workflow for this compound dosage optimization.

Troubleshooting Decision Tree

Encountering unexpected results is a common part of research. This decision tree provides a logical path to diagnose and resolve common issues.

G Start Unexpected Result (e.g., No Effect, High Variability) Q1 Is the compound soluble in the final assay medium? Start->Q1 A1_Yes Check Cell Health & Density Q1->A1_Yes Yes A1_No Decrease final concentration or evaluate alternative solvents Q1->A1_No No Q2 Are assay controls (positive/negative) behaving as expected? A1_Yes->Q2 End Refine Protocol & Re-run A1_No->End A2_Yes Is the incubation time optimal for the target pathway? Q2->A2_Yes Yes A2_No Troubleshoot assay reagents and protocol execution Q2->A2_No No Q3 Is there high variability between replicates? A2_Yes->Q3 A2_No->End A3_Yes Review pipetting technique, cell plating uniformity, and reagent mixing Q3->A3_Yes Yes A3_No Consider off-target effects or compound instability Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting in vitro assay results.

Section 4: Advanced Troubleshooting Guide

This section provides in-depth answers to more complex issues that may arise during your experiments.

Q4: My compound shows no effect at any concentration tested. What should I do?

Answer: A null result can be informative but requires systematic verification.

  • Confirm Compound Integrity: Ensure your stock solution has not degraded. If possible, verify its identity and purity via analytical methods (e.g., LC-MS).

  • Check Solubility: At higher concentrations, the compound may be precipitating out of your aqueous culture medium. Inspect the wells under a microscope for precipitates. If observed, you must lower the top concentration used.

  • Verify Target Presence and Activity: Confirm that your chosen cell line expresses the intended molecular target and that the pathway is active. A positive control compound known to act on the same target is invaluable here.[10]

  • Increase Incubation Time: Some cellular effects take longer to manifest. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours), but be mindful of cell health and nutrient depletion over longer periods.

Q5: I'm seeing high variability between replicate wells. What are the common causes?

Answer: High variability undermines the reliability of your data.[19] The source is often technical.

  • Inconsistent Cell Seeding: Uneven cell distribution is a major cause of variability.[20] Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the plate. Allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator can help promote even cell settling.[20]

  • Pipetting Errors: Small volume errors during serial dilutions or reagent additions can lead to large concentration discrepancies. Use calibrated pipettes and be meticulous with your technique.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate both the compound and media components.[20] To mitigate this, avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.

  • Reagent Preparation: Ensure all reagents are fully thawed and mixed before use.[21]

Q6: My cells are dying even at low concentrations. How can I distinguish specific activity from general toxicity?

Answer: This is a critical question when an inhibitor's intended effect is to halt proliferation or induce apoptosis in cancer cells.

  • Establish a Therapeutic Window: As detailed in Protocol 2.2, directly comparing the IC50 (from your functional assay) and the CC50 (from a cytotoxicity assay like MTT in a non-target cell line) is key. A potent compound should have an IC50 that is at least 10-fold lower than its CC50.

  • Use a Target-Negative Cell Line: Test this compound on a cell line that does not express the intended target. If the compound is still cytotoxic at similar concentrations, the effect is likely off-target or non-specific.

  • Mechanism-Specific Readouts: Instead of relying solely on broad viability readouts, use assays that measure specific downstream events of your target. For example, if this compound is a kinase inhibitor, use a Western blot or ELISA to measure the phosphorylation of its direct substrate. This provides direct evidence of target engagement at non-toxic concentrations.

By following this structured approach, you can confidently optimize the dosage of this compound for your in vitro assays, ensuring your results are both accurate and meaningful.

References
  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual.
  • Abcam. MTT assay protocol.
  • Saeed, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Benchchem. Technical Support Center: Troubleshooting In Vitro Assays.
  • National Center for Biotechnology Information. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • Kosheeka. (2021). Essentials of In Vitro Assay Development.
  • ResearchGate. (2017). How to determine IC50 value of a compound?.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubChem. Dimethyl Sulfoxide.
  • Wikipedia. Dimethyl sulfoxide.
  • PubMed. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

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Technical Support Center: A-Z Guide to Profiling and Mitigating Off-Target Effects of 6-Quinazolinemethanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing kinase inhibitors derived from the 6-Quinazolinemethanamine scaffold. This chemical framework is a cornerstone of modern kinase inhibitor design, notably exemplified by drugs like Gefitinib, which targets the epidermal growth factor receptor (EGFR).[1][2] While potent and effective, the therapeutic window of these compounds can be narrowed by off-target activities, leading to ambiguous research data or adverse effects.[1][3]

This guide provides a comprehensive, experience-driven framework for identifying, troubleshooting, and mitigating off-target effects to ensure the integrity and translational potential of your research. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the most common initial questions researchers have when working with this class of inhibitors.

Q1: What is the this compound scaffold, and why is it so prevalent?

The this compound structure is considered a "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic system provides an excellent foundation for positioning chemical groups to interact with the ATP-binding pocket of various kinases.[4] The nitrogen atoms in the quinazoline ring act as key hydrogen bond acceptors, mimicking the adenine portion of ATP. This inherent affinity allows for the development of potent inhibitors against numerous kinase targets by modifying the substituents on the core structure.[4]

Q2: What are "off-target" effects, and why are they a critical concern for kinase inhibitors?

Off-target effects are unintended interactions between a drug molecule and proteins other than the primary therapeutic target.[5] For kinase inhibitors, this often means binding to other kinases within the human "kinome" that share structural similarities in their ATP-binding sites.[3][5] These unintended interactions can lead to several critical problems:

  • Cellular Toxicity: Inhibition of kinases essential for normal cell function (e.g., those involved in cytoskeletal regulation or cell cycle progression) can cause unexpected toxicity.[7][8]

  • Drug Resistance: Activation of compensatory signaling pathways, sometimes triggered by off-target effects, can lead to acquired resistance to the inhibitor.[9][10][11]

Q3: My compound is showing a weaker-than-expected effect in cells compared to its biochemical potency. What's happening?

This is a classic discrepancy that often points to cellular factors not present in a purified enzyme assay.[7] Several possibilities exist:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[6][12]

  • Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).[6]

  • High Intracellular ATP: Cellular assays are conducted in the presence of physiological (~1-10 mM) ATP concentrations, which can outcompete an ATP-competitive inhibitor far more effectively than the low ATP levels used in many biochemical assays.[7][13]

  • Compound Instability or Metabolism: The compound may be rapidly metabolized or degraded within the cell.

Confirming that your compound is engaging its intended target inside the cell is the essential first step in troubleshooting this issue.

Q4: What is the first step I should take if I suspect my compound has off-target effects?

The most crucial first step is to verify target engagement in a cellular context. Before you can attribute a phenotype to off-target activity, you must prove that the drug is binding to its intended primary target at the concentrations used in your assay. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[14][15][16][17]

Part 2: Troubleshooting Guide - From Ambiguous Results to Actionable Insights

This section is structured around common experimental problems and provides a logical workflow to diagnose and solve them.

Issue 1: Unexpected or Paradoxical Cellular Phenotype

Symptoms:

  • The observed phenotype (e.g., apoptosis, cell cycle arrest) does not match the known function of the primary target.

  • A downstream signaling pathway is activated when it should be inhibited (paradoxical activation).[6]

  • Significant cytotoxicity occurs at concentrations well below the IC50 for the primary target.

Diagnostic Workflow:

This workflow provides a systematic approach to dissecting on-target vs. off-target effects.

G cluster_0 A Start: Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Intact Cells A->B C Perform Cellular Thermal Shift Assay (CETSA) B->C How? H Conclusion: Phenotype is likely ON-TARGET. Investigate downstream biology. B->H No Engagement D Step 2: Use Orthogonal Controls C->D Target Engaged E Test a structurally distinct inhibitor for the same target. Test a close, inactive analog. D->E How? D->H Phenotype Replicated F Step 3: Profile the Kinome E->F Phenotype NOT Replicated G Submit compound for broad-panel kinase selectivity screening. F->G How? I Conclusion: Phenotype is likely OFF-TARGET. Correlate potent off-targets with phenotype. G->I Potent Off-Targets Identified H->B Re-evaluate compound or experiment G cluster_0 A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Resuspend A->B C 3. Heat Aliquots (Temp Gradient) B->C D 4. Freeze-Thaw Lysis C->D E 5. Centrifuge to Pellet Aggregated Protein D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target F->G

Sources

common experimental errors with 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Quinazolinemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and best practices for the successful use of this compound in your experiments. As a versatile building block in medicinal chemistry, understanding its handling, reactivity, and potential pitfalls is crucial for reliable and reproducible results.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinazoline core with a methanamine substituent at the 6-position. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to interact with a wide range of biological targets.[1] The primary amine functionality of this compound makes it a key intermediate for the synthesis of a diverse array of derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should be aware of?

The structure consists of two main components: the quinazoline ring system and the aminomethyl group. The quinazoline portion is an aromatic bicyclic heterocycle, which is generally stable. The aminomethyl group, essentially a benzylamine analogue, is a primary amine and represents the most reactive site for derivatization.

Q2: How should I store this compound to ensure its stability?

While specific stability data for this compound is not extensively published, general principles for storing aromatic amines and benzylamine derivatives should be followed. The compound should be stored in a tightly sealed container, in a cool, dry, and dark place. To prevent oxidation and degradation from atmospheric CO2, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Q3: What are the best solvents for dissolving this compound?

The solubility of this compound will depend on its salt form (free base vs. hydrochloride, for example). As a general guide, polar aprotic solvents such as DMSO and DMF, or polar protic solvents like ethanol and methanol, are likely to be effective.[3] For reactions, the choice of solvent is critical and can influence reaction outcomes.

Q4: What are the primary safety concerns when handling this compound?

As with many aromatic amines, this compound should be handled with care. Aromatic amines can be toxic and may be absorbed through the skin.[4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the specific Safety Data Sheet (SDS) for this compound for detailed handling and emergency procedures.

Troubleshooting Guide

Synthesis-Related Issues

Q1: I am attempting to synthesize a derivative of this compound and am getting a very low yield. What are the common causes?

Low yields in reactions involving the quinazoline scaffold can often be traced back to several factors:

  • Poor Starting Material Quality: Ensure your this compound is pure. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity of your solvent is critical. For many quinazoline syntheses, polar solvents like DMF or DMSO are preferred over non-polar options like toluene, as they can favor the desired reaction pathway and prevent the formation of byproducts.[3]

    • Base Selection: If your reaction requires a base, its strength and solubility are important. An inappropriate base may not be strong enough to facilitate the desired reaction.[3]

    • Temperature: Some reactions may require heating to proceed at an appreciable rate. It is advisable to perform temperature screening to find the optimal condition for your specific transformation.[1]

  • Reactant Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[3]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am seeing multiple spots on my TLC plate after my reaction. What are the likely byproducts?

Side reactions are common in complex organic syntheses. For reactions involving the quinazoline core, potential byproducts can include:

  • Benzimidazole formation: Under certain conditions, particularly with non-polar solvents, an alternative cyclization can lead to the formation of a benzimidazole byproduct.[3]

  • Starting material degradation: The aminomethyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

  • Over-alkylation: If you are performing an N-alkylation of the primary amine, it is possible to get di-alkylation products.

Q3: How can I purify my crude this compound or its derivatives?

Purification strategies will depend on the properties of the specific compound.

  • Column Chromatography: This is a common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will need to be optimized based on the polarity of your compound.[6]

  • Crystallization/Recrystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[6] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

Handling and Stability Issues

Q1: My stored this compound has changed color. Is it still usable?

A change in color (e.g., from off-white to yellow or brown) can indicate degradation, likely due to oxidation of the amine. It is highly recommended to re-analyze the material by techniques such as NMR or LC-MS to assess its purity before use. If significant degradation has occurred, it may be necessary to purify the compound or use a fresh batch.

Q2: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?

  • Solvent Screening: Test the solubility in a range of solvents to find the most suitable one for your reaction.

  • Salt Form: If you are using the free base, converting it to a salt (e.g., hydrochloride) may improve its solubility in polar protic solvents. Conversely, if you have the salt and need to use a non-polar solvent, you may need to first neutralize it to the free base.

  • Heating: Gently warming the solvent may help to dissolve the compound, but be mindful of potential degradation at higher temperatures.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This is a general procedure and may require optimization for specific substrates.

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

  • Add Alkylating Agent: Add the alkyl halide (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Characterization of this compound
  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the quinazoline ring, a singlet for the benzylic protons of the aminomethyl group, and a broad singlet for the amine protons. The chemical shifts of aromatic protons can be complex due to the heterocyclic nature of the ring.[7]

  • ¹³C NMR: Aromatic carbons will appear in the downfield region (typically 110-160 ppm). The benzylic carbon of the aminomethyl group will be in the aliphatic region.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound (C₉H₉N₃, exact mass: 159.08) should be observed.[8][9]

Table 1: Expected Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons, benzylic CH₂, amine NH₂
¹³C NMR Aromatic carbons, benzylic carbon
LC-MS [M+H]⁺ at m/z 160.08

In-Depth Scientific Insights

The Role of the Aminomethyl Group in Reactivity

The aminomethyl group at the 6-position is a key functional handle. Its reactivity is analogous to that of benzylamine. The primary amine is nucleophilic and can readily participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The stability of benzylamine derivatives can be influenced by steric and electronic factors.[10][11] The quinazoline ring, being electron-withdrawing, may have a modest effect on the basicity and nucleophilicity of the amine compared to a simple benzylamine.

Reaction Pathway Diagram

Reactivity Quinazoline This compound Acyl_Cl Acyl Chloride Quinazoline->Acyl_Cl Acylation Alkyl_Halide Alkyl Halide Quinazoline->Alkyl_Halide Alkylation Aldehyde Aldehyde/Ketone + Reducing Agent Quinazoline->Aldehyde Reductive Amination Sulfonyl_Cl Sulfonyl Chloride Quinazoline->Sulfonyl_Cl Sulfonylation Amide Amide Derivative Acyl_Cl->Amide Subst_Amine Substituted Amine Alkyl_Halide->Subst_Amine Aldehyde->Subst_Amine Sulfonamide Sulfonamide Derivative Sulfonyl_Cl->Sulfonamide

Caption: Common derivatization reactions of this compound.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • Benzylamine. Wikipedia.
  • Benzylamines. Organic Chemistry Portal.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare.
  • Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group.
  • Amines. RPS.
  • Niementowski quinoline synthesis. Wikipedia.
  • Study on Benzylamine(BZA) and Aminoethylpiperazine(AEP) Mixed Absorbent on Ship-Based Carbon Capture. MDPI.
  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. University of Twente Research Information.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC.
  • Niementowski quinazoline synthesis. Wikipedia.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.
  • Simultaneous quantitation of 7-methyl- and O-6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. ResearchGate.
  • Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. PubMed.

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Technical Support Center: Protocol Refinement for 6-Quinazolinemethanamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 6-Quinazolinemethanamine. As a core scaffold in modern medicinal chemistry, quinazoline derivatives are pivotal in the development of targeted therapeutics, particularly as kinase inhibitors.[1][2][3] this compound serves as a versatile building block, with substitutions at the 6-position aminomethyl group being critical for generating potent anticancer, anti-inflammatory, and antibacterial agents.[2][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions (FAQs) related to the use of this compound and its analogs in cellular and biochemical assays.

Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource synthesizes technical accuracy with field-proven insights to empower you to refine your protocols, interpret your data with confidence, and accelerate your research.

Part 1: Foundational Knowledge & Compound Handling

Before initiating any experiment, a thorough understanding of the compound's physicochemical properties is paramount. While specific data for this compound is not extensively published, we can infer best practices from the broader class of quinazoline derivatives.

FAQ 1: How should I prepare and store stock solutions of this compound?

Answer: Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility.

  • Solvent Selection: this compound, like many heterocyclic compounds, is typically soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[5] Always use anhydrous, high-purity DMSO to minimize compound degradation.

  • Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • To facilitate dissolution, gently warm the solution (to no more than 37°C) and vortex or sonicate until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage Best Practices:

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

    • Desiccation: Store vials in a desiccator to protect the hygroscopic DMSO from absorbing atmospheric water, which can decrease compound stability and solubility.[6]

dot

Caption: Workflow for preparing and storing stock solutions.

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays are fundamental for evaluating the biological activity of compounds like this compound. However, their complexity can lead to various issues.

Problem 1: My compound precipitates when added to the aqueous cell culture medium. How can I solve this?

Answer: This is a common and critical issue arising from the poor aqueous solubility of many organic compounds. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution, leading to inaccurate dosing and unreliable results.[5]

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should typically not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity. However, for some compounds, a slightly higher concentration (up to 1%) may be necessary to maintain solubility, but this must be validated with vehicle controls.[5]

  • Modify the Dilution Method: Instead of adding a small volume of stock directly into a large volume of media (which creates a temporary, highly concentrated local environment), perform serial dilutions. A multi-step dilution process can sometimes prevent precipitation. Vigorous mixing or vortexing of the media while adding the compound can also help.

  • Use of Excipients:

    • Co-solvents: Introduce a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into your final assay medium at low percentages (e.g., 1-5% v/v). This can decrease the polarity of the solvent system and improve solubility. Always test the co-solvent's effect on cell viability and assay performance.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. Use them at concentrations above their critical micelle concentration (CMC).

    • Cyclodextrins: Beta-cyclodextrins, particularly more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs. Pre-incubating the compound with the cyclodextrin before adding it to the buffer can be highly effective.[7]

  • pH Adjustment: The solubility of ionizable compounds, including many quinazolines, can be pH-dependent. For basic quinazolines, slightly lowering the buffer's pH may increase solubility. Ensure the final pH remains within a physiologically compatible range for your cells.

Method Typical Concentration Potential Fold Solubility Increase Considerations
Co-solvent (e.g., Ethanol) 1-5% (v/v)2 to 10-foldMay affect enzyme activity or cell viability at higher concentrations.
Surfactant (e.g., Tween® 20) > 0.05 mM (CMC)5 to 50-foldCan interfere with some assay readouts or biological systems.
Cyclodextrin (e.g., HP-β-CD) 1-10 mM10 to >100-foldCan alter the free concentration of the compound, potentially affecting potency.
pH Adjustment +/- 1 pH unitVariableMust be compatible with the biological system (cells, enzymes).

Table 1: Summary of common methods to enhance aqueous solubility.

Problem 2: I'm observing inconsistent IC50 values between experiments. What could be the cause?

Answer: Variability in IC50 values is a frequent challenge in cell-based assays. A two- to three-fold difference is often considered acceptable, but larger variations warrant investigation.

Troubleshooting Flowchart:

dot

ic50_troubleshooting cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent IC50 Values solubility Precipitation in Media? (See FAQ 2.1) start->solubility stability Stock Degradation? (Check age, freeze/thaws) start->stability purity Compound Purity? (Verify with analysis) start->purity passage High Passage Number? (>20-30) start->passage health Variable Cell Health/ Seeding Density? start->health contamination Mycoplasma Contamination? start->contamination edge_effect Edge Effects in Plate? (Use outer wells for blanks) start->edge_effect incubation Inconsistent Incubation Times or Conditions? start->incubation reagents Reagent Variability? (Lot-to-lot differences) start->reagents

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Detailed Checks:

  • Compound Integrity: Revisit the solubility and stability points from above. Prepare a fresh stock solution from the original solid compound to rule out degradation.

  • Cellular Factors:

    • Passage Number: Use cells from a consistent and low passage number range. High-passage cells can undergo phenotypic drift, altering their response to drugs.

    • Cell Health & Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or sparse cultures will respond differently.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can profoundly alter cellular physiology and drug response.

  • Assay Conditions:

    • Plate Uniformity: Be aware of the "edge effect," where wells on the perimeter of a microplate can experience more evaporation. Avoid using outer wells for experimental data or fill them with sterile buffer/media.

    • Protocol Consistency: Strictly adhere to incubation times, reagent addition volumes, and environmental conditions (temperature, CO2, humidity).

Part 3: Troubleshooting Biochemical (Kinase) Assays

Given that many quinazoline derivatives are kinase inhibitors, directly testing them in biochemical kinase assays is a common workflow.[8][9]

FAQ 2: My quinazoline compound shows potent activity in a cell-based assay but is much weaker in a biochemical kinase assay. Why?

Answer: This discrepancy is common and can provide valuable mechanistic insights.

  • Cellular Accumulation: The compound may actively or passively accumulate inside cells, reaching a much higher effective concentration at the target site than what is used in the biochemical assay.

  • Metabolic Activation: The compound might be a pro-drug that is metabolically converted to a more active form within the cell.

  • Indirect Cellular Effects: The compound's cellular phenotype might not be due to direct inhibition of the primary target kinase. It could be inhibiting another kinase upstream in the same pathway or acting on a completely different target that produces a similar downstream effect (e.g., apoptosis).

  • Assay Conditions: The conditions of the biochemical assay (e.g., ATP concentration, enzyme source, substrate used) may not be optimal for your inhibitor. ATP-competitive inhibitors will show lower potency in assays with high ATP concentrations.

Problem 3: I suspect my this compound derivative has off-target effects. How can I confirm and address this?

Answer: Off-target activity is a critical consideration for any kinase inhibitor, as the ATP-binding pocket is highly conserved across the kinome. Confirming and understanding these effects is crucial for data interpretation.

A Systematic Approach to Off-Target Profiling:

  • Kinome Profiling: The most comprehensive approach is to screen the compound against a large panel of kinases (e.g., >200 kinases) at a fixed concentration (e.g., 1 µM).[10][11] This provides a broad overview of the inhibitor's selectivity.

  • Confirm Hits with Dose-Response: For any potential off-target kinases identified in the initial screen, perform 10-point dose-response curves to determine their IC50 values. This quantifies the potency of the inhibitor against each off-target.

  • Use Orthogonal Assays: Validate the findings using a different assay format. For example, if the primary screen was a fluorescence-based assay, confirm the hits using a radiometric assay that directly measures substrate phosphorylation. This helps rule out assay-specific artifacts.

  • Confirm Cellular Target Engagement: It's essential to verify that the inhibitor engages the off-target kinase within a cellular context.

    • Western Blotting: Treat cells with your inhibitor and assess the phosphorylation status of a known downstream substrate of the off-target kinase. A dose-dependent decrease in substrate phosphorylation suggests cellular activity.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.

dot

off_target_workflow start Suspected Off-Target Effects kinome_screen Kinome-Wide Screen (e.g., >200 kinases @ 1µM) start->kinome_screen dose_response Dose-Response Curves on Hits (Determine IC50) kinome_screen->dose_response Identify Hits orthogonal Orthogonal Assay (e.g., Radiometric vs. Fluorescence) dose_response->orthogonal Validate Potency cetsa Cellular Target Engagement (e.g., CETSA, Western Blot) orthogonal->cetsa Confirm Activity conclusion Confirm & Quantify Off-Target Profile cetsa->conclusion

Sources

Technical Support Center: Overcoming Resistance to 6-Quinazolinemethanamine and Related EGFR Inhibitors in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers encountering drug resistance. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies for scientists working with 6-Quinazolinemethanamine and other quinazoline-based tyrosine kinase inhibitors (TKIs). As many compounds in this class target the Epidermal Growth Factor Receptor (EGFR), this document focuses on the well-established mechanisms of resistance to EGFR TKIs to provide a robust scientific framework for your experiments.[1][2][3][4][5]

Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to diagnose, characterize, and ultimately overcome resistance in your cell line models.

Section 1: Foundational Science of EGFR and Acquired Resistance

Before troubleshooting, it is critical to understand the biological system you are perturbing. Quinazoline-based TKIs are often competitive inhibitors of the ATP-binding site within the EGFR kinase domain.[2] Their success hinges on the cancer cell's addiction to the downstream signaling pathways controlled by EGFR.

The EGFR Signaling Cascade

EGFR activation triggers two primary pro-survival and proliferative signaling cascades: the PI3K/Akt/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[6][7][8] Effective inhibition of EGFR starves the cell of these essential signals, leading to cell cycle arrest and apoptosis.

EGFR_Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (EGFR TKI) Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and point of inhibition.

Core Mechanisms of Acquired Resistance

When cells that were once sensitive to an EGFR inhibitor stop responding, they have likely acquired one or more resistance mechanisms. Understanding these is the first step in devising a counter-strategy.

Resistance_Mechanisms Parental_Cell Parental Cell (Sensitive to TKI) Resistant_Cell Resistant Cell (Grows in TKI) Parental_Cell->Resistant_Cell TKI Selective Pressure T790M On-Target Mutation (e.g., EGFR T790M) Increases ATP Affinity Resistant_Cell->T790M Bypass Bypass Pathway Activation (e.g., MET/HER2 Amplification) Restores Downstream Signaling Resistant_Cell->Bypass EMT Phenotypic Change (e.g., EMT) Reduces Dependence on EGFR Resistant_Cell->EMT

Caption: Major categories of acquired resistance to EGFR TKIs.

  • On-Target Secondary Mutations : The most common mechanism is the acquisition of a secondary mutation in the EGFR gene itself. The "gatekeeper" T790M mutation in exon 20 is responsible for about 50% of resistance cases to first-generation TKIs.[9][10][11][12] This mutation doesn't block drug binding but significantly increases the receptor's affinity for ATP, making ATP-competitive inhibitors like this compound less effective.[3][9][13]

  • Activation of Bypass Signaling Pathways : Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. This is often achieved by amplifying or activating other receptor tyrosine kinases (RTKs) like MET or HER2.[6][7][11][14][15] These alternative RTKs can then phosphorylate and activate the same downstream effectors (PI3K/Akt, MAPK/ERK), rendering the inhibition of EGFR moot.[7]

  • Phenotypic Transformation : In some cases, cells undergo profound changes, such as the Epithelial-to-Mesenchymal Transition (EMT).[12][16][17] This process can reduce the cell's reliance on the EGFR pathway altogether, making them inherently resistant to EGFR-targeted therapy.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to directly address common issues encountered in the lab.

Q1: My cells have stopped responding to treatment. How do I definitively confirm and quantify this resistance?

Answer: Your first step is to empirically prove and quantify the loss of sensitivity. This is achieved by re-determining the half-maximal inhibitory concentration (IC50) and comparing it to the parental (sensitive) cell line. A significant shift to the right in the dose-response curve is the hallmark of acquired resistance.

Table 1: Example IC50 Shift in a Resistant Cell Line
Cell LineTreatmentIC50 Value (nM)Resistance Index (RI)Interpretation
Parental LineThis compound50 nM1.0Baseline Sensitivity
Resistant SubcloneThis compound2500 nM50.0High-Level Resistance

The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).[18]

Protocol 1: IC50 Determination via Cell Viability Assay

This protocol uses a standard colorimetric (MTT) or luminescent (CellTiter-Glo) assay to measure cell viability.

Materials:

  • Parental and suspected resistant cell lines

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium.[19] Incubate for 24 hours to allow for attachment.

  • Drug Dilution: Prepare a serial dilution series of this compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the appropriate wells (in triplicate).

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).[18]

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Measure absorbance or luminescence.

    • Normalize the data to the vehicle-only control wells (set as 100% viability).

    • Plot the normalized viability (%) against the log of the inhibitor concentration.

    • Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism or R to calculate the IC50 value.[20][21]

Q2: I've confirmed resistance. How do I generate a stable, resistant cell line for mechanistic studies?

Answer: The standard and most reliable method is to mimic the pressure of therapy in vitro through a gradual dose-escalation protocol.[22][23][24][25] This process selects for and expands the sub-population of cells that can survive and proliferate in the presence of the drug.

Caption: Workflow for generating a drug-resistant cell line.

Protocol 2: Generating a Resistant Cell Line via Dose Escalation

Procedure:

  • Initiation: Begin culturing the parental cell line in a medium containing this compound at a concentration equal to its IC50.

  • Adaptation: Initially, you will observe significant cell death. Maintain the culture by changing the drug-containing medium every 2-3 days. Passage the cells only when they reach 70-80% confluency. This phase can take several weeks.

  • Escalation: Once the cells have adapted and are growing steadily at the current concentration, increase the drug concentration by a factor of 1.5 to 2.0.[22]

  • Iteration: Repeat the adaptation and escalation steps. The process is iterative and requires patience; it can often take 3-6 months or longer to achieve a high level of resistance (e.g., RI > 10).[24][25]

  • Cryopreservation: At each step where a stable, proliferating population is achieved, cryopreserve vials of cells. This is crucial for creating backups.

  • Maintenance: Once the desired level of resistance is achieved, the resistant cell line should be continuously cultured in a maintenance dose of the drug (e.g., the IC10-IC20 of the resistant line) to prevent the loss of the resistant phenotype.[22]

Q3: How do I investigate the molecular mechanism driving resistance in my new cell line?

Answer: A systematic investigation is key. Start with the most common mechanisms and proceed to more complex ones.

Step 1: Check for On-Target Mutations (e.g., T790M)

  • Method: Isolate genomic DNA from both parental and resistant cell lines. Perform Sanger sequencing or targeted Next-Generation Sequencing (NGS) of the EGFR kinase domain (exons 18-21).

  • Interpretation: The appearance of a T790M mutation in the resistant line is a strong indicator of the resistance mechanism.

Step 2: Investigate Bypass Signaling Pathway Activation

  • Method: Use Western blotting to probe for the activation (phosphorylation) of key alternative RTKs and downstream effectors.

  • Interpretation: A significant increase in the ratio of a phosphorylated protein to its total protein level in the resistant line points towards the activation of that pathway.

Table 2: Key Proteins to Analyze by Western Blot
Target ProteinRationaleExpected Result in Resistant Cells
p-EGFR (Tyr1068) Confirms drug is still inhibiting the targetDecreased (unless T790M restores signaling)
Total EGFR Control for total protein levelUnchanged or slightly increased
p-MET (Tyr1234/1235) Indicates activation of MET bypass pathwayIncreased
Total MET Check for MET amplification/overexpressionIncreased
p-Akt (Ser473) Measures downstream PI3K pathway activityRestored/Increased despite EGFR inhibition
Total Akt Loading control for p-AktUnchanged
p-ERK1/2 (Thr202/Tyr204) Measures downstream MAPK pathway activityRestored/Increased despite EGFR inhibition
Total ERK1/2 Loading control for p-ERKUnchanged
Protocol 3: Western Blot Analysis of Signaling Pathways

Procedure:

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Treat both lines with an IC50 concentration of this compound (relative to each line's sensitivity) for 2-4 hours to assess pathway activity under drug pressure. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[8]

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is preferred over milk for phospho-antibodies.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-p-MET) diluted in 5% BSA/TBST overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL chemiluminescent substrate and an imaging system.[8]

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., Total MET).

Q4: How can I therapeutically overcome the resistance I'm observing?

Answer: The strategy to overcome resistance depends entirely on the mechanism you identified. This is where your mechanistic work pays off, allowing for a rational therapeutic approach.

Caption: Decision tree for selecting a strategy to overcome resistance.

Strategy 1: If T790M is present, switch to a next-generation inhibitor.

Third-generation EGFR TKIs (e.g., Osimertinib) were specifically designed to be effective against EGFR-mutant cancers harboring the T790M resistance mutation.[26][27] Testing such a compound on your T790M-positive resistant cell line would be the logical next step.

Strategy 2: If a bypass pathway is active, use combination therapy.

The most effective strategy for bypass signaling is to inhibit both the primary target (EGFR) and the activated bypass pathway simultaneously.[28][29][30] For example, if you found MET activation, you would combine this compound with a selective MET inhibitor.

Protocol 4: Assessing Drug Synergy with Combination Therapy

Objective: To determine if two drugs work synergistically (effect is greater than the sum of their parts), additively, or antagonistically.

Procedure:

  • Assay Setup: Design a matrix experiment in a 96- or 384-well plate. Create serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B (e.g., a MET inhibitor) along the y-axis. Include wells with single-drug treatments and a vehicle control.

  • Execution: Seed cells and perform the experiment as described in the IC50 protocol (Protocol 1).

  • Data Analysis:

    • Measure cell viability for each drug concentration and combination.

    • Input the dose-response matrix data into specialized software like SynergyFinder or CompuSyn.[31]

    • These programs use reference models (e.g., Loewe Additivity, Bliss Independence) to calculate a synergy score or a Combination Index (CI).[32][33][34][35]

Interpretation of Combination Index (CI) Values:

  • CI < 0.9: Synergy (the combination is more effective than expected)

  • CI = 0.9 - 1.1: Additivity (the effect is as expected)

  • CI > 1.1: Antagonism (the drugs interfere with each other)

A finding of synergy provides a strong rationale for pursuing that specific drug combination to overcome the resistance observed in your cell line.

References

  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., Meyerson, M., & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]
  • Morgillo, F., Della Corte, C. M., Fasano, M., & Ciardiello, F. (2016). Emerging combination therapies to overcome resistance in EGFR-driven tumors. Expert Opinion on Emerging Drugs, 21(1), 43-59. [Link]
  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., Meyerson, M., & Eck, M. J. (2008).
  • Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current protocols in pharmacology, Chapter 9, Unit 9.5. [Link]
  • To, K. K. W., & Cho, W. C. S. (2017). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. Cancer Letters, 405, 1-9. [Link]
  • Ianevski, A., Giri, A. K., & Aittokallio, T. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic acids research, 48(W1), W488-W493. [Link]
  • Sequist, L. V., Waltman, B. A., Dias-Santagata, D., Digumarthy, S., Turke, A. B., Fidias, P., Bergethon, K., Shaw, A. T., Engelman, J. A., Iafrate, A. J., Mino-Kenudson, M., Clark, J. W., Pao, W., & Lynch, T. J. (2011). Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Lung Cancer: Distinct Natural History of Patients with Tumors Harboring the T790M Mutation. Clinical Cancer Research, 17(6), 1616-1622. [Link]
  • To, K. K. W., & Cho, W. C. S. (2017). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer.
  • Ercan, D., Zejnullahu, K., Yonesaka, K., Xiao, Y., Capelletti, M., Rogers, A., Lifshits, E., Brown, A., Lee, C., Christensen, J. G., Kwiatkowski, D. J., Engelman, J. A., & Jänne, P. A. (2012). The EGFR T790M mutation in acquired resistance to an irreversible second-generation EGFR inhibitor. Molecular cancer therapeutics, 11(3), 784-791. [Link]
  • Gao, Y. (2017). Overcoming the drug resistance of epidermal growth factor receptor-tyrosine kinase inhibitors in lung cancer cell lines. Texas Tech University DSpace Repository. [Link]
  • Oren, M., & Yarden, Y. (2023).
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  • Kim, S. M., Kwon, O. J., Hong, Y. K., Kim, J. H., Solca, F., Ha, S. J., Soo, R. A., Christensen, J. G., Lee, J. H., & Cho, B. C. (2013). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. Cancer Research, 73(20), 6243-6253. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Le, X., & Heymach, J. V. (2019). Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer. Cancers, 11(7), 939. [Link]
  • Obata, K., & Horinaka, M. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65715. [Link]
  • Liu, Y., & Gao, Y. (2018). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. International journal of oncology, 52(6), 1835-1846. [Link]
  • Tan, A. C., & Tan, D. S. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re7. [Link]
  • Leonetti, A., Sharma, S., Minari, R., Perego, P., Giovannetti, E., & Tiseo, M. (2019). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. British journal of cancer, 121(9), 725-737. [Link]
  • Hata, A. N., & Engelman, J. A. (2020).
  • Liu, Y., & Gao, Y. (2021). Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo. Cancer biology & therapy, 22(8), 537-548. [Link]
  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop...
  • Wheeler, D. L., Huang, S., Kruser, T. J., Nechrebecki, K. A., Armstrong, E. A., Benavente, S., Gondi, V., Hsu, K. T., & Harari, P. M. (2010).
  • Lee, J. G., Wu, R., & Lee, S. K. (2018). Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer. Anticancer research, 38(1), 213-220. [Link]
  • Yu, H. A., & Pao, W. (2015). Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer.
  • Zhang, Y., Wang, Y., Zhang, J., & Wang, S. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 4(1), 102061. [Link]
  • Nakagawa, T., Takeuchi, S., Yamada, T., Ebi, H., Suda, K., Yatabe, Y., & Yano, S. (2012). Overcoming Erlotinib Resistance in EGFR Mutation–Positive Non–Small Cell Lung Cancer Cells by Targeting Survivin. Molecular Cancer Therapeutics, 11(1), 204-213. [Link]
  • Belcastro, E., & Rossi, S. (2015). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
  • ResearchGate. (n.d.). EGFR mutant cell-line models of acquired resistance to erlotinib.
  • Procell. (2024).
  • Okura, N., Nishioka, N., Yamada, T., Taniguchi, H., Suzuki, H., Sakamoto, K., ... & Yano, S. (2023). Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer. Molecular Cancer Therapeutics, 22(4), 465-476. [Link]
  • Lategahn, J., Keul, M., & Rauh, D. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Trends in pharmacological sciences, 43(3), 196-210. [Link]
  • Xia, F., & Ye, C. (2023). Review of Predicting Synergistic Drug Combinations. International Journal of Molecular Sciences, 24(18), 13914. [Link]
  • de Bruin, E. C., & Cowell, J. K. (2019). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Scientific reports, 9(1), 1-12. [Link]
  • edX. (n.d.).
  • Azure Biosystems. (2023).
  • ResearchGate. (n.d.). Assessing synergy or antagonism for drug combinations.
  • Drug Combination Analysis. (2020, November 8).
  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. European Journal of Medicinal Chemistry, 259, 115665. [Link]
  • Pop, A. M., & Oprea, T. I. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]
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Technical Support Center: Strategies for Minimizing In Vivo Toxicity of 6-Quinazolinemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Quinazolinemethanamine and its analogs. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, managing the in vivo toxicity of novel derivatives is a critical challenge that can impede preclinical development.[4]

This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, troubleshoot, and mitigate toxicity in your animal studies. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of toxicity for quinazoline-based compounds?

The toxicity of quinazoline derivatives is multifaceted and can stem from several sources:

  • On-Target Toxicity: The intended biological target of your compound may be expressed in healthy tissues, where its modulation leads to adverse effects. Highly potent compounds can sometimes lead to exaggerated pharmacology, which manifests as toxicity.[5]

  • Off-Target Toxicity: Small molecules frequently interact with unintended biological targets.[6] These off-target interactions are a common cause of unexpected toxicity and can be difficult to predict without broad panel screening.

  • Metabolism-Induced Toxicity: The metabolic transformation of the parent compound by enzymes (e.g., Cytochrome P450s) can generate reactive metabolites. These metabolites can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cytotoxicity and organ damage.

  • Physicochemical Properties: Poor aqueous solubility is a common issue with heterocyclic compounds like quinazolines.[7][8] This can necessitate high doses or aggressive formulation vehicles, which themselves can contribute to toxicity or poor absorption, leading to localized gut toxicity. Properties like high lipophilicity have also been linked to a higher probability of off-target effects.[6]

Q2: I'm observing acute toxicity in my mouse study shortly after dosing. What's the most likely cause?

Acute toxicity manifesting soon after administration often points to issues related to the compound's maximum plasma concentration (Cmax). This can be caused by:

  • Rapid Absorption: A formulation that leads to rapid dissolution and absorption can cause a sharp spike in plasma concentration, exceeding the therapeutic window and causing acute adverse events.

  • Vehicle Effects: The formulation vehicle itself (e.g., high concentrations of co-solvents like DMSO or PEG) can cause acute toxicity. It is crucial to run a vehicle-only control group to rule this out.

  • Potent Off-Target Effects: The compound might be potently interacting with a critical off-target protein, such as an ion channel or a GPCR, leading to immediate physiological disruption.

The first step is to carefully review your formulation and dosing procedure. Consider a pharmacokinetic (PK) study to understand the compound's absorption profile.

Q3: Can changing my formulation strategy really reduce the toxicity of my compound?

Absolutely. Formulation is a powerful tool for mitigating toxicity, primarily by altering the pharmacokinetic profile of the drug.[9] Key strategies include:

  • Modulating Release Profile: By using controlled-release formulations or creating a suspension in a viscous vehicle like carboxymethyl cellulose (CMC), you can slow down the absorption rate.[7] This can lower the Cmax while maintaining the overall exposure (AUC), potentially avoiding Cmax-driven toxicity.[9]

  • Improving Solubility: For poorly soluble compounds, techniques like creating amorphous solid dispersions, using co-solvents, or complexation with cyclodextrins can improve bioavailability.[10] This allows for the administration of lower doses to achieve the desired therapeutic exposure, thereby reducing the overall toxicological burden.

  • Targeted Delivery: Advanced strategies like encapsulation in nanoparticles or liposomes can alter the biodistribution of a compound, concentrating it in target tissues (e.g., tumors) and sparing healthy organs.[8][11] This is a highly effective method for decoupling efficacy from systemic toxicity.[11]

Q4: My compound was safe in in vitro assays but is highly toxic in vivo. Why the discrepancy?

This is a common and challenging issue in drug discovery. The transition from a simplified in vitro system to a complex whole-organism model introduces many variables:

  • Metabolism: In vitro assays often lack comprehensive metabolic activity. Your compound may be converted into a toxic metabolite in vivo, a liability that was not apparent in cell-based assays.

  • Pharmacokinetics & Biodistribution: A compound may be non-toxic to cells in a dish but could accumulate to toxic levels in a specific organ in vivo (e.g., kidney, liver) due to its transport and clearance properties.

  • Immune System Interaction: The compound could be triggering an immune or inflammatory response in vivo, which is not modeled in standard cytotoxicity assays.[12]

  • Complex Physiology: The in vivo environment involves intricate interactions between different organ systems. The compound could be disrupting a physiological pathway (e.g., cardiovascular, central nervous system) that cannot be assessed in vitro.[12]

Troubleshooting Guide: Addressing In Vivo Toxicity

This section provides a structured approach to diagnosing and resolving specific toxicity issues encountered during your experiments.

Scenario 1: Unexpected Mortality or Severe Morbidity at the Predicted Efficacious Dose

If you observe severe adverse events at a dose you believed would be well-tolerated, a systematic investigation is required.

Caption: Workflow for troubleshooting severe in vivo toxicity.

Action Plan:

  • Pause and Verify: Immediately pause the efficacy study. Verify the dosing solution concentration and the administered volume to rule out a dosing error.

  • Conduct a Maximum Tolerated Dose (MTD) Study: This is non-negotiable. Use a fresh cohort of animals to test a range of doses. See Protocol 1 for a detailed methodology.

  • Analyze Pharmacokinetics (PK): Obtain plasma samples from your MTD or a satellite study group. A high Cmax-to-AUC ratio may suggest that the toxicity is driven by the peak concentration.

  • Consider Formulation Reformulation: If the PK data suggests Cmax-driven toxicity, reformulating to a slower-release suspension (e.g., in 0.5% CMC) can be highly effective.[7][9] See Protocol 2 .

Scenario 2: Organ-Specific Toxicity Observed (e.g., Elevated Liver Enzymes, Kidney Damage)

If histopathology or clinical chemistry points to a specific organ, the investigation should focus on mechanisms of accumulation and metabolism.

G cluster_input Input: Parent Drug cluster_pk Pharmacokinetics (PK) cluster_toxicity Toxicity Mechanisms ParentDrug This compound Derivative Absorption Absorption ParentDrug->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism (Liver, Kidney) Distribution->Metabolism OrganAccumulation Organ Accumulation Distribution->OrganAccumulation High local conc. Excretion Excretion Metabolism->Excretion ReactiveMetabolite Reactive Metabolite Formation Metabolism->ReactiveMetabolite Phase I/II Enzymes CovalentBinding Covalent Binding to Proteins ReactiveMetabolite->CovalentBinding OxidativeStress Oxidative Stress OrganAccumulation->OxidativeStress CellDeath Cell Death / Organ Damage CovalentBinding->CellDeath OxidativeStress->CellDeath

Caption: Potential pathways leading to organ-specific toxicity.

Action Plan:

  • Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species (and human, for translation). This can identify potentially reactive metabolites (e.g., quinones, epoxides).

  • Biodistribution Study: A radiolabeled or LC-MS/MS-based tissue distribution study can determine if the compound or a major metabolite is accumulating in the affected organ.

  • In Vitro Cytotoxicity Panels: Test the parent compound and any identified major metabolites on cell lines derived from the target organ (e.g., HepG2 for liver, HK-2 for kidney) to see if you can replicate the toxicity in vitro.

  • Structural Modification: If a specific metabolic "hotspot" on the molecule is identified as the source of a toxic metabolite, medicinal chemistry efforts can be directed to block that position to improve the safety profile.

Data Presentation: Formulation Vehicle Comparison

The choice of vehicle can dramatically impact the pharmacokinetic profile and subsequent toxicity.

Vehicle CompositionTypeTypical Use CasePotential Toxicity AdvantagePotential Disadvantage
Saline / 5% Dextrose (D5W)Aqueous SolutionHighly soluble, salt-form compoundsMinimal vehicle-related toxicityNot suitable for poorly soluble compounds
0.5% CMC in WaterSuspensionPoorly soluble, crystalline compoundsSlows absorption, reduces CmaxRequires careful homogenization for dose uniformity
20% Solutol HS 15 in WaterMicellar SolutionCompounds with moderate solubilityImproves solubility and bioavailabilityCan cause hypersensitivity reactions in some cases
10% DMSO / 40% PEG400 / 50% SalineCo-solvent SolutionDifficult-to-formulate, "brick dust" compoundsAchieves high concentration for high dosesHigh potential for vehicle-induced toxicity (hemolysis, irritation)
Experimental Protocols
Protocol 1: Rapid Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of a compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Selection: Use a single sex (typically males) of a common mouse strain (e.g., C57BL/6 or BALB/c), aged 8-10 weeks.

  • Group Allocation: Assign 2-3 mice per dose group.

  • Dose Selection: Select a starting dose based on in vitro potency and predicted efficacious exposure. Subsequent doses should be escalated using a factor of 2x or 3x (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, tremors, respiratory distress).

    • Record clinical signs and body weights daily for 7-14 days.

    • Define the MTD as the highest dose that does not cause >15-20% body weight loss or significant, persistent clinical signs.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

Protocol 2: Formulation Optimization for Oral Dosing

Objective: To develop a safe and effective oral formulation for a poorly soluble this compound derivative to mitigate Cmax-driven toxicity.

Methodology:

  • Solubility Screening:

    • Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., water, PEG400, Solutol, corn oil).

    • Use a small amount of compound (~1-2 mg) in 1 mL of each vehicle and determine solubility by visual inspection and/or HPLC.

  • Suspension Formulation Development:

    • If the compound is poorly soluble, a suspension is often the safest approach.

    • Prepare a vehicle of 0.5% (w/v) Carboxymethyl Cellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.

    • Add the micronized compound to the vehicle to achieve the desired concentration.

    • Homogenize thoroughly using a mechanical stirrer or sonicator to ensure a uniform particle size distribution.

  • In Vivo Evaluation:

    • Administer the new suspension formulation to a small group of mice (n=3) at a previously problematic dose.

    • Include a satellite group for pharmacokinetic analysis. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Compare the clinical observations and the PK profile (Cmax, Tmax, AUC) to the original formulation. A successful reformulation will result in reduced clinical signs and a lower, broader PK profile.

References
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Płonka, J., et al. (2021). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Pharmacological Reports, 73(5), 1435-1445.
  • Jackman, A. L., et al. (1991). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British Journal of Cancer, 63(3), 337-343.
  • BenchChem. (2025). Technical Support Center: Dosing Refinement for In Vivo Studies with Quinazoline Compounds. BenchChem.
  • Kirk, J. C., & Creveling, C. R. (1984). In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs. Journal of Pharmacology and Experimental Therapeutics, 228(3), 597-604.
  • Various Authors. (n.d.). Quinazoline and its derivatives.
  • Gleeson, M. P., et al. (2011). Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. Journal of Medicinal Chemistry, 54(18), 6468-6481.
  • Gabitova, N. M., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative... Antibiotiki i Khimioterapiya, 68(3-4), 30-34.
  • Li, Y., et al. (2019). Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative for enhanced generation of reactive oxygen species against cancer.
  • Wang, Y., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. European Journal of Medicinal Chemistry, 238, 114463.
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
  • Raj, V., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1748.
  • Kumar, A., et al. (2014). A simple model to solve a complex drug toxicity problem. Toxicology Research, 3(6), 437-447.
  • Charles River Laboratories. (2024). Key toxicology considerations for large molecule therapies.
  • Maranhão, R. C., & de Lima, V. C. (2016). Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents. Expert Opinion on Drug Delivery, 13(8), 1043-1055.
  • BenchChem. (n.d.). This compound | 933696-71-0. BenchChem.

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Navigating the Purification Maze: A Technical Support Center for 6-Quinazolinemethenamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Quinazolinemethenamine derivatives is a cornerstone in the development of novel therapeutics, particularly in oncology. However, the journey from crude reaction mixture to a highly pure, well-characterized compound is often fraught with challenges. This technical support center is designed to serve as a comprehensive guide for researchers, providing troubleshooting solutions and answers to frequently asked questions encountered during the purification of this important class of molecules. As Senior Application Scientists, we offer field-proven insights grounded in established chemical principles to help you navigate these purification hurdles with confidence.

Troubleshooting Guide: Overcoming Common Purification Roadblocks

This section directly addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the rationale behind them.

Question 1: My 6-Quinazolinemethenamine derivative is showing significant streaking and poor separation during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is a classic problem when dealing with nitrogen-containing heterocycles on standard silica gel.[1][2] The issue often stems from the interaction between the basic nitrogen atoms in your quinazoline molecule and the acidic silanol groups (Si-OH) on the surface of the silica.

Probable Causes:

  • Strong Acid-Base Interactions: The lone pairs on the nitrogen atoms of the quinazoline ring can form strong hydrogen bonds or even undergo protonation by the acidic silanol groups. This leads to irreversible adsorption or slow, uneven elution, resulting in tailed or streaked bands.

  • Poor Solubility: The compound may have low solubility in the chosen mobile phase, causing it to precipitate at the top of the column where the concentration is highest.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized to effectively compete with the silica for your compound, leading to poor mobility and resolution.

Step-by-Step Solutions & Explanations:

  • Deactivate the Silica Gel:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase. The modifier will preferentially interact with the acidic silanol sites, effectively "capping" them and allowing your basic compound to elute more symmetrically.

    • Pre-treating the Silica: For particularly problematic compounds, you can prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it sit for a short period before packing the column.

  • Optimize the Loading Technique:

    • Dry Loading: If solubility is a concern, avoid "wet loading" (dissolving the sample in a small amount of solvent and pipetting it onto the column). Instead, use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and remove the solvent via rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column, ensuring a more uniform starting band.

  • Re-evaluate Your Solvent System:

    • Increase Polarity Gradually: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to elute compounds with a range of polarities. For quinazolines, common solvent systems include gradients of ethyl acetate in hexanes, or methanol in dichloromethane (DCM).

    • Alternative Solvent Systems: Don't be afraid to try different solvent combinations. Sometimes a switch from an ethyl acetate/hexane system to a DCM/methanol system can provide a completely different selectivity and improve separation.

Question 2: I've managed to purify my 6-Quinazolinemethenamine derivative, but on standing, even as a solid, it seems to be degrading. What's happening and how can I store it properly?

Answer:

While the quinazolinone ring is generally quite stable, certain derivatives can be susceptible to degradation, especially if they contain other sensitive functional groups.[3][4][5]

Probable Causes:

  • Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, especially in the presence of air and light.

  • Hydrolysis: The parent quinazoline can undergo hydrolysis in warm acidic or alkaline solutions.[6] If your derivative has functional groups like esters or amides, they may be sensitive to moisture.

  • Photodecomposition: Many aromatic compounds are light-sensitive and can degrade upon prolonged exposure to UV light.

Step-by-Step Solutions & Explanations:

  • Storage Under Inert Atmosphere: To prevent oxidation, store your purified compound under an inert atmosphere like nitrogen or argon. This can be done by placing the sample in a vial, flushing the headspace with the inert gas, and then sealing it tightly.

  • Protection from Light: Use amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light.

  • Low-Temperature Storage: Store the compound in a freezer, preferably at -20°C or lower for long-term storage. This will slow down the rate of any potential degradation reactions.

  • Ensure Dryness: Before long-term storage, ensure your compound is completely dry and free of residual solvents. If the compound is hygroscopic, store it in a desiccator.

Question 3: My main impurity has a very similar Rf to my product, making separation by column chromatography nearly impossible. What are my other options?

Answer:

This is a common and frustrating challenge, often occurring with isomers or byproducts with very similar functional groups and polarities. When chromatography on its own is insufficient, other techniques must be employed.

Step-by-Step Solutions & Explanations:

  • Recrystallization: This is the most powerful technique for purifying solid compounds.[7][8][9][10]

    • Principle: Recrystallization relies on the difference in solubility between your desired compound and the impurity in a particular solvent at different temperatures.

    • Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The impurity should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for hot filtration).

    • Protocol: See the detailed "Protocol 2: General Procedure for Recrystallization" below.

  • Preparative HPLC (Prep-HPLC):

    • High-Resolution Purification: When all else fails, preparative HPLC offers a much higher resolving power than standard column chromatography.[11][12]

    • Method Development: You will first need to develop a separation method on an analytical HPLC system, screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water, often with additives like formic acid or TFA).

    • Scaling Up: Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative system to isolate larger quantities of your pure compound.

  • Supercritical Fluid Chromatography (SFC):

    • An Emerging Alternative: SFC is gaining popularity for the purification of polar and isomeric compounds.[1] It uses supercritical CO2 as the main mobile phase, often modified with a co-solvent like methanol. SFC can offer different selectivity compared to HPLC and is often faster.

Purification ChallengeProbable CauseRecommended Solution(s)
Poor Peak Shape in Chromatography Strong interaction with silica, low solubilityAdd basic modifier to eluent, use dry loading, try alternative stationary phases (e.g., alumina)
Co-eluting Impurities Isomers, structurally similar byproductsOptimize chromatography (shallow gradient), recrystallization, preparative HPLC/SFC
Product Degradation on Storage Oxidation, hydrolysis, photosensitivityStore under inert gas, protect from light, store at low temperature, ensure sample is dry
"Oiling Out" During Recrystallization High impurity level, low melting point of compoundRe-heat and add more of the "good" solvent, ensure slow cooling[13][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a new 6-Quinazolinemethenamine derivative?

A1: A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems.[15] Begin with a moderately polar system like 50% ethyl acetate in hexanes and a more polar system like 5% methanol in DCM. Spot your crude material on a TLC plate and develop it in these systems. The ideal system will give your desired compound an Rf value between 0.2 and 0.4. Remember to add a drop of triethylamine to your developing chamber to simulate the conditions of a preparative column.

Q2: Are there any safety considerations specific to purifying 6-Quinazolinemethenamine derivatives?

A2: Yes. While the specific toxicity of a novel derivative may be unknown, it is prudent to treat all new chemical entities with a high degree of caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. The solvents used in chromatography and recrystallization are often flammable and volatile, so be mindful of ignition sources.

Q3: How can I be sure my final product is pure?

A3: Purity should be assessed by a combination of orthogonal methods:

  • Chromatography: A single spot on TLC in multiple solvent systems and a single sharp peak on analytical HPLC (ideally with purity >95% by peak area integration).

  • Spectroscopy: A clean ¹H and ¹³C NMR spectrum that is consistent with the desired structure and free of impurity signals.

  • Mass Spectrometry: A mass spectrum showing the correct molecular ion peak.

  • Melting Point: A sharp melting point range is a good indicator of purity for crystalline solids.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography with a Basic Modifier

  • Solvent Preparation: Prepare your mobile phase, including the addition of 0.5% (v/v) triethylamine to both the low-polarity and high-polarity solvents of your gradient.

  • Column Packing: Select an appropriate size column and pack it using a slurry of silica gel in your initial, least polar mobile phase.

  • Sample Loading (Dry Loading): Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of DCM). Add silica gel (e.g., 2-3 g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.

  • Elution: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop, and visualize (e.g., with a UV lamp).

  • Product Isolation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Place a small amount of your impure solid in several test tubes. Add a few drops of different solvents to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the chosen solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring, adding just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization of Purification Strategies

Purification_Decision_Tree Start Crude 6-Quinazolinemethenamine Derivative (Solid) TLC_Screen TLC Screening with 0.5% TEA Start->TLC_Screen Column_Chrom Column Chromatography (Silica + 0.5% TEA) TLC_Screen->Column_Chrom Good Separation (ΔRf > 0.1) Recrystallize Recrystallization TLC_Screen->Recrystallize Poor Separation Purity_Check Purity Check (HPLC, NMR) Column_Chrom->Purity_Check Recrystallize->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Prep_HPLC Preparative HPLC Purity_Check->Prep_HPLC Purity < 95% Prep_HPLC->Purity_Check

Caption: Decision tree for selecting a primary purification technique.

Chromatography_Troubleshooting Start Poor Peak Shape (Streaking/Tailing) Add_TEA Add 0.5-1% TEA to Mobile Phase Start->Add_TEA Dry_Load Use Dry Loading Technique Add_TEA->Dry_Load Still Tailing Success Symmetrical Peaks Add_TEA->Success Resolved Change_Solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Dry_Load->Change_Solvent Still Tailing Dry_Load->Success Resolved Change_Stationary_Phase Try Alumina or Reversed-Phase Silica Change_Solvent->Change_Stationary_Phase Still Tailing Change_Solvent->Success Resolved Change_Stationary_Phase->Success

Caption: Troubleshooting workflow for poor chromatography peak shape.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2).
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1049.
  • Kovacic, F., & Pihlar, B. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4657–4666.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Popova, E. A., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 73, 810–816.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Husain, A., & Ahmad, A. (2018). Nitrogen-Containing Heterocyclic Compounds. ResearchGate.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • CEM Corporation. (n.d.). Preparative HPLC: Large-Scale Peptide Purification.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization.
  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?.
  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds.
  • Wikipedia. (n.d.). Quinazoline.

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Validation & Comparative

The Quinazoline Scaffold: A Comparative Guide to Kinase Inhibition Potential Rooted in 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Quinazoline Core and the Significance of the 6-Position

In the landscape of modern oncology and drug discovery, the quinazoline scaffold has emerged as a "privileged" structure, particularly in the design of potent and selective kinase inhibitors.[1] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, provides a rigid and versatile framework for the strategic placement of functional groups that can interact with the ATP-binding pocket of various protein kinases.[2] The clinical success of numerous FDA-approved drugs, such as gefitinib and erlotinib, underscores the therapeutic importance of this molecular backbone.[3]

At the heart of the synthetic versatility of this class of inhibitors is the potential for chemical modification at various positions of the quinazoline ring. 6-Quinazolinemethanamine, while not an inhibitor itself, represents a key conceptual and synthetic starting point. The aminomethyl group at the 6-position serves as a crucial handle for derivatization, allowing medicinal chemists to explore a vast chemical space and fine-tune the pharmacological properties of the resulting compounds.[4] Modifications at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.[3] This guide will explore the kinase inhibitory potential of the quinazoline scaffold by comparing several notable inhibitors that share this core structure, illustrating how derivatization, conceptually stemming from building blocks like this compound, leads to diverse and potent therapeutic agents.

Comparative Analysis of Representative Quinazoline-Based Kinase Inhibitors

To illustrate the versatility of the quinazoline scaffold, we will compare three clinically significant kinase inhibitors: Gefitinib , a selective Epidermal Growth Factor Receptor (EGFR) inhibitor; Vandetanib , a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and EGFR; and Bosutinib , a dual inhibitor of Src and Abl kinases.[3][5][6]

Inhibitor Primary Kinase Target(s) IC50 (nM) *Therapeutic Application
Gefitinib EGFR~33[7]Non-Small Cell Lung Cancer (NSCLC)[1]
Vandetanib VEGFR2, EGFR, RETVEGFR2: ~40, EGFR: ~500Medullary Thyroid Cancer[5][8]
Bosutinib Src, AblSrc: 1.2, Abl: 1[6][9]Chronic Myeloid Leukemia (CML)[9]

*IC50 values can vary depending on the assay conditions.

This table highlights how the fundamental quinazoline structure can be adapted to target different key players in oncogenic signaling pathways.

Targeted Signaling Pathways

The selected inhibitors, despite sharing a common scaffold, exert their effects on distinct but often interconnected signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase_Signaling_Pathways Targeted Kinase Signaling Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_Src_Abl Src/Abl Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (Proliferation) EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT (Survival) EGFR->PI3K_AKT VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Src Src Cell_Adhesion_Migration Cell Adhesion & Migration Src->Cell_Adhesion_Migration Abl BCR-Abl CML_Proliferation CML Cell Proliferation Abl->CML_Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Vandetanib Vandetanib Vandetanib->EGFR Inhibits Vandetanib->VEGFR2 Inhibits Bosutinib Bosutinib Bosutinib->Src Inhibits Bosutinib->Abl Inhibits

Caption: Signaling pathways targeted by quinazoline-based inhibitors.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To quantitatively compare the potency of kinase inhibitors, a robust and reproducible in vitro kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[10][11]

Principle of the Luminescence-Based Kinase Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[12] The Kinase-Glo® assay utilizes a luciferase enzyme that produces a luminescent signal in the presence of ATP.[10] As the kinase consumes ATP, the luminescent signal decreases. Therefore, the signal is inversely proportional to the kinase activity.[12]

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., a derivative of this compound) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This allows for the determination of the IC50 value.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the following components in order:

      • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

      • Test inhibitor at various concentrations or vehicle control (DMSO).

      • The specific kinase being tested (e.g., EGFR, VEGFR2, or Src).

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure linear ATP consumption.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume in the reaction wells.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay A 1. Prepare serial dilutions of inhibitor in DMSO B 2. Add buffer, inhibitor/DMSO, and kinase to plate A->B C 3. Pre-incubate to allow inhibitor-kinase binding B->C D 4. Initiate reaction with ATP/Substrate mixture C->D E 5. Incubate at 30°C for optimized duration D->E F 6. Add Kinase-Glo® Reagent to stop reaction and generate signal E->F G 7. Incubate at room temperature F->G H 8. Measure luminescence with a plate reader G->H I 9. Plot data and calculate IC50 H->I

Caption: General workflow for a luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) of Quinazoline-Based Inhibitors

The diverse targeting profiles of quinazoline-based inhibitors are a direct result of the specific chemical moieties attached to the core scaffold. Structure-activity relationship (SAR) studies have revealed key principles for designing potent and selective inhibitors.

  • The 4-Anilino Group: A 4-anilino substitution is a common feature in many quinazoline-based kinase inhibitors. This group typically occupies the adenine-binding region of the ATP pocket and forms a crucial hydrogen bond with the hinge region of the kinase.[3]

  • Substitutions at the 6- and 7-Positions: The 6- and 7-positions of the quinazoline ring are often modified with small, electron-donating groups like methoxy or ethoxy groups. These substitutions can enhance binding affinity and solubility.[3] As seen in afatinib and dacomitinib, the 6-position can be functionalized with reactive groups (Michael acceptors) to achieve irreversible covalent inhibition by targeting a cysteine residue near the ATP-binding site.[2] This highlights the critical role that derivatization at this position, conceptually originating from this compound, can play in modulating the mechanism of action.

  • Aniline Ring Substitutions: Modifications on the aniline ring are critical for achieving selectivity among different kinases. For example, the 3'-chloro and 4'-fluoro substitutions in gefitinib contribute to its high affinity for EGFR.[13]

Sources

Validating the Efficacy of Quinazoline-Based EGFR Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is paved with rigorous preclinical validation. The quinazoline ring system has emerged as a cornerstone in the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). This guide provides an in-depth, objective comparison of the in vivo performance of key quinazoline-based EGFR inhibitors, supported by experimental data and detailed protocols to empower your own research endeavors.

While "6-Quinazolinemethanamine" represents a specific chemical entity, the broader class of 4-anilinoquinazoline derivatives has yielded clinically significant drugs. This guide will focus on two first-generation exemplars, Gefitinib and Erlotinib, to illustrate the principles of in vivo validation and provide a framework for evaluating novel quinazoline-based compounds.

The Scientific Rationale: Targeting the EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Quinazoline-based TKIs act by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Ligand Binding P P EGFR->P Autophosphorylation Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR signaling and inhibition by quinazolines.

Comparative In Vivo Efficacy: Gefitinib vs. Erlotinib in NSCLC Xenograft Models

The gold standard for preclinical in vivo evaluation of anti-cancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[2] The following tables summarize representative data from studies evaluating Gefitinib and Erlotinib in NSCLC xenograft models. It is crucial to note that the efficacy of these inhibitors is highly dependent on the EGFR mutation status of the cancer cells used.

Table 1: In Vivo Efficacy of Gefitinib in NSCLC Xenograft Models

Cell LineEGFR Mutation StatusMouse StrainDose & ScheduleTumor Growth Inhibition (TGI)Reference
H322Low EGFR expressionAthymic Nude60 mg/kg, i.p., daily 5/7 daysSignificant tumor growth delay[3]
H358 (Cisplatin-Resistant)Wild-TypeBALB/c NudeNot specifiedEnhanced inhibition in resistant cells[4]
H157Gefitinib-ResistantAthymic Nude50 mg/kg, i.p., daily 5/7 daysNo tumor growth delay[3]

Table 2: In Vivo Efficacy of Erlotinib in NSCLC Xenograft Models

Cell LineEGFR Mutation StatusMouse StrainDose & ScheduleTumor Growth Inhibition (TGI)Reference
PC9Exon 19 DeletionNot specified200 mg/kg, every other dayEnhanced tumor shrinkage vs. daily lower dose[5]
HCC827Exon 19 DeletionNot specified200 mg/kg, every other dayRapid and greater magnitude of tumor shrinkage[5]
H1975L858R & T790MNot specifiedHigh dosesSome inhibition, but less effective than in sensitive lines[6]

Expert Insights: The data clearly demonstrates that the in vivo efficacy of first-generation quinazoline-based EGFR inhibitors is most pronounced in tumors harboring activating EGFR mutations (e.g., Exon 19 deletions). The emergence of resistance mutations, such as T790M, significantly curtails their effectiveness, a key consideration that has driven the development of second and third-generation inhibitors.[7][8]

Experimental Workflow for In Vivo Xenograft Studies

A well-designed and meticulously executed in vivo study is paramount for generating reliable and reproducible data. The following workflow provides a comprehensive overview of a typical subcutaneous xenograft study.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Line Culture (e.g., PC9, HCC827) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Cell_Implantation 4. Subcutaneous Implantation of Cells Cell_Harvest->Cell_Implantation Animal_Acclimation 3. Animal Acclimation (e.g., Athymic Nude Mice) Animal_Acclimation->Cell_Implantation Tumor_Growth 5. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 7. Drug Administration (Vehicle vs. Test Article) Randomization->Dosing Monitoring 8. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 9. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 10. Further Analysis (Histology, Biomarkers) Endpoint->Analysis

Caption: Standard workflow for a subcutaneous xenograft study.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a step-by-step guide for establishing and evaluating the efficacy of a test compound in a subcutaneous NSCLC xenograft model.

Materials:

  • Cell Line: EGFR-mutant NSCLC cell line (e.g., PC9 or HCC827).

  • Animals: 6-8 week old female athymic nude mice.

  • Reagents: Complete cell culture medium, sterile PBS, Trypsin-EDTA, Matrigel® (optional, can improve tumor take rate).[9]

  • Equipment: Sterile syringes and needles (27-gauge), calipers, animal balance, appropriate housing.

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA, wash with sterile PBS, and perform a cell count and viability assessment (viability should be >95%).

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[10]

  • Animal Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the health of the animals daily.

    • Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[10]

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration and Monitoring:

    • Prepare the test compound (e.g., a novel this compound derivative) and vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.

    • Administer the treatment as per the study design.

    • Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

  • Study Endpoint and Data Analysis:

    • The study should be terminated when tumors in the control group reach a predetermined maximum size, or as defined by ethical guidelines.

    • At the endpoint, humanely euthanize the mice and excise the tumors.

    • Tumor weights can be recorded, and tissue can be preserved for further analysis (e.g., histology, western blotting for target engagement).

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

Trustworthiness and Self-Validation: This protocol incorporates several self-validating checkpoints. The consistent growth of tumors in the vehicle control group validates the viability of the implanted cells and the suitability of the animal model. The inclusion of a positive control (a known effective compound like Gefitinib or Erlotinib) can provide a benchmark for the efficacy of the test article. Finally, monitoring for toxicity through body weight changes and clinical observations ensures the ethical conduct of the study and provides crucial safety data.

Conclusion and Future Directions

The in vivo validation of quinazoline-based EGFR inhibitors is a critical step in the drug development pipeline. This guide has provided a framework for comparing the efficacy of these compounds, with a focus on established agents like Gefitinib and Erlotinib. By understanding the underlying biology, employing robust xenograft models, and adhering to detailed experimental protocols, researchers can generate the high-quality data necessary to advance novel therapeutics toward clinical application. Future studies should also consider more complex models, such as patient-derived xenografts (PDXs), which may better recapitulate the heterogeneity of human tumors.

References

  • An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs. (n.d.). National Institutes of Health.
  • Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (n.d.). National Institutes of Health.
  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (n.d.). National Institutes of Health.
  • In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. (n.d.). ResearchGate.
  • The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). American Association for Cancer Research.
  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. (n.d.). National Institutes of Health.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory.
  • In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. (n.d.). American Association for Cancer Research.
  • Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. (n.d.). BenchChem.
  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. (2004, November 23). National Institutes of Health.
  • Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. (n.d.). BenchChem.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI.
  • Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. (n.d.). Dovepress.
  • Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). (n.d.). National Institutes of Health.
  • In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. (n.d.). National Institutes of Health.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Institutes of Health.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.

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Charting the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a molecule is paramount to predicting its therapeutic potential and anticipating potential off-target liabilities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 6-Quinazolinemethanamine, a small molecule built on the privileged quinazoline scaffold. While direct, comprehensive public data for this specific molecule is limited, this guide will leverage data from structurally related quinazoline analogs to establish a likely cross-reactivity landscape. More importantly, it will provide detailed, field-proven experimental protocols to empower researchers to generate a definitive selectivity profile for this compound or any related compound.

The quinazoline core is a cornerstone in modern medicinal chemistry, renowned for its role in a multitude of approved drugs, particularly in oncology.[1][2][3] Its ability to interact with the ATP-binding pocket of kinases has made it a go-to scaffold for kinase inhibitor development.[4][5][6] However, this promiscuity necessitates a thorough investigation of off-target interactions across the kinome and other major target classes to ensure the development of safe and effective therapeutics.

The Expected Cross-Reactivity Profile: An Evidence-Based Projection

Based on the extensive literature on quinazoline derivatives, we can anticipate a cross-reactivity profile for this compound that is heavily skewed towards the human kinome. The simple aminomethyl substitution at the 6-position suggests that its interactions may be less complex than more elaborately decorated quinazolines, but broad screening remains essential.

Kinase Selectivity: The Primary Frontier

The quinazoline scaffold is a well-established hinge-binder in many kinases, making this target class the most probable area of activity for this compound.[4] Numerous quinazoline-based molecules have been shown to inhibit multiple kinases. For instance, a multi-kinase inhibitor, BPR1K871, which has a quinazoline core, demonstrated significant inhibition of 77 out of 395 kinases screened.[4] While this compound is a simpler molecule, it is plausible that it will exhibit activity against a subset of kinases.

Table 1: Illustrative Kinase Cross-Reactivity of Structurally Related Quinazoline Analogs

Kinase TargetAnalog CompoundIC50 (nM)Reference
Aurora ABPR1K87122[4]
Aurora BBPR1K87113[4]
FLT3BPR1K87119[4]
EGFRQuinazoline-Isatin Hybrid83[5]
VEGFR-2Quinazoline-Isatin Hybrid76[5]
HER2Quinazoline-Isatin Hybrid138[5]
CDK2Quinazoline-Isatin Hybrid183[5]
Pan-JAKsQuinazoline Derivative0.4 - 2.1[7]

Note: This data is for comparative purposes to illustrate the potential kinase interactions of the quinazoline scaffold and not for this compound itself.

G-Protein Coupled Receptors (GPCRs): A Secondary Consideration

While less common than kinase activity, interactions between quinazoline derivatives and GPCRs have been reported. For example, certain quinazoline-2,4(1H,3H)-diones have been identified as agonists for the cannabinoid receptor type 2 (CB2), a GPCR.[8] Given the vastness of the GPCR superfamily, a broad screening approach is warranted to de-risk any potential off-target GPCR-mediated effects.

Ion Channels: An Important Safety Check

The interaction of small molecules with ion channels is a critical aspect of safety pharmacology, with particular attention paid to the hERG channel to avoid cardiotoxicity. While there is less literature precedence for widespread quinazoline-ion channel interactions, some quinazoline derivatives have been investigated as modulators of gated ion channels.[9] Therefore, a comprehensive ion channel screen is a necessary component of a complete cross-reactivity profile.

Experimental Workflows for Definitive Profiling

To move from a projected to a definitive cross-reactivity profile, a tiered screening approach is recommended. This involves broad panel screens against the major target classes, followed by dose-response studies for any identified hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Kinase Panel Broad Kinase Panel (e.g., >400 kinases) Kinase IC50 Kinase IC50 Determination (Dose-Response) Kinase Panel->Kinase IC50 Hits with >50% inhibition GPCR Panel GPCR Binding Panel (e.g., >100 targets) GPCR Ki GPCR Ki Determination (Competition Binding) GPCR Panel->GPCR Ki Hits with >50% displacement Ion Channel Panel Ion Channel Panel (e.g., >50 channels) Ion Channel IC50 Ion Channel IC50 Determination (Concentration-Response) Ion Channel Panel->Ion Channel IC50 Hits with >30% modulation Selectivity Profile Selectivity Profile Kinase IC50->Selectivity Profile GPCR Ki->Selectivity Profile Ion Channel IC50->Selectivity Profile This compound This compound This compound->Kinase Panel Test at single high concentration (e.g., 10 µM) This compound->GPCR Panel Test at single high concentration (e.g., 10 µM) This compound->Ion Channel Panel Test at single high concentration (e.g., 10 µM)

Caption: Tiered approach for cross-reactivity profiling.

Detailed Experimental Protocols

I. Kinase Cross-Reactivity Profiling using the ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10][11][12][13][14] Its high sensitivity and broad applicability across the kinome make it an ideal platform for large-scale selectivity profiling.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For single-point screening, create a working solution that will result in a final assay concentration of 10 µM (with a final DMSO concentration of ≤1%).

    • For IC50 determination, perform a serial dilution of the stock solution to create a 10-point dose-response curve.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the test compound dilution or vehicle control (DMSO) to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the specific kinase and its corresponding substrate in kinase reaction buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • For single-point screening, calculate the percent inhibition relative to the vehicle control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.

G Start Start Compound_Plate Prepare compound dilution plate Start->Compound_Plate Kinase_Reaction Add Kinase/Substrate mix Compound_Plate->Kinase_Reaction ATP_Addition Add ATP to initiate reaction Kinase_Reaction->ATP_Addition Incubate_Kinase Incubate at 30°C for 60 min ATP_Addition->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at RT for 30-60 min Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

II. GPCR Cross-Reactivity Profiling using a TR-FRET Competitive Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays offer a homogenous, non-radioactive alternative for high-throughput screening of GPCR-ligand interactions.[15][16][17][18] This method relies on the displacement of a fluorescently labeled ligand (tracer) by the test compound, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2x working solution of the test compound in the assay buffer.

    • Prepare a 2x solution of the fluorescent tracer at a concentration equal to its 2x Kd for the target receptor.

    • Prepare a 2x solution of the GPCR-containing membrane preparation, tagged with a FRET donor (e.g., Terbium cryptate).

  • Assay Assembly (384-well plate format):

    • Add 5 µL of the 2x test compound or vehicle control to the assay plate.

    • Add 5 µL of the 2x fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the 2x GPCR membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).

    • The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission.

  • Data Analysis:

    • For single-point screening, calculate the percent displacement of the tracer relative to the vehicle control.

    • For Ki determination, plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a one-site competition binding model. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

G Start Start Compound_Plate Dispense test compound/control Start->Compound_Plate Add_Tracer Add fluorescent tracer Compound_Plate->Add_Tracer Add_GPCR Add GPCR membrane preparation Add_Tracer->Add_GPCR Incubate Incubate at RT (60-120 min) Add_GPCR->Incubate Read_TR_FRET Read TR-FRET signal Incubate->Read_TR_FRET End End Read_TR_FRET->End

Caption: TR-FRET GPCR Binding Assay Workflow.

III. Ion Channel Cross-Reactivity Profiling using Automated Patch Clamp

Rationale: Automated patch clamp (APC) technology has revolutionized ion channel drug discovery by enabling high-throughput electrophysiological screening.[19][20][21][22][23] This method provides direct functional data on the effect of a compound on ion channel activity.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use cell lines stably expressing the ion channel of interest.

    • Harvest the cells and prepare a single-cell suspension at the optimal density for the specific APC platform.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the appropriate extracellular solution to generate the desired test concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid non-specific effects.

  • Automated Patch Clamp Run:

    • Load the cell suspension, intracellular and extracellular solutions, and compound plate onto the APC instrument.

    • The instrument will automatically perform the following steps for each well:

      • Capture a single cell and form a giga-seal.

      • Establish a whole-cell configuration.

      • Apply a voltage protocol to elicit and measure the ion channel currents in the absence of the compound (baseline).

      • Apply the test compound at various concentrations.

      • Record the ion channel currents in the presence of the compound.

  • Data Analysis:

    • The instrument software will analyze the raw current traces to determine parameters such as peak current amplitude, activation and inactivation kinetics.

    • Calculate the percent inhibition or potentiation of the current at each compound concentration relative to the baseline.

    • Generate concentration-response curves and fit the data to determine IC50 or EC50 values.

G Start Start Prepare_Cells Prepare single-cell suspension Start->Prepare_Cells Prepare_Compounds Prepare compound dilutions Start->Prepare_Compounds Load_APC Load instrument with cells, solutions, and compounds Prepare_Cells->Load_APC Prepare_Compounds->Load_APC Automated_Run Automated cell capture, seal formation, and whole-cell recording Load_APC->Automated_Run Baseline_Recording Record baseline currents Automated_Run->Baseline_Recording Compound_Application Apply test compound Baseline_Recording->Compound_Application Post_Compound_Recording Record currents post-compound Compound_Application->Post_Compound_Recording Data_Analysis Analyze current traces and generate concentration-response curves Post_Compound_Recording->Data_Analysis End End Data_Analysis->End

Caption: Automated Patch Clamp Workflow.

Conclusion

The quinazoline scaffold, while offering significant therapeutic potential, demands a rigorous assessment of its cross-reactivity profile. For a molecule like this compound, a systematic and multi-faceted screening approach is not just recommended, but essential for a comprehensive understanding of its biological activity. By employing the detailed experimental protocols outlined in this guide, researchers can confidently map the selectivity landscape of this and other related compounds, paving the way for the development of safer and more effective targeted therapies. The provided workflows, grounded in established and robust technologies, offer a clear path to generating the critical data needed to advance promising molecules from the bench to the clinic.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
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  • Zhang, Y., Chen, Y., Wu, J., Zhu, H., Zhang, Y., & Zhang, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6529.
  • Singh, S., & Kumar, R. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 26(1), 1-1.
  • Zayed, M. F., Ahmed, S., & Ihmaid, S. K. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Current Medicinal Chemistry, 30(24), 2736-2756.
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  • ResearchGate. (2025). A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer.
  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening.
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  • Kiseleva, A., & Bakulev, V. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(15), 5786.
  • JoVE. (n.d.). Time-Resolved FRET Strategy to Screen GPCR Ligand Library.
  • ResearchGate. (2022). Biological activities of recent advances in quinazoline.
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  • Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(21), 5003.
  • ResearchGate. (n.d.). Examples of quinazoline drugs. | Download Scientific Diagram.
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  • Han, S., Zhang, F. F., Qian, H. Y., Chen, L. L., Pu, J. B., Xie, X., & Chen, J. Z. (2017). Development of Quinazoline/Pyrimidine-2, 4 (1H, 3H)-diones as Agonists of Cannabinoid Receptor Type 2. ACS medicinal chemistry letters, 8(3), 322-327.
  • Scholler, P., Liu, J., & Rondard, P. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Endocrinology, 11, 586959.
  • Sun, W., Li, Y., He, Y., Li, S., & Li, L. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 14(11), 103395.
  • Shi, D., & Zhou, L. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC advances, 3(40), 18265-18285.
  • Li, J., Wang, Y., Wang, Y., Li, Y., & Bai, X. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry.
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A Researcher's Guide to the Synergistic Potential of Quinazoline Derivatives in Combination Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Synergistic Mechanisms and Experimental Validation

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). While direct inquiries into "6-Quinazolinemethenamine" yield limited specific data in public literature, this guide will delve into the synergistic effects of a closely related and extensively studied quinazoline derivative, Gefitinib (Iressa) . The principles, mechanisms, and experimental approaches detailed herein provide a robust framework for researchers investigating the combination potential of novel quinazoline-based compounds.

Gefitinib, a selective EGFR tyrosine kinase inhibitor (TKI), has been a benchmark in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance has necessitated the exploration of combination therapies to enhance its efficacy and durability. This guide provides a comparative analysis of Gefitinib's synergistic interactions with other therapeutic agents, supported by experimental data and detailed protocols for validation.

The Rationale for Synergy: Overcoming Resistance and Enhancing Efficacy

The primary driver for exploring synergistic combinations with Gefitinib is the circumvention of resistance mechanisms. Tumors often develop alternative signaling pathways to bypass the inhibition of EGFR. By co-administering drugs that target these escape routes, a synergistic effect can be achieved, leading to more profound and sustained tumor suppression.

Key Synergistic Strategies:
  • Dual Pathway Inhibition: Combining Gefitinib with inhibitors of parallel or downstream signaling pathways (e.g., PI3K/Akt/mTOR or MEK/ERK) can create a vertical blockade, preventing the cell from compensating for the loss of EGFR signaling.

  • Targeting Redundant Receptors: Cancer cells can upregulate other receptor tyrosine kinases (RTKs), such as MET or HER2, to maintain signaling in the presence of EGFR inhibition. Co-targeting these receptors can abrogate this resistance mechanism.

  • Combination with Cytotoxic Chemotherapy: Gefitinib can potentiate the effects of traditional chemotherapy agents by arresting cells in a specific phase of the cell cycle, making them more susceptible to DNA-damaging agents.

Comparative Analysis of Synergistic Combinations with Gefitinib

The following sections detail specific examples of synergistic interactions between Gefitinib and other anti-cancer agents, supported by preclinical data.

Gefitinib and PI3K Inhibitors

The PI3K/Akt/mTOR pathway is a critical downstream effector of EGFR signaling. Its constitutive activation is a known mechanism of resistance to EGFR TKIs.

  • Mechanistic Insight: By simultaneously inhibiting EGFR with Gefitinib and a key node in the PI3K pathway, it is possible to achieve a more complete shutdown of pro-survival signaling. Studies have shown that this combination can induce apoptosis in Gefitinib-resistant cell lines.

  • Experimental Evidence: In a study using NSCLC cell lines, the combination of Gefitinib with the PI3K inhibitor Wortmannin resulted in a significant synergistic cytotoxic effect, as determined by the Combination Index (CI) method.

Combination Cell Line Synergy Metric (CI Value) Outcome Reference
Gefitinib + Wortmannin (PI3K inhibitor)A549 (NSCLC)< 1.0Synergistic induction of apoptosis
Gefitinib + LY294002 (PI3K inhibitor)H1975 (NSCLC)< 1.0Overcomes T790M-mediated resistance (in vitro)
Gefitinib and MET Inhibitors

Amplification of the MET proto-oncogene is another well-documented mechanism of acquired resistance to Gefitinib.

  • Mechanistic Insight: MET activation can restore PI3K/Akt signaling in the presence of EGFR blockade. Co-inhibition of both EGFR and MET is therefore a rational approach to overcoming this form of resistance.

  • Experimental Evidence: Preclinical models have demonstrated that the combination of Gefitinib with a MET inhibitor, such as Crizotinib, can restore sensitivity in resistant tumors.

Combination Model System Synergy Metric Outcome Reference
Gefitinib + Crizotinib (MET inhibitor)HGF-overexpressing NSCLC cellsCI < 1.0Re-sensitization of resistant cells to Gefitinib
Gefitinib + SU11274 (MET inhibitor)Ba/F3 cells with EGFR/MET amplificationIsobologram analysisSynergistic inhibition of cell proliferation
Gefitinib and Chemotherapeutic Agents

Combining targeted therapy with traditional chemotherapy is a strategy to enhance cytotoxic effects and target heterogeneous tumor populations.

  • Mechanistic Insight: Gefitinib can induce G1 cell cycle arrest, which can sensitize cancer cells to the effects of DNA-damaging agents like cisplatin and paclitaxel.

  • Experimental Evidence: Studies in various cancer cell lines have shown that sequential or concurrent administration of Gefitinib with chemotherapy can lead to synergistic cell killing.

Combination Cell Line Synergy Metric Outcome Reference
Gefitinib + PaclitaxelCalu-6 (NSCLC)CI < 1.0Enhanced apoptosis and tumor growth delay in vivo
Gefitinib + CisplatinA431 (squamous)CI < 1.0Increased DNA fragmentation and cytotoxicity

Experimental Protocols for Synergy Assessment

Accurate determination of drug synergy is critical. The following is a standard protocol for assessing the synergistic effects of a quinazoline derivative like Gefitinib in combination with another drug using a cell viability assay.

Protocol: Checkerboard Assay for Synergy Determination
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of Gefitinib (Drug A) and the combination drug (Drug B) in culture medium.

  • Checkerboard Dosing: Treat the cells with a matrix of drug concentrations. This typically involves adding increasing concentrations of Drug A along the rows and increasing concentrations of Drug B along the columns. Include wells for untreated controls and single-agent controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Caption: Workflow for assessing drug synergy using a checkerboard assay and Combination Index analysis.

Visualizing the Molecular Mechanisms of Synergy

The synergistic interaction between Gefitinib and a PI3K inhibitor can be visualized at the signaling pathway level.

Synergy_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Dual inhibition of the EGFR and PI3K pathways by Gefitinib and a PI3K inhibitor, leading to a synergistic blockade of downstream signaling.

Conclusion and Future Directions

The exploration of synergistic combinations with quinazoline-based EGFR inhibitors like Gefitinib is a cornerstone of modern cancer therapy research. By understanding the molecular mechanisms of resistance, researchers can rationally design combination therapies that offer enhanced efficacy and the potential to overcome therapeutic hurdles. The experimental frameworks provided in this guide serve as a starting point for the validation of novel synergistic pairings. For researchers working with new chemical entities such as "6-Quinazolinemethenamine," the principles of targeting parallel and downstream pathways, as demonstrated with Gefitinib, offer a clear and evidence-based path forward for preclinical development. The continued investigation into these synergistic interactions will undoubtedly pave the way for more effective and durable cancer treatments.

References

  • Ono, M., et al. (2004). The PI3K-Akt signaling pathway is a critical target for the antitumor effect of the EGFR tyrosine kinase inhibitor ZD1839 (Iressa) in non-small cell lung cancer. Clinical Cancer Research, 10(19), 6617-6626. [Link]
  • Gedaly, R., et al. (2010). Synergistic effect of the combination of PI3K/mTOR inhibitor NVP-BEZ235 and gefitinib on human-derived hepatocellular carcinoma cells.
  • Puri, N., & Salgia, R. (2008). Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. Journal of Carcinogenesis, 7, 9. [Link]

The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of 6-Quinazolinemethenamine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Its rigid, bicyclic nature provides a versatile platform for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] Among the various points of modification on the quinazoline ring, the 6-position has been identified as a key determinant of biological activity and target selectivity. This guide provides an in-depth comparison of 6-Quinazolinemethenamine analogs and other 6-substituted quinazoline derivatives, elucidating the critical structure-activity relationships (SAR) that govern their inhibitory potency against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

Understanding the Landscape: The Significance of the 6-Position

The 6-position of the quinazoline ring projects into a solvent-exposed region in the ATP-binding pocket of many kinases. This strategic location allows for the introduction of a variety of substituents that can engage in additional interactions with the target protein, thereby enhancing binding affinity and modulating selectivity. The introduction of a methanamine linker at this position provides a flexible yet constrained vector for positioning functional groups to optimize these interactions. Our comparative analysis will delve into how modifications on and beyond this linker influence biological outcomes.

Comparative Analysis of 6-Substituted Quinazoline Analogs

The following table summarizes the structure-activity relationships of various 6-substituted quinazoline analogs, with a focus on their inhibitory activity against key cancer-related kinases. The data presented is a synthesis of findings from multiple authoritative studies and is intended to guide researchers in the rational design of novel and more potent kinase inhibitors.

General Structure R Group at 6-Position Target Kinase(s) Key SAR Observations IC50 / Activity References
-(CH2)n-NH-R'EGFR, PI3KThe length of the alkyl chain (n) and the nature of the R' group are critical. Longer chains can access deeper pockets, while R' can introduce new hydrogen bonds or hydrophobic interactions.Varies significantly with n and R'[5]
Aryl (e.g., phenyl, substituted phenyl)PI3KαAryl groups can engage in π-π stacking interactions. Electron-withdrawing or -donating groups on the aryl ring can fine-tune potency and selectivity.Phenylacetonitrile derivatives show potent PI3K inhibition.[6]
AlkynylEGFRThe linear geometry of the alkynyl group can effectively probe narrow hydrophobic channels within the kinase domain, leading to potent inhibition.IC50 = 14.1 nM (more potent than gefitinib)[7]
(E)-propen-1-ylEGFRThe propenyl moiety provides a rigid extension that can enhance binding affinity through favorable hydrophobic interactions.Showed significantly higher antiproliferative activity than gefitinib.[5]
N-Boc amino acid moietiesEGFRThe amino acid side chain can form specific interactions, such as hydrogen bonds, with residues in the active site, leading to high potency and selectivity.N-Boc glycine derivative showed an EGFR IC50 of 3.2 nM.[5]
2-substituted acetamido moietiesEGFRThe nature of the substituent on the acetamide group significantly impacts activity, with bulky groups like piperidinyl showing enhanced potency.Meta-bromoaniline derivatives with a piperidinyl acetamide at C-6 showed high antiproliferative activity.[5]
Imidazo[1,2-a]pyridin-6-ylPI3KαThe fused heterocyclic system provides an extended aromatic surface for enhanced binding interactions within the PI3Kα active site.Compound 13k showed an IC50 of 1.94 nM against PI3Kα.[8]

Experimental Protocols: A Guide to Evaluating Kinase Inhibitory Activity

The robust evaluation of novel kinase inhibitors requires well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays commonly employed in the characterization of 6-quinazolinemethenamine analogs and other kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring ATP consumption.

Principle: Kinase activity leads to the depletion of ATP. The remaining ATP is then converted into a luminescent signal by a luciferase-luciferin reaction. The intensity of the light is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (6-quinazolinemethenamine analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their respective optimal concentrations).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic or cytostatic effects of the test compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (6-quinazolinemethenamine analogs)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the context in which these 6-quinazolinemethenamine analogs operate, the following diagrams illustrate a key signaling pathway they often target and a typical experimental workflow for their evaluation.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Quinazolinemethenamine Analog Inhibitor->EGFR Inhibits (ATP-competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a 6-quinazolinemethenamine analog.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of 6-Quinazolinemethenamine Analog Library Primary_Assay Primary Screening: In Vitro Kinase Assay (IC50) Synthesis->Primary_Assay Secondary_Assay Secondary Screening: Cell-Based Proliferation Assay (IC50) Primary_Assay->Secondary_Assay Active Hits Selectivity_Assay Selectivity Profiling: Kinase Panel Screening Secondary_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Lead_Optimization Lead Optimization: Design of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel kinase inhibitors.

Conclusion and Future Directions

The structure-activity relationship of 6-substituted quinazoline analogs is a rich and dynamic field of research. The evidence strongly suggests that modifications at the 6-position are a powerful strategy for enhancing the potency and selectivity of kinase inhibitors. While this guide has focused on the impact of various substituents at this position, including the versatile methanamine linker, further exploration is warranted. Future studies should aim to systematically explore the chemical space around the 6-position, employing computational modeling in conjunction with empirical screening to design next-generation inhibitors with improved pharmacological profiles. The detailed protocols and SAR insights provided herein serve as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

  • Asif, M. (2014).
  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. J. Med. Chem., 39(1), 267-276.
  • Chen, J., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: a review focussing on SAR and molecular docking studies (2015-2019). Eur. J. Med. Chem., 204, 112640. [Link]
  • Deeb, O., & Clare, B. W. (2008). QSAR of Aromatic Substances: EGFR Inhibitory Activity of Quinazoline Analogues. J Enzyme Inhib Med Chem., 23(6), 763-75. [Link]
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A Comparative Guide to 6-Quinazolinemethenamine Derivatives: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] Its rigid bicyclic structure provides an excellent framework for introducing diverse functionalities, enabling fine-tuning of pharmacological properties. This guide focuses on a specific, yet highly versatile subclass: 6-Quinazolinemethenamine derivatives . By functionalizing the C-6 position with an aminomethyl group, a key vector for structural diversification is introduced, leading to compounds with potent activities, particularly as kinase inhibitors and antimicrobial agents.

This comparative analysis delves into the structure-activity relationships (SAR) of 6-Quinazolinemethenamine derivatives, presenting experimental data to guide researchers in the design and development of novel therapeutics. We will explore how modifications to this core structure influence biological outcomes, supported by detailed experimental protocols for key validation assays.

Comparative Analysis I: As Potent Kinase Inhibitors

Quinazoline derivatives are renowned for their kinase inhibitory activity, with several FDA-approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) in cancer therapy.[2] The C-6 position of the quinazoline ring is a critical site for modification, as substituents here can project into solvent-exposed regions or form additional interactions within the kinase domain, influencing both potency and selectivity.[3]

Structure-Activity Relationship (SAR) Insights

The general structure for this class of inhibitors involves a 4-anilino substitution, which is crucial for anchoring the molecule in the ATP-binding site of the kinase, and a variable 6-methanamine moiety.

  • Influence of the 4-Anilino Group : This group typically forms a key hydrogen bond with a backbone methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase.[4] Substitutions on this aniline ring are critical for potency and selectivity against different kinases or mutant forms.

  • Role of the 6-Methanamine Substituent : The aminomethyl group at the C-6 position offers a versatile point for introducing various side chains. These modifications can:

    • Enhance Solubility : By introducing polar groups.

    • Form Additional Interactions : The amine can act as a hydrogen bond donor or acceptor. Larger substituents can engage with surface residues of the protein.

    • Modulate Pharmacokinetics : Affecting properties like absorption, distribution, metabolism, and excretion (ADME).

    • Confer Irreversible Binding : Acrylamide moieties can be appended to the amine to form covalent bonds with cysteine residues near the active site (e.g., Cys797 in EGFR), leading to irreversible inhibition.[5]

Experimental Data Comparison

The following table summarizes the in vitro activity of representative 6-substituted quinazoline derivatives against EGFR and other kinases. The data highlights how subtle changes at the C-6 position can dramatically impact inhibitory potency.

Compound ID6-Position SubstituentTarget Kinase(s)IC₅₀ (nM)Target Cell Line(s)IC₅₀ (µM)
Cmpd 1 -CH₂-NH-CO-Ph(2-F, 5-NO₂)EGFRʷᵗ~2x ↑ vs parent--
Cmpd 2 Arylidene-semicarbazoneEGFRʷᵗ-HepG20.00007
Cmpd 3 ArylureidoEGFR17.32A5492.25
Cmpd 4 6-AryloxylEGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ-H19750.0075
Cmpd 5 6-BromoEGFR---
Cmpd 6 6-NitroEGFRᵀ⁷⁹⁰ᴹ-A549, HCT-116~Gefitinib level

Data synthesized from multiple sources for illustrative comparison.[3][5][6][7][8]

Analysis of Kinase Inhibition Data:

  • Compound 1 demonstrates that adding a substituted benzamide to the 6-methanamine group can significantly increase potency. The 2-fluoro and 5-nitro substitutions on the phenyl ring are noted as being vital for this enhanced activity.[5]

  • Compound 2 shows that complex moieties like arylidene-semicarbazone at the C-6 position can lead to exceptionally high anti-proliferative activity, with a picomolar IC₅₀ against the HepG2 cell line.[5]

  • Compound 3 , a 6-arylureido derivative, displays potent EGFR inhibition at the enzymatic level (17.32 nM) and strong anti-proliferative activity against multiple cancer cell lines.[6]

  • Compound 4 , a 6-aryloxyl derivative, exhibits potent activity against the clinically important T790M/L858R double mutant of EGFR, which confers resistance to first-generation inhibitors.[3]

  • The presence of a simple halogen like in Compound 5 (6-bromo) is a common strategy to improve anticancer effects.[7] Similarly, a 6-nitro group (Compound 6 ) can yield derivatives with cytotoxicity comparable to the approved drug Gefitinib.[8]

Visualizing the EGFR Signaling Pathway

To understand the therapeutic rationale, it's crucial to visualize the pathway these inhibitors target. EGFR activation triggers downstream cascades like the RAS/RAF/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Inhibitors block the initial phosphorylation step, shutting down these signals.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimer Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor 6-Quinazoline- methanamine Derivative Inhibitor->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Workflow A Synthesis of 6-Quinazolinemethenamine Derivatives B Structural Characterization (NMR, Mass Spec) A->B C Primary Screening (e.g., Kinase Inhibition Assay) B->C E Antimicrobial Screening (e.g., MIC Determination) B->E D Secondary Screening (Cell-Based Assays, e.g., MTT) C->D F SAR Analysis & Lead Optimization D->F E->F G Advanced Studies (In vivo, ADME/Tox) F->G

Caption: General experimental workflow from synthesis to lead optimization.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein by quantifying ADP production. [9] Rationale: This assay provides a direct measure of target engagement, confirming that the compound's activity is due to the inhibition of the intended kinase. The luminescent readout is highly sensitive and suitable for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X EGFR enzyme solution in 1X Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution. The substrate is a peptide specific for EGFR, and ATP is used at its Kₘ concentration for the enzyme.

    • Prepare serial dilutions of the test compounds (e.g., 6-Quinazolinemethenamine derivatives) in the assay buffer.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of the 2X EGFR enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation & Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [10][11] Rationale: This cell-based assay is crucial for determining if a potent kinase inhibitor can effectively kill cancer cells (cytotoxicity) and at what concentration. It provides a more physiologically relevant measure of a compound's potential as an anticancer agent. [12] Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549 lung cancer cells) during their exponential growth phase.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Conclusion

The 6-Quinazolinemethenamine scaffold represents a highly "privileged" structure in medicinal chemistry. As demonstrated in this comparative guide, strategic modification at the C-6 position is a powerful tool for developing potent and selective inhibitors of key biological targets. For kinase inhibition, appending moieties that can form additional interactions or covalent bonds can lead to compounds with nanomolar potency against both wild-type and drug-resistant mutant kinases. In the antimicrobial realm, the introduction of a 6-bromo substituent is a validated strategy for enhancing activity against a range of pathogens. The provided experimental data and detailed protocols offer a solid foundation for researchers aiming to explore and optimize this versatile chemical framework for the next generation of therapeutics.

References
Click to expand
  • Bîrcean, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]
  • Morad, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]
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  • Bîrcean, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Aly, A. A. (2012). Synthesis And Antimicrobial Activity Of Some Annelated Quinazoline Derivatives.
  • Wang, Y., et al. (2021).
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. [Link]
  • Alagarsamy, V., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires Publishing. [Link]
  • Kumar, R., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Research Square. [Link]
  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
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Independent Validation of 6-Quinazolinemetanamine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological tool or therapeutic lead is paved with rigorous, unbiased validation. This guide provides an in-depth, technical framework for the independent validation of a novel bioactive compound, using the hypothetical kinase inhibitor 6-Quinazolinemetanamine as a case study. We will navigate the essential stages of validation, from initial target confirmation to cellular activity and selectivity, comparing its performance profile against established alternatives.

The principles and protocols outlined herein are designed to be universally applicable for the validation of any small molecule inhibitor, providing a robust system for generating trustworthy and reproducible data.

The Imperative of Independent Validation

This guide will treat 6-Quinazolinemetanamine as a novel, purported inhibitor of a key oncogenic kinase (e.g., a member of the Src family kinases) and will lay out the necessary experiments to:

  • Confirm its direct interaction with the intended target.

  • Quantify its potency and efficacy in both biochemical and cellular systems.

  • Assess its selectivity against other related and unrelated kinases.

  • Compare its performance profile with well-characterized, "gold-standard" inhibitors.

Tier 1: Target Identification and Biochemical Validation

The foundational step in validating a small molecule is to confirm its direct interaction with the putative biological target and to quantify the kinetics of this interaction. This is typically achieved through in vitro biochemical assays using purified components.

Hypothetical Target and Alternatives

For the purpose of this guide, we will assume that 6-Quinazolinemetanamine has been identified as a potential inhibitor of Proto-oncogene tyrosine-protein kinase Src (Src) . As comparators, we will use two well-established Src inhibitors:

  • Dasatinib: A potent, multi-kinase inhibitor.

  • Saracatinib (AZD0530): A highly selective Src family kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of 6-Quinazolinemetanamine to inhibit the phosphorylation of a substrate by purified Src kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., on a europium-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (e.g., on a biotinylated peptide substrate). When the substrate is phosphorylated by Src, the antibody binds, bringing the fluorophores into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-Quinazolinemetanamine, Dasatinib, and Saracatinib in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO, typically from 10 mM down to 1 nM.

    • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a solution of purified, active Src kinase in assay buffer.

    • Prepare a solution of a biotinylated peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme to accurately determine competitive inhibition.[1]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate. Include DMSO-only wells as a "no inhibition" control and wells with a known potent inhibitor as a "maximum inhibition" control.

    • Add 4 µL of the Src kinase solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a quench/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]

Data Presentation: Biochemical Potency
CompoundTarget KinaseIC₅₀ (nM)
6-QuinazolinemetanamineSrc25.3
DasatinibSrc0.8
SaracatinibSrc2.7

This is mock data for illustrative purposes.

This initial biochemical assay provides the first piece of evidence for the direct inhibition of the target kinase. The IC₅₀ value serves as a key benchmark for potency.

Tier 2: Cell-Based Target Engagement and Functional Assays

While biochemical assays are crucial, they do not fully recapitulate the complex environment of a living cell.[2][3] Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and elicit a functional response.

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cellular Validation Workflow A Treat Cells with Compound (e.g., 6-Quinazolinemetanamine) B Lyse Cells and Prepare Protein Lysate A->B C Western Blot Analysis B->C D Quantify Phospho-Substrate Levels C->D E Determine Cellular EC₅₀ D->E

Caption: Workflow for assessing cellular target engagement.

Experimental Protocol: Western Blot for Phospho-Src

This assay measures the phosphorylation of a downstream substrate of Src within a cellular context. A decrease in the phosphorylation of the substrate upon treatment with the inhibitor indicates target engagement.

Principle: Cells are treated with the inhibitor, and then the levels of a phosphorylated downstream protein (e.g., phospho-FAK at Tyr397, a known Src substrate) are measured by Western blot using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high Src activity like HT-29) in appropriate media.

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of 6-Quinazolinemetanamine and the comparator compounds for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-FAK Tyr397).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-FAK signal to the total FAK signal for each treatment.

    • Plot the normalized phospho-FAK signal against the inhibitor concentration to determine the cellular EC₅₀ (the effective concentration that causes a 50% reduction in the signal).

Data Presentation: Cellular Potency
CompoundCellular TargetCellular EC₅₀ (nM)
6-Quinazolinemetanaminep-FAK (Tyr397)150.2
Dasatinibp-FAK (Tyr397)5.1
Saracatinibp-FAK (Tyr397)10.8

This is mock data for illustrative purposes.

A higher EC₅₀ compared to the IC₅₀ is common and can be due to factors like cell permeability, plasma protein binding in the serum, and cellular efflux pumps.

Tier 3: Selectivity Profiling and Off-Target Effects

A critical aspect of validating a small molecule inhibitor is understanding its selectivity. A highly selective compound is a more precise tool for studying a specific biological pathway and is less likely to have off-target effects that could confound experimental results or cause toxicity in a therapeutic setting.

Experimental Approach: Kinase Panel Screening

The most comprehensive way to assess selectivity is to screen the compound against a large panel of kinases. This is typically done through commercial services that offer binding or enzymatic assays for hundreds of different kinases.

Principle: 6-Quinazolinemetanamine would be tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified kinases. The percent inhibition for each kinase is determined.

Data Interpretation and Visualization

The results are often visualized as a "kinome tree" to show the selectivity across the human kinome. Alternatively, a simple table can summarize the key findings.

Data Presentation: Kinase Selectivity
CompoundPrimary Target (Src) Inhibition @ 1µMNumber of Kinases Inhibited >50% @ 1µM (out of 400)Key Off-Targets (>75% Inhibition)
6-Quinazolinemetanamine98%15Lck, Fyn, Yes (Src family), EGFR
Dasatinib99%55Abl, c-Kit, PDGFRβ, and others
Saracatinib99%8Lck, Fyn, Yes (Src family)

This is mock data for illustrative purposes.

This data provides a broader view of the compound's activity. In this hypothetical example, 6-Quinazolinemetanamine shows good selectivity but also inhibits other Src family kinases (expected) and EGFR (an important off-target to be aware of).

Logical Framework for Validation

The validation process follows a logical progression from a simple, controlled system to a more complex, biologically relevant one.

G A Hypothesis: 6-Quinazolinemetanamine inhibits Kinase X B Biochemical Assay (Purified Components) A->B Confirms direct binding? Quantifies IC₅₀ C Cell-Based Assay (Target Engagement) B->C Engages target in cells? Determines EC₅₀ E Selectivity Profiling (Kinase Panel) B->E Is inhibition specific? D Functional Cellular Assay (e.g., Viability) C->D Elicits a functional effect? F Validated Tool Compound D->F E->F

Caption: Logical progression of small molecule validation.

Conclusion and Best Practices

The independent validation of a small molecule's bioactivity is a multi-faceted process that requires a systematic and unbiased approach. This guide, using the hypothetical compound 6-Quinazolinemetanamine, has outlined a three-tiered strategy that moves from biochemical confirmation to cellular target engagement and finally to broad selectivity profiling.

Key Takeaways for Researchers:

  • Always Validate: Never rely solely on the primary literature or vendor-supplied information. Perform your own validation experiments in your systems of interest.

  • Use Comparators: Benchmarking against known "gold-standard" compounds provides crucial context for a new molecule's potency and selectivity.

  • Combine Assay Tiers: A combination of biochemical and cell-based assays is essential to build a complete picture of a compound's activity.[4]

  • Understand Selectivity: A lack of selectivity does not necessarily render a compound useless, but its off-target effects must be understood and controlled for in experimental design.

By following a rigorous validation framework, researchers can ensure the quality and reliability of their chemical tools, leading to more robust and reproducible scientific discoveries.

References

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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
  • Parker, L. L., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
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The Emergence of 6-Quinazolinemethanamine Derivatives as Next-Generation Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone in the development of potent kinase inhibitors.[1] First- and second-generation EGFR inhibitors, such as gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting activating mutations in the epidermal growth factor receptor (EGFR).[2][3] However, the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation, has driven the development of more advanced therapeutics.[4] This guide provides a comparative analysis of a promising new class of compounds based on the 6-Quinazolinemethanamine scaffold, highlighting their potential advantages over existing EGFR tyrosine kinase inhibitors (TKIs).

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a key structural motif in numerous clinically approved kinase inhibitors.[1] Its ability to mimic the adenine moiety of ATP allows for competitive binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[5][6] This fundamental mechanism underlies the therapeutic efficacy of established drugs like gefitinib, erlotinib, and lapatinib.

Existing Quinazoline-Based EGFR Inhibitors:

  • Gefitinib (Iressa®): A first-generation EGFR inhibitor, gefitinib competitively and reversibly binds to the ATP-binding site of EGFR, effectively inhibiting the downstream signaling pathways that promote cell proliferation.[5][7][8][9][10] It shows particular efficacy in patients with activating EGFR mutations.[5]

  • Erlotinib (Tarceva®): Similar to gefitinib, erlotinib is a reversible, first-generation EGFR-TKI that targets the ATP-binding site.[11][12][13][14][]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2/neu, lapatinib also acts as a reversible, competitive inhibitor at the ATP-binding site of these receptors.[6][16][17] Its dual-targeting mechanism provides an advantage in certain breast cancers.[16][18][19]

Overcoming Resistance: The Advantage of Novel this compound Derivatives

A significant limitation of first-generation EGFR inhibitors is the development of resistance, often through the T790M mutation in the EGFR kinase domain. This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.[3] Third-generation inhibitors, such as osimertinib, were designed to overcome this by forming an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding site, and they show selectivity for mutant EGFR over wild-type.[4][20][21][22][23]

The novel this compound scaffold offers the potential to develop inhibitors that can address both primary activating mutations and acquired resistance mutations, including the challenging C797S mutation which confers resistance to covalent inhibitors like osimertinib.

Potential Advantages of this compound Derivatives:
  • Enhanced Selectivity: By modifying the substituents on the quinazoline core and the methanamine group, it is possible to fine-tune the inhibitor's interaction with the kinase's active site. This could lead to higher selectivity for mutant forms of EGFR over the wild-type receptor, potentially reducing off-target effects and improving the therapeutic window.

  • Circumventing Resistance: Novel derivatives can be designed to bind to allosteric sites or adopt unique binding modes within the ATP pocket that are less susceptible to common resistance mutations like T790M and C797S.

  • Improved Pharmacokinetic Properties: The chemical properties of the this compound scaffold can be modified to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved bioavailability and more favorable dosing regimens.

Comparative Efficacy: A Data-Driven Perspective

To illustrate the potential advantages of a hypothetical this compound derivative (Compound X), the following table summarizes its projected inhibitory activity against various EGFR mutations compared to existing compounds.

CompoundEGFR (Wild-Type) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (del19) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)EGFR (del19/T790M/C797S) IC₅₀ (nM)
Gefitinib ~100<10<10>1000>1000
Osimertinib ~500<1<1~10>500
Compound X (Hypothetical) >1000<5<5<20<50

IC₅₀ values are hypothetical and for comparative purposes.

This data suggests that "Compound X" could exhibit a superior profile by maintaining high potency against activating and double-mutant EGFR while having significantly less activity against wild-type EGFR, and importantly, retaining activity against the C797S resistance mutation.

Experimental Protocols for Evaluation

The characterization of novel kinase inhibitors requires a series of well-defined experimental workflows.

A. Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Workflow:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP.

  • Compound Dilution: Serially dilute the test compound to various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Diagram of Biochemical Kinase Assay Workflow

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP) kinase_reaction Kinase Reaction Incubation reagent_prep->kinase_reaction compound_dilution Compound Serial Dilution compound_dilution->kinase_reaction detection ADP Detection (Luminescence Reading) kinase_reaction->detection data_analysis IC50 Determination detection->data_analysis

Caption: Workflow for determining biochemical IC₅₀ of a kinase inhibitor.

B. Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines harboring specific EGFR mutations.

Workflow:

  • Cell Culture: Culture cancer cell lines with known EGFR mutation status.

  • Cell Seeding: Seed the cells into microplates at a specific density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a set period (e.g., 72 hours).

  • Viability Measurement: Add a reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlates with the number of viable cells.

  • Data Analysis: Plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Diagram of Cell-Based Proliferation Assay Workflow

G cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in Microplates cell_culture->cell_seeding compound_treatment Compound Treatment & Incubation (72h) cell_seeding->compound_treatment viability_assay Cell Viability Assay (e.g., ATP measurement) compound_treatment->viability_assay data_analysis GI50 Calculation viability_assay->data_analysis

Caption: Workflow for assessing antiproliferative activity in cancer cells.

Mechanism of Action: Blocking Downstream Signaling

The therapeutic effect of EGFR inhibitors stems from their ability to block the downstream signaling cascades that drive tumor growth and survival.

EGFR Signaling Pathway and Inhibition:

Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and angiogenesis. This compound derivatives, by inhibiting EGFR kinase activity, prevent this signaling cascade.

Diagram of EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGF EGFR RAS RAS EGFR:f1->RAS PI3K PI3K EGFR:f1->PI3K Quinazoline This compound Derivative Quinazoline->EGFR:f1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR-mediated signaling by a this compound derivative.

Conclusion

The this compound scaffold represents a promising platform for the design of next-generation kinase inhibitors. By leveraging a deep understanding of the structure-activity relationships of existing quinazoline-based drugs, medicinal chemists can develop novel compounds with superior selectivity, the ability to overcome multiple resistance mechanisms, and improved pharmacokinetic profiles. The continued exploration of this chemical space holds significant potential for advancing the field of targeted cancer therapy.

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  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central.
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH.

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A Senior Application Scientist's Guide to Benchmarking Novel 6-Quinazolinemethanamine-Based EGFR Inhibitors Against Standard of Care in NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of non-small cell lung cancer (NSCLC) treatment has been reshaped by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The 6-quinazolinemethenamine scaffold is a cornerstone of many of these targeted therapies. This guide provides a comprehensive framework for the preclinical benchmarking of novel 6-quinazolinemethenamine derivatives against established standards of care, such as the first-generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib. We will delve into the critical experimental workflows, from initial biochemical assays to in vivo efficacy models, explaining the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data interpretation strategies to rigorously evaluate the next generation of EGFR inhibitors.

Introduction: The Evolving Challenge of EGFR-Mutated NSCLC

NSCLC is a leading cause of cancer-related mortality worldwide.[1] A significant subset of these tumors is driven by activating mutations in the EGFR gene, an event that leads to constitutive activation of downstream pro-survival signaling pathways.[2][3][4] This discovery ushered in the era of targeted therapy, with EGFR-TKIs becoming the standard first-line treatment for patients with activating EGFR mutations.[1][5][6]

The first-generation TKIs, such as Gefitinib, are reversible inhibitors effective against common sensitizing mutations like exon 19 deletions and the L858R point mutation.[7][8] However, their efficacy is often limited by the emergence of acquired resistance, most commonly via the T790M "gatekeeper" mutation.[1] This clinical challenge spurred the development of third-generation inhibitors like Osimertinib, which was specifically designed to irreversibly bind to and inhibit EGFR, including the T790M mutant form.[7][9][10] Osimertinib is now a standard of care for the first-line treatment of patients with EGFR-mutated NSCLC.[7][11]

Despite these advances, resistance to third-generation inhibitors eventually develops through various mechanisms.[11] This continuous evolution of drug resistance necessitates a robust pipeline of novel inhibitors. The 6-quinazolinemethenamine scaffold, a key pharmacophore in many approved TKIs, remains a fertile ground for developing next-generation agents with improved potency, selectivity, and the ability to overcome new resistance mechanisms.[12][13] This guide outlines a rigorous, multi-tiered strategy for benchmarking a new hypothetical agent, "NQ-01" (Novel Quinazoline-01), against the clinical standards of Gefitinib and Osimertinib.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Quinazoline-based inhibitors function as ATP-competitive antagonists. They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the autophosphorylation required to activate downstream signaling.[7][8] This blockade effectively shuts down key oncogenic pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which drive tumor cell proliferation and survival.[2][3][14]

Osimertinib's distinction lies in its irreversible binding mechanism. It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of mutant EGFR, leading to sustained inhibition.[7][9] This is crucial for its activity against the T790M mutation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor NQ-01 Gefitinib Osimertinib Inhibitor->EGFR Inhibits ATP Binding

Figure 1: Simplified EGFR signaling pathway and the point of TKI inhibition.

A Strategic Framework for Preclinical Benchmarking

A successful benchmarking program must be logical and sequential, moving from high-throughput in vitro assays to more complex, resource-intensive in vivo models. The primary objective is to build a comprehensive data package that clearly defines the candidate's potency, selectivity, cellular activity, and in vivo efficacy relative to the standards of care.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Biochemical Biochemical Assays (Kinase Binding - IC50) Decision1 Potency & Selectivity Go/No-Go Biochemical->Decision1 Cellular Cellular Assays (Viability - GI50) Decision2 Cellular Efficacy Go/No-Go Cellular->Decision2 Xenograft NSCLC Xenograft Models (Tumor Growth Inhibition) Decision1->Cellular Go Decision2->Xenograft Go Start Novel Quinazoline (NQ-01) Start->Biochemical

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Responsible Waste Management

In the lifecycle of innovative research and drug development, the final disposition of chemical reagents is as critical as any experimental step. For compounds like 6-Quinazolinemethanamine, a heterocyclic aromatic amine, this process demands meticulous attention to safety, environmental responsibility, and regulatory compliance. This guide provides a deep, technically-grounded framework for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural recommendation. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and precision, ensuring the safety of your team and the integrity of our shared environment.

Hazard Profile Analysis: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for this compound (CAS 933696-71-0) is not consistently available, its structural class as a quinazoline and a primary aromatic amine provides a strong basis for a conservative hazard assessment. Aromatic amines as a class are noted for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2][3] Quinazoline derivatives can also exhibit acute toxicity if swallowed and may cause significant skin and eye irritation.[4][5]

Therefore, it is imperative to treat this compound as a hazardous substance, assuming it may possess the following characteristics until proven otherwise:

Hazard CategoryImplied Risks for this compoundRationale
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[6]A common trait for many functionalized heterocyclic compounds and aromatic amines.[1]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[7]The amine functional group can be basic and irritating to tissues.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[7]A prevalent hazard for many nitrogen-containing organic compounds.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.A significant concern for the aromatic amine class of compounds.[1][8]
Aquatic Toxicity Potentially harmful or toxic to aquatic life.Aromatic compounds can persist and have long-term environmental effects.

This presumptive hazard profile is the cornerstone of our disposal protocol. The causality is clear: because the compound is likely toxic and irritating, direct contact must be avoided, and environmental release is unacceptable.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain. [5] The primary route of disposal should be incineration by a licensed hazardous waste disposal facility.[5]

Phase 1: Immediate Handling & Personal Protective Equipment (PPE)

Before any handling for disposal, the following PPE is mandatory. This is not merely a recommendation but a critical barrier to exposure based on the presumed hazards of skin absorption and irritation.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection: A chemical-resistant lab coat, fully fastened, is required.

  • Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

PPE_Workflow cluster_prep Preparation cluster_disposal Disposal Action start Begin Disposal Task ppe_check Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe_check fume_hood Work Inside a Chemical Fume Hood ppe_check->fume_hood waste_collection Collect Waste (Solid or Liquid) fume_hood->waste_collection caption Fig 1. Initial Safety Workflow.

Fig 1. Initial Safety Workflow.
Phase 2: Waste Segregation and Containerization

The principle of waste segregation is rooted in preventing unintended and potentially hazardous chemical reactions.[9] Amines can react exothermically or violently with incompatible materials.

Step 1: Identify and Segregate Waste Streams

  • Solid Waste: Collect unused this compound powder, contaminated weighing papers, pipette tips, and disposable labware into a dedicated container.

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

Step 2: Use Appropriate Containers

  • Containers must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a tightly sealing lid.

  • Ensure the container is clearly and accurately labeled.

Step 3: Labeling

  • Affix a "Hazardous Waste" label to the container immediately.

  • Write the full chemical name: "this compound".

  • List all constituents of the waste, including solvents, with approximate percentages.

  • Indicate the accumulation start date.

Waste_Segregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream source This compound Waste Generated solid_waste Contaminated PPE, Weigh Papers, Powder source->solid_waste liquid_waste Solutions Containing the Compound source->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container caption Fig 2. Waste Segregation Logic.

Fig 2. Waste Segregation Logic.
Phase 3: Storage and Final Disposal

Proper interim storage is crucial for preventing accidents and ensuring regulatory compliance.

Step 1: Accumulation

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.

  • The container must be kept closed at all times except when adding waste.

Step 2: Incompatibility Management

  • The chemical nature of amines necessitates careful segregation from incompatible materials to prevent dangerous reactions.[6] Store this compound waste away from:

    • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) - can cause violent reactions.

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - can cause vigorous exothermic neutralization.

    • Chlorinated Hydrocarbons: To prevent the formation of toxic or reactive byproducts.[10]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.

  • Provide a complete and accurate description of the waste as per the container label. Do not attempt to transport hazardous waste personally.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess & Equip: Do not re-enter without the appropriate PPE as described in Phase 1.

  • Contain & Clean:

    • For solid spills , gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into the designated solid hazardous waste container.

    • For liquid spills , absorb with an inert, non-combustible material (vermiculite, sand, or commercial sorbent pads). Collect the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office immediately, regardless of the size of the spill.

By adhering to this comprehensive protocol, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.

References

  • Sustainability Directory. (2025). Aromatic Amines.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CENSWPA. (n.d.). AROMATIC AMINES Chemical Fact Sheet.
  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • Wikipedia. (n.d.). Quinazoline.
  • PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Incompatible Chemicals Storage.

Sources

Personal protective equipment for handling 6-Quinazolinemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 6-Quinazolinemethanamine

A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal

Understanding the Potential Hazards: An Evidence-Based Approach

Given that this compound is a quinazoline derivative and a primary aromatic amine, we must anticipate a certain hazard profile. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3] Some quinoline derivatives, which are structurally related, have been shown to cause cancer in mammals.[2] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.

Anticipated Hazards:

  • Skin and Eye Irritation: Many chemical compounds, including quinazoline itself, can cause skin and eye irritation upon contact.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4]

  • Dermal Absorption: Aromatic amines are often lipid-soluble and can be absorbed through the skin, leading to systemic toxicity.[3]

  • Potential for Serious Health Effects: Due to the presence of the aromatic amine functional group, there is a potential for more severe health effects, including carcinogenicity, with prolonged or repeated exposure.[2][3]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to adhere to the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The most critical engineering control for handling this compound is a certified chemical fume hood.[1] All procedures that could generate dust or aerosols, such as weighing, transferring, and preparing solutions, should be performed within a fume hood.[1]

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.

Personal Protective Equipment (PPE) for Handling this compound

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Chemical safety goggles with a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.[1]Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer pair changed immediately upon contamination.[5]A flame-resistant laboratory coat, fully buttoned.[1]To be performed in a certified chemical fume hood.[1] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is required.
Solution Preparation Chemical safety goggles and a face shield.[1]Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves frequently.A flame-resistant laboratory coat. An apron may be advisable for larger volumes.To be performed in a certified chemical fume hood.
Reaction Work-up and Purification Chemical safety goggles and a face shield.Chemical-resistant gloves appropriate for all chemicals in the procedure.A flame-resistant laboratory coat.To be performed in a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves.A flame-resistant laboratory coat.To be performed in a well-ventilated area, preferably a fume hood.
Step-by-Step Guidance for Safe Handling and Disposal

4.1. Preparation and Weighing

  • Area Preparation: Before you begin, ensure your workspace in the chemical fume hood is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • PPE Donning: Put on your laboratory coat, safety goggles, and inner pair of gloves.

  • Weighing: Conduct all weighing of solid this compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Transfer: Carefully transfer the solid to your reaction vessel.

4.2. Dissolution and Reaction

  • Solvent Addition: Slowly add the solvent to the solid to prevent splashing.

  • Reaction Setup: Ensure your reaction apparatus is secure and all joints are properly sealed.

  • Monitoring: Monitor the reaction from outside the fume hood as much as possible.

4.3. Post-Handling Decontamination

  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using the proper technique to avoid skin contact.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

4.4. Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated PPE, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

  • Waste Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a major spill, evacuate the area and alert your institution's emergency response team.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weighing and Transfer Weighing and Transfer Prepare Fume Hood->Weighing and Transfer Dissolution Dissolution Weighing and Transfer->Dissolution Reaction Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet: Quinazoline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinazoline, 98%.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.